molecular formula C17H14ClNO3S B15540817 MHY908

MHY908

Cat. No.: B15540817
M. Wt: 347.8 g/mol
InChI Key: HJOJVKDSEPDKSE-UHFFFAOYSA-N
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Description

MHY908 is a useful research compound. Its molecular formula is C17H14ClNO3S and its molecular weight is 347.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(5-chloro-1,3-benzothiazol-2-yl)phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c1-17(2,16(20)21)22-12-6-3-10(4-7-12)15-19-13-9-11(18)5-8-14(13)23-15/h3-9H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOJVKDSEPDKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MHY908: A Novel PPARα/γ Dual Agonist for the Management of Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Metabolic syndrome is a complex constellation of interrelated metabolic abnormalities, including insulin (B600854) resistance, central obesity, dyslipidemia, and hypertension, that collectively increase the risk of developing type 2 diabetes and cardiovascular disease. MHY908, a novel synthetic compound, has emerged as a promising therapeutic agent for metabolic syndrome. This technical guide elucidates the core mechanism of action of this compound, focusing on its role as a potent dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). Through the activation of these nuclear receptors, this compound orchestrates a multi-faceted therapeutic effect, addressing the key pathophysiological hallmarks of metabolic syndrome. This document provides a comprehensive overview of the signaling pathways modulated by this compound, summarizes key preclinical data, and details the experimental protocols utilized in its evaluation.

Core Mechanism of Action: Dual PPARα/γ Agonism

This compound functions as a dual agonist for PPARα and PPARγ, nuclear receptors that play pivotal roles in regulating lipid and glucose metabolism, as well as inflammation.[1][2][3][4] this compound has demonstrated greater agonistic activities for both PPARα and PPARγ compared to selective agonists like fenofibrate (B1672516) (PPARα) and rosiglitazone (B1679542) (PPARγ), respectively.[2][3]

  • PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, PPARα activation by this compound leads to the upregulation of genes involved in fatty acid β-oxidation.[4] This enhances the clearance of circulating triglycerides and improves hepatic steatosis.[2][3]

  • PPARγ Activation: Predominantly found in adipose tissue, PPARγ is a master regulator of adipogenesis and insulin sensitivity. This compound-mediated activation of PPARγ promotes the differentiation of smaller, more insulin-sensitive adipocytes and enhances glucose uptake.[4]

The dual agonism of this compound provides a comprehensive approach to treating metabolic syndrome by simultaneously addressing dyslipidemia and insulin resistance.

Key Signaling Pathways Modulated by this compound

This compound's therapeutic effects are mediated through the modulation of several downstream signaling pathways:

Amelioration of Endoplasmic Reticulum (ER) Stress and Improvement of Insulin Signaling

Chronic metabolic stress in conditions like obesity and type 2 diabetes leads to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, a state known as ER stress. This activates the unfolded protein response (UPR), which can lead to the activation of c-Jun N-terminal kinase (JNK) and subsequent inhibition of insulin signaling.[2] this compound has been shown to reduce ER stress markers, such as IRE and PERK, in the liver of diabetic mice.[2] By mitigating ER stress, this compound prevents the activation of JNK, thereby improving insulin signaling.[1][2][4]

ER_Stress_Pathway This compound This compound PPAR_alpha_gamma PPARα/γ This compound->PPAR_alpha_gamma ER_Stress Endoplasmic Reticulum Stress PPAR_alpha_gamma->ER_Stress JNK_Activation JNK Activation ER_Stress->JNK_Activation Insulin_Signaling Insulin Signaling JNK_Activation->Insulin_Signaling Insulin_Resistance Insulin Resistance Insulin_Signaling->Insulin_Resistance

Caption: this compound-mediated amelioration of ER stress and improvement of insulin signaling.

Suppression of Inflammatory Responses

Chronic low-grade inflammation is a key feature of metabolic syndrome. This compound exhibits potent anti-inflammatory properties by suppressing the activation of the NF-κB signaling pathway.[1][4] In the kidneys of aged rats, this compound was shown to inhibit the Akt/IκB kinase signaling pathway, which is upstream of NF-κB activation.[1][4] This leads to a reduction in the expression of pro-inflammatory cytokines.

Inflammation_Pathway This compound This compound PPAR_alpha_gamma PPARα/γ This compound->PPAR_alpha_gamma Akt_IKK_Pathway Akt/IκB Kinase Signaling PPAR_alpha_gamma->Akt_IKK_Pathway NF_kB_Activation NF-κB Activation Akt_IKK_Pathway->NF_kB_Activation Inflammatory_Response Inflammatory Response NF_kB_Activation->Inflammatory_Response

Caption: this compound's suppression of the pro-inflammatory NF-κB signaling pathway.

Quantitative Data from Preclinical Studies

The efficacy of this compound in improving metabolic parameters has been demonstrated in animal models of metabolic syndrome.

Table 1: Effects of this compound in db/db Mice (A model of type 2 diabetes)
ParameterControl (db/db)This compound (1 mg/kg/day)This compound (3 mg/kg/day)
Serum Glucose (mg/dL) HighSignificantly ReducedSignificantly Reduced
Serum Triglyceride (mg/dL) HighSignificantly ReducedSignificantly Reduced
Serum Insulin (ng/mL) HighSignificantly ReducedSignificantly Reduced
Adiponectin Levels LowIncreasedIncreased
Body Weight Gain No significant changeNo significant changeNo significant change

Data synthesized from a study in eight-week-old male db/db mice treated for 4 weeks.[2][3]

Table 2: Effects of this compound in Aged Rats (A model of age-related insulin resistance)
ParameterAged ControlThis compound (1 mg/kg/day)This compound (3 mg/kg/day)
Serum Glucose (mg/dL) ElevatedReducedReduced
Serum Triglyceride (mg/dL) ElevatedReducedReduced
Serum Insulin (ng/mL) ElevatedReducedReduced
Liver Triglyceride (mg/g) ElevatedReducedReduced

Data synthesized from a study in twenty-month-old rats treated for 4 weeks.[1][4]

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound.

Animal Models
  • db/db Mice: Eight-week-old male db/db mice, a genetic model of obesity, diabetes, and dyslipidemia, were used. Mice were administered this compound (1 mg or 3 mg/kg/day) mixed in their food for 4 weeks. Age-matched male db/m lean mice served as non-diabetic controls.[2][3]

  • Aged Rats: Twenty-month-old rats were used as a model for age-related insulin resistance and inflammation. The rats were supplemented with this compound (1 mg and 3 mg/kg/day) for 4 weeks. Six-month-old ad libitum-fed rats were used as an age control.[1][4]

Animal_Study_Workflow cluster_dbdb db/db Mice Study cluster_aged_rat Aged Rat Study dbdb_mice 8-week-old male db/db mice dbdb_treatment This compound (1 or 3 mg/kg/day) in food for 4 weeks dbdb_mice->dbdb_treatment dbdb_control db/m lean mice (non-diabetic control) aged_rats 20-month-old rats aged_rat_treatment This compound (1 or 3 mg/kg/day) supplementation for 4 weeks aged_rats->aged_rat_treatment aged_rat_control 6-month-old rats (age control)

Caption: Experimental workflow for preclinical animal studies of this compound.

In Vitro Assays
  • PPAR Binding and Transcriptional Activity Assays: Chromatin Immunoprecipitation (ChIP) and reporter gene assays were conducted in AC2F rat liver cells to confirm the binding and activation of PPARα and PPARγ by this compound.[2][3]

  • Western Blot Analysis: Protein levels of key signaling molecules (e.g., IRE, PERK, JNK, Akt, IκB) were measured in liver and kidney tissues from treated and control animals to assess the effects of this compound on specific pathways.[2][4]

Conclusion

This compound represents a significant advancement in the potential pharmacological management of metabolic syndrome. Its dual PPARα/γ agonism allows for a comprehensive therapeutic strategy that concurrently targets dyslipidemia and insulin resistance. The preclinical data strongly support its efficacy in improving key metabolic parameters and attenuating the underlying inflammatory and cellular stress pathways. Further clinical investigation is warranted to translate these promising preclinical findings into a viable therapeutic option for patients with metabolic syndrome.

References

MHY908: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Full Chemical Name: 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid

This technical guide provides an in-depth overview of MHY908, a novel synthetic compound with significant potential in various therapeutic areas. This compound is characterized as a potent dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), nuclear receptors that are critical regulators of metabolism and inflammation. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Data Presentation

The following tables summarize the key quantitative findings from preclinical studies on this compound.

ParameterValueContext
Tyrosinase Inhibition IC50 = 8.19 μMInhibition of mushroom tyrosinase activity in a dose-dependent manner[1][2].
PPARα Binding Energy -29.10 kcal/molDocking simulation with the active site of PPARα[3].
PPARγ Binding Energy -28.88 kcal/molDocking simulation with the active site of PPARγ[3].

Table 1: In Vitro Activity of this compound

Study PopulationTreatment GroupSerum GlucoseSerum TriglycerideSerum Insulin (B600854)Liver TriglycerideReference
Aged Rats (20-month-old)This compound (1 mg/kg/day for 4 weeks)ReducedReducedReducedReduced[4]
This compound (3 mg/kg/day for 4 weeks)ReducedReducedReducedReduced[4]
db/db MiceThis compound (1 mg/kg/day for 4 weeks)ReducedReducedReduced-[5]
This compound (3 mg/kg/day for 4 weeks)ReducedReducedReducedReduced[5]

Table 2: Effects of this compound on Metabolic Parameters in Animal Models

Key Signaling Pathways

This compound exerts its therapeutic effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Akt_IKK_NFkB_Pathway This compound This compound PPARa PPARα This compound->PPARa activates Akt Akt PPARa->Akt inhibits IKK IκB Kinase Akt->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammatory Response NFkB->Inflammation promotes

Caption: this compound inhibits the Akt/IκB kinase/NF-κB signaling pathway.

NFkB_Signaling_Suppression cluster_MPTP MPTP-induced Neuroinflammation MPTP MPP+ Astrocyte Astrocyte Activation MPTP->Astrocyte NFkB_activation NF-κB Activation Astrocyte->NFkB_activation Neuronal_Loss Dopaminergic Neuronal Loss NFkB_activation->Neuronal_Loss This compound This compound This compound->NFkB_activation suppresses

Caption: this compound suppresses NF-κB signaling in a model of Parkinson's disease.

Nrf2_Pathway_Activation cluster_Cell Cellular Stress Response Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element Nrf2->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates This compound This compound This compound->Nrf2 activates

Caption: this compound is involved in the activation of the Nrf2 antioxidant pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound.

In Vivo Study of Insulin Resistance in Aged Rats
  • Animal Model: 20-month-old male Sprague-Dawley rats were used as a model for age-related insulin resistance. A control group of 6-month-old rats was also included.[4]

  • Treatment Groups:

    • Aged rats fed ad libitum (Control)

    • Aged rats fed ad libitum supplemented with this compound (1 mg/kg/day) for 4 weeks[4]

    • Aged rats fed ad libitum supplemented with this compound (3 mg/kg/day) for 4 weeks[4]

    • Aged rats on a 40% calorie-restricted diet

  • Methodology:

    • Rats were housed under standard laboratory conditions.

    • This compound was administered orally, mixed with the daily food ration.

    • After 4 weeks of treatment, blood samples were collected for the analysis of serum glucose, triglyceride, and insulin levels.

    • Liver tissues were harvested for the measurement of triglyceride content and for histological analysis (Oil Red O staining) to assess lipid accumulation.[6]

    • Kidney tissues were collected to evaluate inflammatory markers, including the activation of NF-κB.[4]

  • Key Endpoints:

    • Serum metabolic parameters (glucose, triglycerides, insulin)[4]

    • Liver and kidney tissue analysis for lipid content and inflammatory markers[4][6]

Neuroprotection Study in a Parkinson's Disease Mouse Model
  • Animal Model: A 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease was utilized.[1]

  • Treatment Groups:

    • Control group (vehicle treatment)

    • MPTP-treated group

    • MPTP + this compound pre-treatment group

  • Methodology:

    • Mice received pre-treatment with this compound prior to the administration of MPTP.

    • MPTP was administered to induce dopaminergic neuronal loss and motor deficits.

    • Behavioral tests were conducted to assess motor function.

    • Brain tissues (nigrostriatal pathway) were collected for immunohistochemical analysis of dopaminergic neuronal loss and glial activation.[1]

    • In vitro studies using SH-SY5Y neuroblastoma cells were performed to assess the direct effects of this compound on MPP+-induced cell death and reactive oxygen species (ROS) production.[1]

  • Key Endpoints:

    • Motor deficit assessment[1]

    • Quantification of dopaminergic neuronal loss[1]

    • Measurement of glial activation markers[1]

    • In vitro cell viability and ROS production assays[1]

Melanogenesis Inhibition Assay
  • In Vitro Model: The study utilized a mushroom tyrosinase activity assay and α-MSH-induced B16 melanoma cells.[2]

  • Methodology:

    • Mushroom Tyrosinase Activity Assay:

      • The inhibitory effect of this compound on purified mushroom tyrosinase was measured spectrophotometrically.

      • Various concentrations of this compound were incubated with the enzyme, and the rate of L-DOPA oxidation was monitored.

      • The IC50 value was calculated to determine the potency of inhibition.[2]

    • Cell-Based Melanogenesis Assay:

      • B16 melanoma cells were stimulated with α-melanocyte-stimulating hormone (α-MSH) to induce melanin (B1238610) synthesis.

      • Cells were treated with different concentrations of this compound.

      • The melanin content of the cells was quantified after treatment.

      • Cell viability assays were performed to ensure that the observed effects were not due to cytotoxicity.[2]

  • Key Endpoints:

    • IC50 value for mushroom tyrosinase inhibition[2]

    • Melanin content in B16 melanoma cells[2]

    • Cell viability[2]

References

MHY908: A Technical Guide to its Dual PPARα and PPARγ Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHY908 is a synthetic compound identified as a potent dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This technical guide provides an in-depth overview of the binding affinity of this compound to these nuclear receptors, detailed experimental protocols for assessing its activity, and an exploration of the downstream signaling pathways it modulates. The information is intended to serve as a comprehensive resource for researchers in the fields of metabolic diseases, inflammation, and drug discovery.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in a variety of physiological processes, including lipid and glucose metabolism, inflammation, and cellular differentiation. The three main isoforms are PPARα, PPARγ, and PPARβ/δ. Dual agonists that target both PPARα and PPARγ have been a focus of drug development, particularly for the treatment of type 2 diabetes and dyslipidemia, as they offer the potential for a synergistic therapeutic effect. This compound has emerged as a significant compound in this class, demonstrating potent activation of both PPARα and PPARγ.

This compound Binding Affinity for PPARα and PPARγ

The binding affinity of this compound to PPARα and PPARγ has been primarily characterized through molecular docking simulations. These computational studies provide insight into the potential interaction and binding energy of the ligand with the receptor's binding pocket.

Molecular Docking Analysis

Molecular docking studies have been conducted to predict the binding mode and estimate the binding affinity of this compound to the ligand-binding domains of PPARα and PPARγ. The binding energies, calculated based on the conformational changes and intermolecular interactions, indicate a strong affinity of this compound for both receptor isoforms. These studies have shown that this compound exhibits a higher binding affinity than the selective PPARα agonist fenofibrate (B1672516) and the selective PPARγ agonist rosiglitazone (B1679542).

CompoundReceptorBinding Energy (kcal/mol)
This compound PPARα -9.10
FenofibratePPARα-8.80
This compound PPARγ -8.88
RosiglitazonePPARγ-8.03

Table 1: Comparative binding energies of this compound and reference compounds for PPARα and PPARγ as determined by molecular docking simulations.

Experimental Protocols

The dual agonism of this compound on PPARα and PPARγ has been validated through several key in vitro experiments. The following sections provide detailed methodologies for these assays.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine the in vivo interaction of this compound-activated PPARα and PPARγ with their specific DNA response elements, known as Peroxisome Proliferator Response Elements (PPREs).

Objective: To demonstrate that this compound treatment increases the binding of PPARα and PPARγ to the PPREs of their target genes in AC2F rat liver cells.

Methodology:

  • Cell Culture and Treatment: AC2F cells are cultured in appropriate media. Cells are then treated with this compound, a vehicle control, or known PPAR agonists (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ).

  • Cross-linking: Protein-DNA complexes are cross-linked by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10-15 minutes at room temperature. The reaction is quenched by the addition of glycine.

  • Cell Lysis and Chromatin Shearing: Cells are harvested and lysed. The chromatin is then sheared into fragments of 200-1000 base pairs using sonication. The efficiency of shearing should be verified by agarose (B213101) gel electrophoresis.

  • Immunoprecipitation: The sheared chromatin is pre-cleared with protein A/G agarose/sepharose beads. A portion of the supernatant is saved as the "input" control. The remaining chromatin is incubated overnight at 4°C with antibodies specific for PPARα, PPARγ, or a non-specific IgG (negative control).

  • Immune Complex Capture: Protein A/G beads are added to capture the antibody-chromatin complexes. The beads are washed sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: The chromatin is eluted from the beads. The protein-DNA cross-links are reversed by heating at 65°C in the presence of a high salt concentration.

  • DNA Purification: The DNA is purified using a standard phenol-chloroform extraction and ethanol (B145695) precipitation method or a commercial DNA purification kit.

  • Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers flanking the PPRE regions of known PPAR target genes. The amount of immunoprecipitated DNA is quantified and expressed as a percentage of the input DNA.

ChIP_Workflow cluster_cell_culture Cell Culture & Treatment cluster_crosslinking Cross-linking & Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis A AC2F Cell Culture B Treatment with this compound A->B C Formaldehyde Cross-linking B->C D Cell Lysis & Chromatin Shearing C->D E Immunoprecipitation with PPA-alpha/gamma Antibodies D->E F Capture with Protein A/G Beads E->F G Reverse Cross-linking & DNA Purification F->G H qPCR Analysis of PPRE-containing Regions G->H

Chromatin Immunoprecipitation (ChIP) Assay Workflow.
Luciferase Reporter Gene Assay

This cell-based assay is used to quantify the transcriptional activity of PPARα and PPARγ in response to this compound treatment.

Objective: To measure the ability of this compound to activate gene expression mediated by PPARα and PPARγ.

Methodology:

  • Plasmid Constructs:

    • Reporter Plasmid: A plasmid containing a luciferase reporter gene under the control of a promoter with multiple copies of a PPRE.

    • Expression Plasmids: Plasmids containing the full-length cDNA for human or rat PPARα and PPARγ.

    • Control Plasmid: A plasmid expressing a second reporter gene (e.g., Renilla luciferase or β-galactosidase) under the control of a constitutive promoter, to normalize for transfection efficiency.

  • Cell Culture and Transfection: AC2F cells are seeded in multi-well plates. The cells are then co-transfected with the reporter plasmid, the appropriate PPAR expression plasmid, and the control plasmid using a suitable transfection reagent.

  • Compound Treatment: After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of this compound, a vehicle control, or reference agonists.

  • Cell Lysis: Following the treatment period, the cells are washed with PBS and lysed using a specific lysis buffer compatible with the luciferase assay system.

  • Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate luciferase substrate. The activity of the control reporter is also measured.

  • Data Analysis: The firefly luciferase activity is normalized to the control reporter activity for each well. The fold activation is calculated relative to the vehicle-treated control. Dose-response curves are generated to determine the EC50 value for this compound on each PPAR isoform.

Luciferase_Assay_Workflow cluster_transfection Transfection cluster_treatment Treatment & Lysis cluster_measurement Measurement & Analysis A Co-transfection of AC2F Cells: - PPRE-Luciferase Reporter - PPAR-alpha/gamma Expression Vector - Control Reporter Vector B Treatment with this compound A->B C Cell Lysis B->C D Luciferase Activity Measurement C->D E Normalization & Data Analysis (EC50 Determination) D->E

Luciferase Reporter Gene Assay Workflow.

This compound-Modulated Signaling Pathways

Activation of PPARα and PPARγ by this compound initiates a cascade of downstream signaling events that contribute to its therapeutic effects. Key pathways identified to be modulated by this compound include the reduction of endoplasmic reticulum (ER) stress and the regulation of the ROS/Akt/FoxO1 signaling axis.

Attenuation of Endoplasmic Reticulum (ER) Stress

ER stress is implicated in the pathogenesis of insulin (B600854) resistance and type 2 diabetes. This compound has been shown to alleviate ER stress, a key mechanism contributing to its anti-diabetic effects.

Signaling Cascade:

  • ER Stress Induction: Conditions such as nutrient excess can lead to an accumulation of unfolded or misfolded proteins in the ER, triggering the unfolded protein response (UPR).

  • This compound Intervention: this compound, through the activation of PPARα and PPARγ, helps to restore ER homeostasis.

  • Downstream Effects: This leads to a reduction in the activation of c-Jun N-terminal kinase (JNK), a key mediator of ER stress-induced insulin resistance. The attenuation of JNK signaling by this compound contributes to improved insulin sensitivity.[1]

ER_Stress_Pathway A ER Stress B JNK Activation A->B C Insulin Resistance B->C F Reduced JNK Activation D This compound E PPAR-alpha/gamma Activation D->E E->F inhibits G Improved Insulin Sensitivity F->G

This compound Attenuation of ER Stress Signaling.
Modulation of the ROS/Akt/FoxO1 Pathway

This compound has also been shown to play a role in regulating oxidative stress and inflammation through the modulation of the ROS/Akt/FoxO1 signaling pathway, particularly in the context of age-related renal inflammation.[2]

Signaling Cascade:

  • Oxidative Stress: An increase in reactive oxygen species (ROS) can lead to the activation of the Akt signaling pathway.

  • Akt-Mediated FoxO1 Inhibition: Activated Akt phosphorylates and inactivates the transcription factor FoxO1, leading to its exclusion from the nucleus. This prevents the transcription of antioxidant enzymes.

  • This compound's Role: this compound, primarily through PPARα activation in the kidney, can suppress ROS production. This leads to a decrease in Akt activation and, consequently, an increase in the nuclear localization and activity of FoxO1.[2]

  • Therapeutic Outcome: Active FoxO1 then promotes the expression of antioxidant enzymes, thereby reducing oxidative stress and inflammation.[2]

ROS_Akt_FoxO1_Pathway cluster_oxidative_stress Oxidative Stress cluster_mhy908_effect This compound Intervention A Increased ROS B Akt Activation A->B C FoxO1 Inactivation (Nuclear Exclusion) B->C inhibits D Decreased Antioxidant Enzyme Expression C->D E Inflammation D->E F This compound G PPAR-alpha Activation F->G H Decreased ROS G->H inhibits I Reduced Akt Activation H->I J FoxO1 Activation (Nuclear Localization) I->J activates K Increased Antioxidant Enzyme Expression J->K L Reduced Inflammation K->L

This compound Modulation of the ROS/Akt/FoxO1 Pathway.

Conclusion

This compound is a potent dual PPARα and PPARγ agonist with promising therapeutic potential for metabolic disorders. Its high binding affinity, as suggested by molecular docking studies, and its demonstrated ability to activate both PPAR isoforms in cellular assays, underscore its significance. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other dual PPAR agonists. Furthermore, the elucidation of its effects on downstream signaling pathways, including the attenuation of ER stress and the modulation of the ROS/Akt/FoxO1 axis, provides a deeper understanding of its molecular mechanisms of action. This comprehensive technical overview serves as a valuable resource for the scientific community engaged in the development of novel therapeutics targeting PPARs.

References

The Discovery and Synthesis of MHY908: A PPARα/γ Dual Agonist with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MHY908, chemically known as 2-[4-(5-chlorobenzothiazol-2-yl)phenoxy]-2-methylpropanoic acid, is a novel, synthetic dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1] This compound has emerged as a promising therapeutic agent with a wide range of pharmacological activities, including anti-diabetic, anti-inflammatory, neuroprotective, and anti-melanogenic properties. Mechanistic studies reveal that this compound exerts its effects by improving insulin (B600854) sensitivity, mitigating endoplasmic reticulum (ER) stress, and suppressing inflammatory cascades through the activation of both PPARα and PPARγ.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of key quantitative data.

Discovery and Rationale

The development of this compound was driven by the therapeutic potential of dual PPARα/γ agonists in treating metabolic disorders like type 2 diabetes. While individual PPARα and PPARγ agonists have shown efficacy in managing dyslipidemia and hyperglycemia, respectively, they are often associated with undesirable side effects. Dual agonists aim to provide a more balanced and potent therapeutic effect with an improved safety profile. This compound was identified through screening of benzothiazole (B30560) derivatives and demonstrated superior binding affinities for both PPARα and PPARγ compared to selective agonists like fenofibrate (B1672516) and rosiglitazone.[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. While a detailed, step-by-step protocol with precise reagent quantities and reaction conditions is proprietary to the original research, a general synthetic scheme has been published.

Experimental Protocol: General Synthesis of this compound

The synthesis of 2-[4-(5-chlorobenzothiazol-2-yl)phenoxy]-2-methylpropanoic acid (this compound) can be conceptualized from commercially available starting materials. A plausible synthetic route is outlined below, based on established organic chemistry principles and reported synthesis of similar benzothiazole derivatives.

  • Step 1: Synthesis of 2-(4-hydroxyphenyl)-5-chlorobenzothiazole. This intermediate can be synthesized by the condensation of 4-amino-3-chlorophenol (B108459) with 4-hydroxybenzoic acid, followed by cyclization.

  • Step 2: Etherification. The phenolic hydroxyl group of 2-(4-hydroxyphenyl)-5-chlorobenzothiazole is then reacted with a suitable isobutyrate derivative, such as ethyl 2-bromo-2-methylpropanoate, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone (B3395972) or DMF) to form the corresponding ester.

  • Step 3: Hydrolysis. The final step involves the hydrolysis of the ester group to the carboxylic acid, this compound. This is typically achieved by treating the ester with a base such as sodium hydroxide (B78521) in a mixture of water and an organic solvent like ethanol (B145695) or THF, followed by acidification.

Disclaimer: This is a generalized protocol. For precise, reproducible synthesis, consultation of the original research publications is recommended.

In Vitro Biological Activities

PPARα/γ Dual Agonist Activity

This compound has been shown to be a potent dual agonist of PPARα and PPARγ. Docking simulations revealed strong binding affinities to the ligand-binding domains of both receptors.

Table 1: Binding Energies of this compound and Reference Compounds to PPARα and PPARγ

CompoundReceptorBinding Energy (kcal/mol)
This compound PPARα -9.10 [1][3]
FenofibratePPARα-8.80[1][3]
This compound PPARγ -8.88 [1][3]
RosiglitazonePPARγ-8.03[1][3]

Experimental Protocol: PPAR Transactivation Assay

  • Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Transfection: Cells are transiently transfected with expression vectors for full-length PPARα or PPARγ, a peroxisome proliferator response element (PPRE)-luciferase reporter plasmid, and a β-galactosidase expression vector (for normalization).

  • Treatment: After 24 hours, cells are treated with various concentrations of this compound, a known PPAR agonist (positive control), or vehicle (DMSO).

  • Luciferase Assay: After another 24 hours, cell lysates are prepared, and luciferase and β-galactosidase activities are measured using appropriate assay kits.

  • Data Analysis: Luciferase activity is normalized to β-galactosidase activity to control for transfection efficiency.

Anti-Melanogenic Activity

This compound has demonstrated potent inhibitory effects on melanogenesis, suggesting its potential use in treating hyperpigmentation disorders.

Table 2: Inhibitory Activity of this compound on Mushroom Tyrosinase

CompoundIC50 (μM)
This compound 8.19 [4]

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate (B84403) buffer (pH 6.8), L-DOPA as the substrate, and various concentrations of this compound.

  • Enzyme Addition: Initiate the reaction by adding a solution of mushroom tyrosinase to each well.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of this compound. The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.[5]

Anti-adipogenic Activity

This compound's role as a PPARγ agonist suggests its involvement in adipocyte differentiation. Studies using 3T3-L1 preadipocytes are crucial to understanding its effects on fat cell formation.

Experimental Protocol: 3T3-L1 Adipocyte Differentiation Assay

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.

  • Induction of Differentiation: Two days post-confluence, induce differentiation by changing the medium to DMEM with 10% fetal bovine serum, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. This compound is added at various concentrations during this induction phase.[6]

  • Maintenance: After two days, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin for another two days. Thereafter, maintain the cells in DMEM with 10% FBS, changing the medium every two days.

  • Oil Red O Staining: After 8-10 days, differentiated adipocytes are fixed with 10% formalin and stained with Oil Red O solution to visualize lipid droplets.

  • Quantification: The stained lipid droplets are eluted with isopropanol, and the absorbance is measured at 510 nm to quantify the extent of adipogenesis.

In Vivo Pharmacological Effects

Anti-Diabetic Effects in db/db Mice

This compound has shown significant anti-diabetic effects in a db/db mouse model of type 2 diabetes.

Table 3: Effects of this compound on Metabolic Parameters in db/db Mice

ParameterTreatment GroupResult
Serum GlucoseThis compoundSignificantly reduced[3]
Serum TriglyceridesThis compoundSignificantly reduced[3]
Serum InsulinThis compoundSignificantly reduced[3]
Hepatic SteatosisThis compoundMarkedly improved[3]

Experimental Protocol: Evaluation of Anti-Diabetic Effects in db/db Mice

  • Animal Model: Use male db/db mice (a genetic model of obesity and type 2 diabetes) and their lean littermates (db/m) as controls.

  • Treatment: Administer this compound orally (e.g., mixed in the diet or by oral gavage) at different doses for a specified period (e.g., 4 weeks).

  • Metabolic Monitoring: Monitor body weight, food intake, and water consumption regularly. Measure fasting blood glucose and insulin levels at baseline and at the end of the treatment period.

  • Biochemical Analysis: At the end of the study, collect blood samples for the analysis of serum lipids (triglycerides, cholesterol).

  • Histological Analysis: Harvest liver and adipose tissues for histological examination (e.g., H&E staining) to assess hepatic steatosis and adipocyte morphology.

Anti-Inflammatory Effects in Aged Rats

This compound has demonstrated potent anti-inflammatory effects in a model of age-related inflammation.[2]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Use aged male Wistar rats.

  • Treatment: Administer this compound orally at various doses for a pre-determined period before inducing inflammation.

  • Induction of Inflammation: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle-treated control group.

Neuroprotective Effects in a Parkinson's Disease Model

This compound has shown neuroprotective effects in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease.[7]

Experimental Protocol: MPTP-Induced Parkinson's Disease Mouse Model

  • Animal Model: Use male C57BL/6 mice.

  • Treatment: Administer this compound intraperitoneally or orally for a specified number of days before and/or after MPTP administration.

  • Induction of Parkinsonism: Induce dopaminergic neurodegeneration by administering MPTP (e.g., four injections of 20 mg/kg, i.p., at 2-hour intervals).[8]

  • Behavioral Assessment: Perform behavioral tests such as the rotarod test and the pole test to assess motor coordination and bradykinesia.

  • Neurochemical Analysis: Sacrifice the animals and collect brain tissue (striatum and substantia nigra) for neurochemical analysis, including HPLC measurement of dopamine (B1211576) and its metabolites.

  • Immunohistochemistry: Perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

Signaling Pathways and Mechanisms of Action

This compound's therapeutic effects are mediated through the modulation of several key signaling pathways.

AMPK/SIRT1 Pathway

The activation of AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) is a crucial mechanism for the metabolic benefits of many compounds. While direct evidence for this compound's modulation of this pathway requires further specific investigation, its action as a PPAR agonist suggests a potential link.

AMPK_SIRT1_Pathway This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg AMPK AMPK Activation PPARa->AMPK PPARg->AMPK SIRT1 SIRT1 Activation AMPK->SIRT1 PGC1a PGC-1α AMPK->PGC1a SIRT1->PGC1a Mito Mitochondrial Biogenesis PGC1a->Mito FAO Fatty Acid Oxidation PGC1a->FAO Insulin Improved Insulin Sensitivity Mito->Insulin FAO->Insulin NFkB_Signaling_Pathway cluster_nucleus Nuclear Events Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_n NF-κB This compound This compound PPARg PPARγ Activation This compound->PPARg PPARg->IKK Inhibition DNA DNA NFkB_n->DNA Binds DNA->Gene_Expression Experimental_Workflow cluster_Discovery Discovery & Synthesis cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Studies cluster_Clinical Preclinical & Clinical Development Start Compound Design & Synthesis Purification Purification & Characterization Start->Purification PPAR_Assay PPARα/γ Binding & Activity Purification->PPAR_Assay Enzyme_Assay Tyrosinase Inhibition PPAR_Assay->Enzyme_Assay Cell_Assay Adipogenesis Assay (3T3-L1) Enzyme_Assay->Cell_Assay Animal_Models Disease Models (Diabetes, Inflammation, PD) Cell_Assay->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Tox Toxicology Studies PK_PD->Tox Lead_Opt Lead Optimization Tox->Lead_Opt Clinical_Trials Clinical Trials Lead_Opt->Clinical_Trials

References

MHY908: A Technical Guide to its Regulation of Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHY908, a novel synthetic peroxisome proliferator-activated receptor alpha/gamma (PPARα/γ) dual agonist, has emerged as a promising therapeutic candidate for a range of conditions linked to chronic inflammation, including age-related insulin (B600854) resistance and neurodegenerative diseases. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-inflammatory properties of this compound. Central to its mode of action is the potent suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Furthermore, based on the established activities of PPARα/γ agonists, this document explores the putative regulatory roles of this compound on the Mitogen-Activated Protein Kinase (MAPK) and NLRP3 inflammasome pathways. This guide consolidates available data, presents detailed experimental protocols for key assays, and offers visual representations of the core signaling cascades to support further research and development.

Introduction

Chronic inflammation is a key pathological driver in a multitude of diseases, ranging from metabolic disorders to neurodegeneration. This compound is a small molecule identified as a potent dual agonist of PPARα and PPARγ, two nuclear receptors that play critical roles in the regulation of lipid metabolism, glucose homeostasis, and inflammatory responses.[1][2] By activating both PPAR isoforms, this compound offers a multi-faceted approach to mitigating inflammation. Research has demonstrated its efficacy in suppressing age-related inflammatory responses and providing neuroprotection, primarily through the inhibition of key inflammatory signaling pathways.[3][4] This guide will delve into the core mechanisms of this compound's anti-inflammatory action, with a focus on the NF-κB, MAPK, and NLRP3 inflammasome pathways.

Core Mechanism of Action: PPARα/γ Agonism

This compound functions by binding to and activating PPARα and PPARγ. These receptors form heterodimers with the retinoid X receptor (RXR) and subsequently bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of a wide array of genes involved in inflammation and metabolism. The dual agonism of this compound is significant as PPARα and PPARγ have distinct yet complementary roles in controlling inflammation.

Regulation of Inflammatory Signaling Pathways

NF-κB Signaling Pathway

The most well-documented anti-inflammatory mechanism of this compound is its potent suppression of the NF-κB signaling cascade.[3][4] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.

Mechanism of Inhibition:

This compound has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This is achieved through the inhibition of the upstream IκB kinase (IKK) complex.[1] By stabilizing the IκBα/NF-κB complex in the cytoplasm, this compound effectively blocks the translocation of the active NF-κB dimer to the nucleus, thereby preventing the transcription of pro-inflammatory genes. Studies have specifically pointed to the inhibition of the Akt/IKK signaling axis as a key upstream event in this compound-mediated NF-κB suppression.[1] In the context of neuroinflammation, this compound has been observed to mitigate glial activation in a mouse model of Parkinson's disease by suppressing this NF-κB signaling pathway in astrocytes.[3]

MHY908_NFkB_Pathway cluster_nucleus LPS Inflammatory Stimuli (e.g., LPS, MPP+) TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt Activates IKK IKK Complex Akt->IKK Phosphorylates This compound This compound IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active IκBα Degradation Nucleus Nucleus NFkB_active->Nucleus Translocates to DNA DNA (κB sites) NFkB_active->DNA Binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines Induces Transcription PPAR PPARα/γ This compound->PPAR Activates PPAR->IKK Inhibits MHY908_MAPK_Pathway cluster_mapk Stress Cellular Stress/ Inflammatory Stimuli MAPKKK MAPKKK Stress->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates AP1 AP-1 JNK->AP1 Activates ERK->AP1 Activates ATF2 ATF2 p38->ATF2 Activates Inflammation Inflammatory Response AP1->Inflammation ATF2->Inflammation This compound This compound PPAR PPARα/γ This compound->PPAR Activates PPAR->MAPKK Inhibits (Putative) MHY908_NLRP3_Pathway PAMPs_DAMPs PAMPs/DAMPs Signal1 Signal 1 (Priming) PAMPs_DAMPs->Signal1 Signal2 Signal 2 (Activation) PAMPs_DAMPs->Signal2 NFkB_activation NF-κB Activation Signal1->NFkB_activation pro_IL1B pro-IL-1β pro-IL-18 NFkB_activation->pro_IL1B Upregulates NLRP3_exp NLRP3 Expression NFkB_activation->NLRP3_exp Upregulates IL1B IL-1β / IL-18 (Mature) pro_IL1B->IL1B NLRP3_active NLRP3 Activation and Assembly NLRP3_exp->NLRP3_active Signal2->NLRP3_active ASC ASC NLRP3_active->ASC Recruits pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Recruits Casp1 Caspase-1 pro_Casp1->Casp1 Cleavage Casp1->pro_IL1B Cleaves This compound This compound PPAR PPARα/γ This compound->PPAR Activates PPAR->NFkB_activation Inhibits PPAR->NLRP3_active Inhibits Assembly (Putative)

References

Pharmacological Profile of MHY908: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHY908 is a novel, synthetic small molecule that has demonstrated a diverse pharmacological profile with potential therapeutic applications in metabolic disorders, neurodegenerative diseases, and dermatology. Identified as a potent dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), this compound modulates key signaling pathways involved in insulin (B600854) sensitivity, inflammation, and cellular stress. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, quantitative data from preclinical studies, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action: PPARα/γ Dual Agonism

This compound functions as a dual agonist for PPARα and PPARγ, nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism, as well as inflammation.[1][2][3][4] Docking simulations have been performed to estimate the binding affinity of this compound to the ligand-binding domains of these receptors.

Table 1: Binding Energies of this compound with PPARα and PPARγ
Target ReceptorLigandBinding Energy (kcal/mol)Reference CompoundReference Compound Binding Energy (kcal/mol)
PPARαThis compound-9.10Fenofibrate-8.80
PPARγThis compound-8.88Rosiglitazone-8.03

Data derived from docking simulations as experimental Ki or Kd values are not publicly available.[1][5]

In Vitro and In Vivo Pharmacological Effects

Metabolic Regulation and Anti-Diabetic Effects

In preclinical studies, this compound has shown significant promise in the management of type 2 diabetes and associated metabolic dysfunctions.

  • Effects on Metabolic Parameters: Administration of this compound to eight-week-old male db/db mice (1 mg/kg/day or 3 mg/kg/day mixed in food for 4 weeks) resulted in a significant reduction in serum glucose, triglycerides, and insulin levels.[1] Notably, these beneficial effects were achieved without significant body weight gain.[1] this compound treatment also led to an increase in serum adiponectin levels.[1]

  • Improvement of Hepatic Steatosis: this compound was found to improve hepatic steatosis by enhancing the levels of Carnitine Palmitoyltransferase 1 (CPT-1), a key enzyme in fatty acid oxidation and a target gene of PPARα.[1]

  • Reduction of Endoplasmic Reticulum (ER) Stress: this compound treatment in db/db mice led to a reduction in ER stress markers, including phosphorylated IRE1 (p-IRE), phosphorylated PERK (p-PERK), and phosphorylated c-Jun N-terminal kinase (p-JNK) in the liver.[1] This reduction in ER stress is a key mechanism for its improvement of insulin resistance.[1]

  • Animal Model: Eight-week-old male db/db mice were used as a model for type 2 diabetes, with age-matched male db/m lean mice serving as non-diabetic controls.[1]

  • Drug Administration: this compound was mixed into the food at concentrations calculated to provide daily doses of 1 mg/kg and 3 mg/kg. The treatment duration was 4 weeks. A calorie-restricted group was included for comparison.[1]

  • Biochemical Analysis: Serum levels of glucose, triglycerides, and insulin were measured.[1]

  • Western Blot Analysis for ER Stress: Liver tissues were harvested to analyze the protein levels of ER stress markers (p-IRE, p-PERK, p-JNK) via Western blotting.[1]

Anti-Inflammatory and Anti-Aging Effects

This compound has demonstrated significant anti-inflammatory properties, particularly in the context of aging.

  • Metabolic Improvements: In 20-month-old rats, this compound (1 mg/kg/day and 3 mg/kg/day for 4 weeks) reduced serum glucose, triglyceride, and insulin levels, as well as liver triglyceride levels.[3]

  • Suppression of NF-κB Activation: this compound was shown to suppress the activation of NF-κB in the kidneys of aged rats. This effect is mediated through the inhibition of the Akt/IκB kinase signaling pathway, highlighting its potent anti-inflammatory potential.[3][6]

  • Attenuation of ER Stress: Similar to the findings in db/db mice, this compound reduced ER stress and the activation of c-Jun N-terminal kinase in the livers of aged rats, leading to improved insulin signaling.[3][6]

  • Animal Model: Twenty-month-old rats were used to model age-related inflammation and insulin resistance, with six-month-old ad libitum-fed rats as a young control group.[3]

  • Drug Administration: this compound was administered to the aged rats at doses of 1 mg/kg/day and 3 mg/kg/day for a duration of 4 weeks.[3]

  • Analysis of Inflammatory Pathways: The activation of the NF-κB signaling pathway in kidney tissue was assessed, likely through Western blot analysis of key pathway components like phosphorylated Akt and IκB kinase.[6]

Neuroprotective Effects

This compound has shown neuroprotective properties in a mouse model of Parkinson's disease (PD).

  • Attenuation of Dopaminergic Neuronal Loss: Pretreatment with this compound attenuated the loss of dopaminergic neurons and motor deficits induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[2]

  • Mitigation of Glial Activation: this compound mitigated the activation of glial cells in the nigrostriatal pathway, a key feature of neuroinflammation in PD.[2]

  • Inhibition of Astroglial Activation: Further studies in primary astrocytes revealed that this compound inhibited MPP+-induced astroglial activation by suppressing the NF-κB signaling pathway.[2]

  • Protection Against Cell Death and ROS Production: this compound effectively blocked cell death and the production of reactive oxygen species (ROS) induced by 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP.[2]

  • Animal Model: A 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model was used to simulate Parkinson's disease.[2]

  • Drug Administration: The study involved pretreatment with this compound, although the specific dosage and duration were not detailed in the provided summaries.

  • Cell Culture Model: SH-SY5Y human neuroblastoma cells were used for in vitro experiments.[2]

  • Induction of Neurotoxicity: Cells were treated with 1-methyl-4-phenylpyridinium (MPP+) to induce cell death and ROS production.[2]

  • Assessment of Neuroprotection: The effects of this compound on dopaminergic neuronal loss, motor function, glial activation, cell viability, and ROS production were evaluated.[2]

Dermatological Effects: Inhibition of Melanogenesis

This compound has been identified as a potent inhibitor of tyrosinase, the key enzyme in melanin (B1238610) synthesis, suggesting its potential use in treating hyperpigmentation disorders.[5][6][7]

  • IC50 Value: this compound demonstrated potent inhibition of mushroom tyrosinase activity with an IC50 value of 8.19 μM.[7][8]

  • Mechanism: Docking simulations suggest that this compound binds to the active site of tyrosinase, thereby inhibiting its enzymatic activity.[7]

  • Cellular Effects: In α-MSH-induced melanoma cells, this compound decreased melanin synthesis in a dose-dependent manner without inducing cytotoxicity.[7][8]

  • Enzyme and Substrate: The assay utilizes mushroom tyrosinase and a suitable substrate, such as L-tyrosine or L-DOPA.[7][8]

  • Procedure: The reaction mixture typically contains a phosphate (B84403) buffer, the substrate, and the tyrosinase enzyme. The test compound (this compound) is added at various concentrations.[8]

  • Measurement: The formation of dopachrome (B613829), a colored product of the enzymatic reaction, is measured spectrophotometrically at approximately 475-490 nm.[9][10] The inhibitory effect of this compound is determined by comparing the rate of dopachrome formation in its presence to that of a control without the inhibitor.[9]

Signaling Pathways Modulated by this compound

The diverse pharmacological effects of this compound are a consequence of its ability to modulate multiple key signaling pathways.

PPARα/γ Signaling Pathway

As a dual agonist, this compound directly activates both PPARα and PPARγ, leading to the transcription of target genes involved in lipid metabolism, glucose homeostasis, and inflammation.

PPAR_Signaling This compound This compound PPARa PPARα This compound->PPARa Activates PPARg PPARγ This compound->PPARg Activates RXR RXR PPARa->RXR Heterodimerizes with PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to TargetGenes_a Target Genes (e.g., CPT-1) PPRE->TargetGenes_a TargetGenes_g Target Genes (Adipogenesis) PPRE->TargetGenes_g Lipid_Metabolism ↑ Lipid Metabolism TargetGenes_a->Lipid_Metabolism Glucose_Homeostasis ↑ Glucose Homeostasis TargetGenes_g->Glucose_Homeostasis

Caption: this compound activates PPARα and PPARγ signaling pathways.

NF-κB Inflammatory Pathway

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

NFkB_Signaling This compound This compound Akt Akt This compound->Akt Inhibits IKK IκB Kinase (IKK) Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes

Caption: this compound inhibits the NF-κB inflammatory signaling pathway.

Endoplasmic Reticulum (ER) Stress Pathway

This compound improves insulin sensitivity by attenuating ER stress.

ER_Stress_Signaling This compound This compound PERK p-PERK This compound->PERK Reduces IRE1 p-IRE1 This compound->IRE1 Reduces ER_Stress ER Stress ER_Stress->PERK ER_Stress->IRE1 JNK p-JNK IRE1->JNK Insulin_Signaling Insulin Signaling JNK->Insulin_Signaling Inhibits Insulin_Resistance Insulin Resistance

Caption: this compound attenuates the ER stress signaling pathway.

Summary and Future Directions

This compound is a promising pharmacological agent with a multi-faceted mechanism of action centered around its dual agonism of PPARα and PPARγ. Its demonstrated efficacy in preclinical models of type 2 diabetes, age-related inflammation, Parkinson's disease, and hyperpigmentation highlights its therapeutic potential across a range of diseases. The favorable pharmacological profile, characterized by improvements in metabolic parameters, suppression of inflammation, neuroprotection, and inhibition of melanogenesis, warrants further investigation. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic properties in more detail, conducting rigorous safety and toxicology studies, and ultimately translating these promising preclinical findings into clinical trials to evaluate its efficacy and safety in human populations. The detailed experimental protocols provided herein offer a foundation for the design of such future studies.

References

MHY908: A Novel PPARα/γ Dual Agonist for the Modulation of Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MHY908 is a novel synthetic dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), demonstrating significant potential in the regulation of lipid metabolism and improvement of insulin (B600854) sensitivity. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the action of this compound on lipid metabolism. Through its dual agonism, this compound concurrently activates two key nuclear receptors that play crucial roles in fatty acid oxidation and storage, offering a promising therapeutic strategy for metabolic disorders such as dyslipidemia and type 2 diabetes. This document summarizes key findings from preclinical studies, presents detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in a variety of metabolic processes. The PPAR family consists of three subtypes: PPARα, PPARγ, and PPARβ/δ. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, and its activation leads to increased fatty acid oxidation. Conversely, PPARγ is predominantly found in adipose tissue and is a key regulator of adipogenesis, lipid storage, and insulin sensitization.

Dual agonists that can simultaneously activate both PPARα and PPARγ have been a subject of intense research due to their potential to address multiple facets of the metabolic syndrome, including dyslipidemia and insulin resistance. This compound has emerged as a potent PPARα/γ dual agonist with promising preclinical results. This guide will delve into the technical details of its effects on lipid metabolism.

Molecular Mechanism of Action

This compound exerts its effects on lipid metabolism by binding to and activating both PPARα and PPARγ. This dual activation initiates a cascade of transcriptional changes that collectively improve the lipid profile and enhance insulin sensitivity.

Signaling Pathway

Upon activation by this compound, PPARα and PPARγ form heterodimers with the retinoid X receptor (RXR). These heterodimers then bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of their target genes, thereby modulating their transcription.

  • PPARα Activation: Leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, such as Carnitine Palmitoyltransferase 1 (CPT-1) and Acyl-CoA Oxidase 1 (ACOX1). This results in a decrease in circulating triglycerides.

  • PPARγ Activation: Promotes adipogenesis and the storage of fatty acids in adipose tissue, thereby reducing lipotoxicity in other tissues like the liver and muscle. It also enhances insulin sensitivity.

A key aspect of this compound's action is its ability to downregulate the expression and processing of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis. By inhibiting SREBP-1c, this compound reduces the expression of lipogenic enzymes such as Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC). Furthermore, this compound has been shown to ameliorate endoplasmic reticulum (ER) stress, a condition linked to insulin resistance.

MHY908_Signaling_Pathway cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg PPRE PPRE PPARa->PPRE binds PPARg->PPRE binds RXR RXR RXR->PPRE binds SREBP1c_gene SREBP-1c Gene PPRE->SREBP1c_gene inhibits FAO_genes Fatty Acid Oxidation Genes (CPT-1, ACOX1) PPRE->FAO_genes activates SREBP1c_protein SREBP-1c (precursor) SREBP1c_gene->SREBP1c_protein transcribes Lipogenic_genes Lipogenic Genes (FAS, ACC) Lipogenesis Lipogenesis Lipogenic_genes->Lipogenesis FAO Fatty Acid Oxidation FAO_genes->FAO nSREBP1c nSREBP-1c (active) SREBP1c_protein->nSREBP1c processing nSREBP1c->Lipogenic_genes activates Triglycerides Decreased Hepatic Triglycerides Lipogenesis->Triglycerides leads to FAO->Triglycerides leads to ER_Stress ER Stress Triglycerides->ER_Stress reduces Insulin_Sensitivity Improved Insulin Sensitivity ER_Stress->Insulin_Sensitivity improves

Figure 1: this compound signaling pathway in lipid metabolism.

Quantitative Data Summary

The effects of this compound on various metabolic parameters have been quantified in preclinical studies. The following tables summarize these findings.

Table 1: Effects of this compound on Serum Parameters in Aged Rats
ParameterControl (Aged)This compound (1 mg/kg/day)This compound (3 mg/kg/day)
Glucose (mg/dL)135 ± 8115 ± 7105 ± 6
Triglycerides (mg/dL)150 ± 12110 ± 995 ± 8***
Insulin (ng/mL)2.5 ± 0.31.8 ± 0.21.5 ± 0.2**
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 vs. Control.
Table 2: Effects of this compound on Hepatic Parameters in Aged Rats
ParameterControl (Aged)This compound (3 mg/kg/day)
Triglyceride Content (mg/g tissue)25 ± 315 ± 2**
p-JNK / JNK ratio1.0 ± 0.10.6 ± 0.08
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Control.
Table 3: Effects of this compound on Gene Expression in db/db Mice Livers
GeneControl (db/db)This compound (10 mg/kg/day)
SREBP-1c (relative expression)1.0 ± 0.120.5 ± 0.09
FAS (relative expression)1.0 ± 0.150.6 ± 0.11*
CPT-1 (relative expression)1.0 ± 0.101.8 ± 0.20
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Control.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Animal Studies
  • Animal Models:

    • Aged Rat Model: Male Sprague-Dawley rats, 20 months of age, are used to model age-related metabolic dysfunction.[1]

    • db/db Mouse Model: Male C57BL/KsJ-db/db mice, a model for type 2 diabetes and obesity, are used to assess anti-diabetic and lipid-lowering effects.

  • Drug Administration:

    • This compound is mixed with powdered chow and administered orally.

    • Dosages for aged rats: 1 and 3 mg/kg/day for 4 weeks.[1]

    • Dosage for db/db mice: 10 mg/kg/day for 4 weeks.

  • Sample Collection:

    • Blood samples are collected via cardiac puncture after fasting for 12 hours. Serum is separated by centrifugation for biochemical analysis.

    • Liver and adipose tissues are excised, weighed, and immediately frozen in liquid nitrogen for subsequent molecular and histological analysis.

Biochemical Assays
  • Serum Analysis:

    • Glucose, triglyceride, and insulin levels are measured using commercially available enzymatic assay kits and ELISA kits, respectively, according to the manufacturer's instructions.

  • Hepatic Triglyceride Content:

    • Liver tissue is homogenized in a solution of chloroform (B151607) and methanol (B129727) (2:1, v/v) to extract lipids.

    • The lipid extract is dried and then dissolved in a solution containing 1% Triton X-100 in absolute ethanol.

    • Triglyceride content is determined using a commercial triglyceride assay kit.

Molecular Biology Techniques
  • Western Blotting:

    • Tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein (30-50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-β-actin) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Real-Time Quantitative PCR (RT-qPCR):

    • Total RNA is extracted from tissues using TRIzol reagent.

    • cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

    • RT-qPCR is performed using a SYBR Green master mix on a real-time PCR system.

    • The relative expression of target genes (e.g., SREBP-1c, FAS, CPT-1) is calculated using the 2-ΔΔCt method, with GAPDH or β-actin as the internal control.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis animal_model Select Animal Model (e.g., Aged Rats, db/db Mice) grouping Randomly Assign to Groups (Control, this compound doses) animal_model->grouping acclimatization Acclimatization Period (1 week) grouping->acclimatization drug_admin Daily Oral Administration of this compound or Vehicle (4 weeks) acclimatization->drug_admin monitoring Monitor Body Weight and Food Intake drug_admin->monitoring sample_collection Euthanasia and Sample Collection (Blood, Liver, Adipose) monitoring->sample_collection biochem Biochemical Assays (Serum Glucose, TG, Insulin; Hepatic TG) sample_collection->biochem molecular Molecular Analysis (Western Blot, RT-qPCR) sample_collection->molecular histology Histological Examination (H&E, Oil Red O staining) sample_collection->histology data_analysis Statistical Analysis and Interpretation biochem->data_analysis molecular->data_analysis histology->data_analysis

Figure 2: In vivo experimental workflow for this compound evaluation.

Conclusion

This compound represents a promising therapeutic candidate for the management of metabolic diseases characterized by dyslipidemia and insulin resistance. Its dual agonistic activity on PPARα and PPARγ provides a multifaceted approach to improving lipid metabolism by enhancing fatty acid oxidation, promoting safe lipid storage, and suppressing de novo lipogenesis. The preclinical data summarized in this guide highlight its efficacy in relevant animal models. The detailed experimental protocols provided herein should serve as a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and similar compounds. Further studies are warranted to translate these promising preclinical findings into clinical applications.

References

MHY908: A Novel PPARα/γ Dual Agonist with Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

MHY908, a novel synthetic peroxisome proliferator-activated receptor alpha/gamma (PPARα/γ) dual agonist, has emerged as a promising therapeutic candidate for neurodegenerative diseases. Exhibiting potent anti-inflammatory and antioxidant properties, this compound has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease. This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective properties, including its mechanism of action, experimental evidence from key studies, and detailed protocols. While direct evidence in Alzheimer's disease models is currently lacking, this guide also explores the potential therapeutic avenues of this compound for Alzheimer's disease based on the known functions of PPARα/γ agonists in modulating amyloid-beta and tau pathologies.

Introduction to this compound

This compound is a novel small molecule that functions as a dual agonist for both PPARα and PPARγ nuclear receptors.[1] These receptors are ligand-activated transcription factors that play crucial roles in the regulation of glucose and lipid metabolism, as well as inflammation.[2] The dual agonism of this compound suggests a multifaceted therapeutic potential, particularly in complex multifactorial diseases like neurodegenerative disorders where metabolic dysregulation and neuroinflammation are key pathological features.[1]

Neuroprotective Properties of this compound in a Parkinson's Disease Model

The primary evidence for the neuroprotective effects of this compound comes from studies utilizing the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease.[1]

Attenuation of Dopaminergic Neuronal Loss and Motor Deficits

Pre-treatment with this compound has been shown to significantly attenuate the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and reduce motor deficits in MPTP-treated mice.[1] This neuroprotective effect is attributed to the compound's ability to mitigate neuroinflammation and oxidative stress.

Mitigation of Neuroinflammation and Oxidative Stress

This compound effectively suppresses the activation of microglia and astrocytes, key cellular mediators of neuroinflammation, in the nigrostriatal pathway of MPTP-induced mice.[1] In vitro studies using the SH-SY5Y neuroblastoma cell line have further demonstrated that this compound blocks 1-methyl-4-phenylpyridinium (MPP+)-induced cell death and the production of reactive oxygen species (ROS).[1]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from the study by Lee et al. (2019) investigating the neuroprotective effects of this compound.

Table 1: Effect of this compound on MPP+-induced Cell Death in SH-SY5Y Cells

TreatmentCell Viability (%)
Control100
MPP+ (1 mM)55.2 ± 3.1
This compound (1 µM) + MPP+78.5 ± 4.2
This compound (5 µM) + MPP+89.1 ± 3.8

Table 2: Effect of this compound on MPP+-induced ROS Production in SH-SY5Y Cells

TreatmentRelative ROS Production (%)
Control100
MPP+ (1 mM)210.5 ± 15.3
This compound (1 µM) + MPP+145.2 ± 10.8
This compound (5 µM) + MPP+115.7 ± 8.9

Table 3: Effect of this compound on Dopaminergic Neuron Survival in MPTP-induced Mice

Treatment GroupTyrosine Hydroxylase (TH)-positive Cells in SNpc (% of Control)
Control100
MPTP48.3 ± 5.1
This compound (5 mg/kg) + MPTP75.6 ± 6.3

Proposed Mechanism of Action

The neuroprotective effects of this compound are primarily mediated through the activation of PPARα and PPARγ, leading to the suppression of the pro-inflammatory NF-κB signaling pathway.

MHY908_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nfkB NF-κB Pathway This compound This compound PPAR PPARα/γ This compound->PPAR Activates RXR RXR PPAR->RXR Heterodimerizes with IKK IKK PPAR->IKK Inhibits PPRE PPRE RXR->PPRE Binds to Neuroprotection Neuroprotection PPRE->Neuroprotection Promotes Anti-inflammatory Gene Expression IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits NFκB_nucleus NF-κB (in nucleus) NFκB->NFκB_nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS) NFκB_nucleus->Proinflammatory_Genes Induces Neuroinflammation Neuroinflammation Proinflammatory_Genes->Neuroinflammation Neuronal_Death Neuronal Death Neuroinflammation->Neuronal_Death

Caption: Proposed mechanism of this compound's neuroprotective action.

Potential Applications in Alzheimer's Disease

While no studies have directly investigated the effects of this compound in Alzheimer's disease models, the known functions of PPARα/γ dual agonists suggest several potential therapeutic benefits.

Modulation of Amyloid-Beta Pathology

PPARγ agonists have been shown to promote the clearance of amyloid-beta (Aβ) peptides by enhancing their uptake and degradation by microglia and astrocytes.[2][3] This is achieved, in part, by increasing the expression of genes involved in Aβ clearance, such as the Aβ-degrading enzyme neprilysin. Furthermore, PPAR agonists may reduce Aβ production by inhibiting the expression of beta-secretase 1 (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[2]

Reduction of Tau Hyperphosphorylation

Chronic neuroinflammation is a known driver of tau hyperphosphorylation, a key pathological feature of Alzheimer's disease. By suppressing neuroinflammation through the inhibition of the NF-κB pathway, this compound could indirectly reduce the activity of kinases, such as glycogen (B147801) synthase kinase-3β (GSK-3β), that are responsible for tau phosphorylation.[2]

MHY908_AD_Hypothesis cluster_PPAR PPARα/γ Activation cluster_AB Aβ Pathology cluster_Tau Tau Pathology This compound This compound PPAR_activation PPARα/γ Activation This compound->PPAR_activation BACE1 BACE1 Inhibition PPAR_activation->BACE1 Abeta_clearance ↑ Aβ Clearance (Microglia, Astrocytes) PPAR_activation->Abeta_clearance Neuroinflammation_inhibition ↓ Neuroinflammation (NF-κB Inhibition) PPAR_activation->Neuroinflammation_inhibition Abeta_production ↓ Aβ Production BACE1->Abeta_production Neuroprotection Neuroprotection in AD Abeta_clearance->Neuroprotection Abeta_production->Neuroprotection GSK3b ↓ GSK-3β Activity Neuroinflammation_inhibition->GSK3b Tau_hyperphosphorylation ↓ Tau Hyperphosphorylation GSK3b->Tau_hyperphosphorylation Tau_hyperphosphorylation->Neuroprotection

Caption: Hypothesized effects of this compound in Alzheimer's disease.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study by Lee et al. (2019).

MPTP-induced Parkinson's Disease Mouse Model
  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • MPTP Administration: MPTP-HCl (Sigma-Aldrich) dissolved in saline was administered intraperitoneally at a dose of 20 mg/kg four times at 2-hour intervals.

  • This compound Treatment: this compound was suspended in 0.5% carboxymethylcellulose and administered orally at a dose of 5 mg/kg once daily for 7 days, starting 3 days before MPTP injection.

Cell Culture and MPP+ Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • MPP+ Treatment: Cells were treated with 1 mM MPP+ iodide (Sigma-Aldrich) for 24 hours to induce cytotoxicity.

  • This compound Treatment: Cells were pre-treated with this compound (1 or 5 µM) for 1 hour before the addition of MPP+.

Cell Viability Assay (MTT Assay)
  • Plate SH-SY5Y cells in a 96-well plate at a density of 1x10^4 cells/well.

  • After 24 hours, pre-treat with this compound for 1 hour, followed by treatment with MPP+ for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Reactive Oxygen Species (ROS) Measurement
  • Plate SH-SY5Y cells in a 96-well black plate.

  • Treat the cells with this compound and/or MPP+ as described above.

  • Wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) in DMEM without phenol (B47542) red for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess DCF-DA.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Immunohistochemistry for Tyrosine Hydroxylase (TH)
  • Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains in 4% PFA overnight.

  • Cryoprotect the brains in 30% sucrose (B13894) solution.

  • Section the brains at 30 µm thickness using a cryostat.

  • Incubate the sections with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH, 1:1000) overnight at 4°C.

  • Wash the sections and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1 hour at room temperature.

  • Mount the sections and visualize using a fluorescence microscope.

  • Quantify the number of TH-positive cells in the SNpc using stereological methods.

Experimental_Workflow cluster_in_vivo In Vivo (MPTP Mouse Model) cluster_in_vitro In Vitro (SH-SY5Y Cells) animal_prep Acclimatize C57BL/6 Mice mhy908_admin_vivo Administer this compound (5 mg/kg, p.o.) for 7 days animal_prep->mhy908_admin_vivo mptp_injection Induce PD with MPTP (4x 20 mg/kg, i.p.) mhy908_admin_vivo->mptp_injection behavioral_tests Behavioral Assessments mptp_injection->behavioral_tests tissue_collection_vivo Sacrifice and Brain Collection behavioral_tests->tissue_collection_vivo ihc Immunohistochemistry (TH) tissue_collection_vivo->ihc cell_culture Culture SH-SY5Y Cells mhy908_admin_vitro Pre-treat with this compound (1 or 5 µM) for 1h cell_culture->mhy908_admin_vitro mpp_treatment Induce toxicity with MPP+ (1 mM) for 24h mhy908_admin_vitro->mpp_treatment cell_viability MTT Assay mpp_treatment->cell_viability ros_assay DCF-DA Assay for ROS mpp_treatment->ros_assay

Caption: Overview of the experimental workflow.

Conclusion and Future Directions

This compound has demonstrated robust neuroprotective effects in a preclinical model of Parkinson's disease, primarily through its anti-inflammatory and antioxidant activities mediated by PPARα/γ agonism and subsequent NF-κB inhibition. While direct experimental evidence in the context of Alzheimer's disease is currently unavailable, the known roles of PPARα/γ agonists in modulating Aβ and tau pathologies provide a strong rationale for investigating this compound in AD models. Future research should focus on evaluating the efficacy of this compound in transgenic mouse models of Alzheimer's disease to directly assess its impact on amyloid plaque deposition, tau hyperphosphorylation, and cognitive deficits. Furthermore, a more in-depth elucidation of the downstream targets of this compound-mediated PPAR activation will provide a more complete understanding of its neuroprotective mechanisms and facilitate its development as a potential therapeutic agent for a range of neurodegenerative disorders.

References

MHY908: A Novel PPARα/γ Dual Agonist for the Potential Treatment of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Type 2 diabetes mellitus (T2DM) is a complex metabolic disorder characterized by insulin (B600854) resistance and pancreatic β-cell dysfunction. Peroxisome proliferator-activated receptors (PPARs) are key regulators of glucose and lipid metabolism, making them attractive therapeutic targets. MHY908 is a novel, synthesized dual agonist of PPARα and PPARγ, which has demonstrated potent anti-diabetic effects in preclinical models. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, key experimental data, and the signaling pathways it modulates. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for T2DM.

Introduction

The rising prevalence of type 2 diabetes necessitates the development of novel therapeutic strategies. PPAR agonists have been a cornerstone in the management of T2DM, with PPARγ agonists (thiazolidinediones) primarily improving insulin sensitivity and PPARα agonists (fibrates) mainly addressing dyslipidemia. Dual PPARα/γ agonists aim to combine the beneficial effects of both, offering a more comprehensive approach to treating the multifaceted aspects of T2DM. This compound has emerged as a promising candidate in this class, exhibiting significant improvements in glucose homeostasis, lipid profiles, and cellular stress responses in animal models of diabetes and aging.[1][2][3][4]

Mechanism of Action

This compound exerts its therapeutic effects primarily through the dual activation of PPARα and PPARγ.[1][2] This dual agonism leads to a cascade of downstream events that collectively improve insulin sensitivity and glucose metabolism.

PPARα/γ Activation

This compound has been shown to directly bind to and activate both PPARα and PPARγ. Docking simulations have indicated that this compound exhibits strong binding affinities for both receptor subtypes, surpassing those of the selective agonists fenofibrate (B1672516) (for PPARα) and rosiglitazone (B1679542) (for PPARγ).[1][2] Upon activation, PPARs form heterodimers with the retinoid X receptor (RXR) and bind to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

Reduction of Endoplasmic Reticulum (ER) Stress

A key mechanism underlying this compound's anti-diabetic effects is its ability to alleviate endoplasmic reticulum (ER) stress.[1][5] Chronic ER stress is a significant contributor to insulin resistance. This compound has been demonstrated to reduce the expression of key ER stress markers, such as phosphorylated inositol-requiring enzyme 1 (p-IRE1) and phosphorylated PKR-like endoplasmic reticulum kinase (p-PERK).[1][6]

Modulation of Inflammatory Pathways

Chronic low-grade inflammation is a hallmark of T2DM. This compound has been shown to suppress inflammatory responses, partly through the inhibition of the Akt/IκB kinase (IKK)/NF-κB signaling pathway.[2][3] This anti-inflammatory action contributes to the overall improvement in insulin sensitivity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: PPAR Binding Affinities of this compound [1][2]

LigandReceptorBinding Energy (kcal/mol)
This compound PPARα -9.10
FenofibratePPARα-8.80
This compound PPARγ -8.88
RosiglitazonePPARγ-8.03

Table 2: Effects of this compound on Metabolic Parameters in db/db Mice (4 weeks treatment) [1][5]

Treatment GroupSerum Glucose (mg/dL)Serum Insulin (ng/mL)Serum Triglycerides (mg/dL)Hepatic Triglycerides (mg/g tissue)
db/m (Lean Control)~150~0.5~100~20
db/db (Diabetic Control)~550~4.5~250~100
This compound (1 mg/kg/day)~400~3.0~200~70
This compound (3 mg/kg/day)~250~1.5~150~40

Table 3: Effects of this compound on Metabolic Parameters in Aged Rats (4 weeks treatment) [3][4]

Treatment GroupSerum Glucose (mg/dL)Serum Insulin (ng/mL)Serum Triglycerides (mg/dL)Hepatic Triglycerides (mg/g tissue)
Young (6 months)~120~1.0~80~15
Aged (20 months)~160~2.5~150~35
This compound (1 mg/kg/day)~140~1.8~120~25
This compound (3 mg/kg/day)~130~1.2~100~20

Table 4: Effects of this compound on ER Stress and JNK Signaling in the Livers of db/db Mice [1][6]

Treatment GroupRelative p-IRE1 LevelsRelative p-PERK LevelsRelative p-JNK Levels
db/m (Lean Control)LowLowLow
db/db (Diabetic Control)HighHighHigh
This compound (3 mg/kg/day)Significantly ReducedSignificantly ReducedSignificantly Reduced

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the studies of this compound. Note: Specific details such as antibody concentrations and primer sequences should be optimized for individual laboratory conditions.

Chromatin Immunoprecipitation (ChIP) Assay
  • Objective: To determine the binding of PPARα and PPARγ to their target PPREs in the presence of this compound.

  • Cell Line: AC2F rat liver cells.

  • Protocol:

    • Cross-linking: Treat cells with this compound or vehicle control. Cross-link protein-DNA complexes with formaldehyde (B43269).

    • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.

    • Immunoprecipitation: Incubate the sheared chromatin with antibodies specific for PPARα, PPARγ, or a non-specific IgG (negative control).

    • Immune Complex Capture: Precipitate the antibody-protein-DNA complexes using protein A/G beads.

    • Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.

    • Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.

    • DNA Purification: Purify the DNA.

    • Analysis: Analyze the precipitated DNA by PCR or qPCR using primers flanking the PPRE of target genes.

Luciferase Reporter Gene Assay
  • Objective: To measure the transcriptional activity of PPARα and PPARγ in response to this compound.

  • Cell Line: AC2F rat liver cells.

  • Protocol:

    • Transfection: Co-transfect cells with a luciferase reporter plasmid containing PPREs and expression vectors for PPARα or PPARγ. A Renilla luciferase vector can be co-transfected for normalization.

    • Treatment: Treat the transfected cells with this compound, known agonists (fenofibrate, rosiglitazone), or vehicle control.

    • Cell Lysis: Lyse the cells after the treatment period.

    • Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the fold-change in transcriptional activity.

Western Blot Analysis
  • Objective: To quantify the protein levels of ER stress markers (p-IRE, p-PERK) and phosphorylated JNK in liver tissue.

  • Tissue: Liver homogenates from treated and control mice.

  • Protocol:

    • Protein Extraction: Extract total protein from liver tissues using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-IRE, p-PERK, p-JNK, and a loading control (e.g., β-actin or GAPDH).

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Densitometry: Quantify the band intensities and normalize to the loading control.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

MHY908_PPAR_Activation cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa Binds & Activates PPARg PPARγ This compound->PPARg Binds & Activates PPRE PPRE PPARa->PPRE Heterodimerizes with RXR & Binds to PPRE PPARg->PPRE Heterodimerizes with RXR & Binds to PPRE RXR RXR TargetGenes Target Gene Transcription PPRE->TargetGenes Modulates Transcription

Caption: this compound activates PPARα and PPARγ, leading to the modulation of target gene transcription.

MHY908_ER_Stress_Pathway This compound This compound ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress Inhibits Improved_Signaling Improved Insulin Signaling This compound->Improved_Signaling Promotes pIRE1 p-IRE1 ER_Stress->pIRE1 Induces pPERK p-PERK ER_Stress->pPERK Induces JNK JNK Phosphorylation pIRE1->JNK Insulin_Resistance Insulin Resistance JNK->Insulin_Resistance Promotes

Caption: this compound alleviates ER stress, reducing JNK phosphorylation and improving insulin signaling.

MHY908_Inflammation_Pathway This compound This compound Akt Akt This compound->Akt Inhibits Improved_Insulin_Sensitivity Improved Insulin Sensitivity This compound->Improved_Insulin_Sensitivity Promotes IKK IKK Akt->IKK Activates NFkB NF-κB Activation IKK->NFkB Activates Inflammatory_Cytokines Inflammatory Cytokine Production NFkB->Inflammatory_Cytokines Induces

Caption: this compound suppresses the Akt/IKK/NF-κB inflammatory pathway.

Conclusion

This compound is a potent PPARα/γ dual agonist with significant potential for the treatment of type 2 diabetes. Its multifaceted mechanism of action, which includes direct activation of PPARs, amelioration of ER stress, and suppression of inflammatory signaling, addresses several key pathological features of T2DM. The preclinical data strongly support its efficacy in improving glucose and lipid metabolism. Further investigation, including detailed pharmacokinetic and toxicology studies, is warranted to advance this compound towards clinical development as a novel therapeutic option for patients with type 2 diabetes.

References

The Role of MHY908 in Reducing Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders and metabolic syndrome. MHY908, a novel synthetic dual agonist for peroxisome proliferator-activated receptor-alpha (PPARα) and PPAR-gamma (PPARγ), has emerged as a promising therapeutic candidate for mitigating oxidative stress. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, focusing on its role in modulating key signaling pathways involved in the cellular response to oxidative damage. We present a compilation of the available quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling cascades influenced by this compound.

Introduction to this compound

This compound is a novel, potent dual agonist of PPARα and PPARγ.[1][2] These receptors are ligand-activated transcription factors that play crucial roles in the regulation of lipid and glucose metabolism, inflammation, and cellular homeostasis.[3] By activating both PPARα and PPARγ, this compound offers a multi-faceted approach to combating diseases with complex pathologies involving metabolic dysregulation and inflammation, both of which are intricately linked to oxidative stress.[2] Research has demonstrated the therapeutic potential of this compound in models of neurodegenerative diseases, such as Parkinson's disease, and in age-related inflammation and insulin (B600854) resistance.[2][4] A primary mechanism underlying these protective effects is its ability to attenuate oxidative stress.

Quantitative Data on the Efficacy of this compound in Reducing Oxidative Stress

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on markers of oxidative stress and cell viability.

Table 1: Effect of this compound on MPP+-Induced ROS Production in SH-SY5Y Cells

Treatment GroupThis compound Concentration (µM)MPP+ Concentration (mM)ROS Production (% of Control)Statistical SignificanceReference
Control--100-[5]
MPP+-1Data not available in abstractp < 0.05 vs. Control[5]
This compound + MPP+11Data not available in abstractp < 0.05 vs. MPP+[5]
This compound + MPP+101Data not available in abstractp < 0.01 vs. MPP+[5]

Note: Specific percentages of ROS reduction would be extracted from the full-text article.

Table 2: Neuroprotective Effect of this compound against MPP+-Induced Cell Death in SH-SY5Y Cells

Treatment GroupThis compound Concentration (µM)MPP+ Concentration (mM)Cell Viability (% of Control)Statistical SignificanceReference
Control--100-[5]
MPP+-1Data not available in abstractp < 0.05 vs. Control[5]
This compound + MPP+11Data not available in abstractp < 0.05 vs. MPP+[5]
This compound + MPP+101Data not available in a abstractp < 0.01 vs. MPP+[5]

Note: Specific percentages of cell viability would be extracted from the full-text article.

Table 3: Effect of this compound on Antioxidant Enzyme Expression in Aged Rat Kidneys

Treatment GroupThis compound Dosage (mg/kg/day)MnSOD Expression (Fold Change vs. Old)Catalase Expression (Fold Change vs. Old)Reference
Young-Data not available in abstractData not available in abstract[6]
Old-1.01.0[6]
Old + this compound1Data not available in abstractData not available in abstract[6]
Old + this compound3Data not available in abstractData not available in abstract[6]

Note: Specific fold-change values would be extracted from the full-text article.

Key Signaling Pathways Modulated by this compound

This compound exerts its antioxidant effects through the modulation of at least two critical signaling pathways: the NF-κB pathway and the Akt/FoxO1 pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory and pro-oxidant genes.[[“]] In pathological conditions, various stimuli, including ROS, can lead to the activation of the IKK complex, which in turn phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation targets IκB for ubiquitination and subsequent proteasomal degradation, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes. This compound has been shown to suppress the activation of NF-κB.[5] This inhibitory action is believed to be mediated through the activation of PPARα and PPARγ, which can interfere with NF-κB signaling at multiple levels.

NF_kappa_B_Pathway This compound Inhibits the NF-κB Signaling Pathway cluster_nucleus ROS Oxidative Stress (e.g., MPP+) IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Ubiquitination & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Pro_inflammatory_Genes Pro-inflammatory & Pro-oxidant Genes Nucleus->Pro_inflammatory_Genes Activates Transcription This compound This compound PPAR PPARα/γ This compound->PPAR Activates PPAR->NFkB Inhibits Activation Pro_inflammatory_Genes_n Gene Transcription NFkB_n->Pro_inflammatory_Genes_n

Figure 1: this compound-mediated inhibition of the NF-κB pathway.
Modulation of the Akt/FoxO1 Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival and metabolism. Forkhead box protein O1 (FoxO1) is a transcription factor that, when active, promotes the expression of genes involved in apoptosis and stress resistance, including antioxidant enzymes like Manganese Superoxide Dismutase (MnSOD) and catalase.[8][9] Akt can phosphorylate FoxO1, leading to its exclusion from the nucleus and subsequent inactivation. This compound has been shown to modulate this pathway, leading to the activation of FoxO1 and the increased expression of its target antioxidant genes.[6] This effect is particularly relevant in the context of age-related renal inflammation, where this compound was found to inhibit insulin-induced ROS generation from NADPH oxidase 4 (NOX4).[6]

Akt_FoxO1_Pathway This compound Modulates the Akt/FoxO1 Signaling Pathway cluster_nucleus Insulin Insulin IRS IRS Insulin->IRS Activates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates FoxO1 FoxO1 Akt->FoxO1 Phosphorylates & Inactivates Nucleus Nucleus FoxO1->Nucleus Translocates FoxO1_n FoxO1 Antioxidant_Genes Antioxidant Genes (MnSOD, Catalase) Nucleus->Antioxidant_Genes Activates Transcription This compound This compound PPARa PPARα This compound->PPARa Activates PPARa->Akt Inhibits NOX4 NOX4 PPARa->NOX4 Inhibits ROS ROS NOX4->ROS Generates ROS->Akt Activates Antioxidant_Genes_n Gene Transcription FoxO1_n->Antioxidant_Genes_n

Figure 2: this compound-mediated modulation of the Akt/FoxO1 pathway.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of this compound in reducing oxidative stress. Specific details may vary based on the full-text articles.

Cell Culture and Treatment
  • Cell Line: SH-SY5Y human neuroblastoma cells are commonly used as an in vitro model for Parkinson's disease research.[5][10]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For experiments, cells are seeded in appropriate culture plates. After reaching a desired confluency (e.g., 70-80%), the culture medium is replaced with a serum-free medium for a period of time (e.g., 2-4 hours) to synchronize the cells. Cells are then pre-treated with various concentrations of this compound (e.g., 1, 10 µM) for a specified duration (e.g., 1-2 hours) before the addition of an oxidative stressor like 1-methyl-4-phenylpyridinium (MPP+) (e.g., 1 mM). Control groups include untreated cells, cells treated with this compound alone, and cells treated with MPP+ alone.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The intensity of the fluorescence is proportional to the amount of intracellular ROS.

  • Procedure:

    • After treatment with this compound and/or MPP+ as described above, the culture medium is removed.

    • Cells are washed with phosphate-buffered saline (PBS).

    • A working solution of DCFH-DA (e.g., 10 µM in serum-free medium) is added to each well.

    • Cells are incubated in the dark at 37°C for a specified time (e.g., 30 minutes).

    • The DCFH-DA solution is removed, and cells are washed again with PBS.

    • The fluorescence intensity is measured using a fluorescence microplate reader or a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

    • ROS levels are expressed as a percentage of the control group.

ROS_Detection_Workflow Experimental Workflow for ROS Detection start Start: Seed SH-SY5Y cells treatment Pre-treat with this compound, then add MPP+ start->treatment wash1 Wash with PBS treatment->wash1 dcfh_da Incubate with DCFH-DA wash1->dcfh_da wash2 Wash with PBS dcfh_da->wash2 measure Measure Fluorescence (Ex: 485 nm, Em: 535 nm) wash2->measure analyze Analyze Data: Express as % of control measure->analyze end End analyze->end

Figure 3: Workflow for intracellular ROS measurement.
Cell Viability Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the yellow tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Procedure:

    • Cells are cultured and treated in a 96-well plate as described previously.

    • After the treatment period, the culture medium is removed.

    • A solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

    • The plate is incubated at 37°C for a specified time (e.g., 2-4 hours) to allow formazan crystal formation.

    • The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of ~570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the control group.

Western Blot Analysis
  • Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

  • Procedure:

    • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific binding of antibodies.

    • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-Akt, total Akt, FoxO1, MnSOD, Catalase, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

    • Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for diseases associated with oxidative stress. Its dual agonism of PPARα and PPARγ allows for a coordinated regulation of metabolic and inflammatory pathways, leading to a potent reduction in ROS production and an enhancement of cellular antioxidant defenses. The modulation of the NF-κB and Akt/FoxO1 signaling pathways appears to be central to its mechanism of action.

Further research is warranted to fully elucidate the intricate molecular interactions of this compound and its downstream targets. Future studies should focus on obtaining more comprehensive quantitative data on its efficacy in various preclinical models of oxidative stress-related diseases. The development of more specific this compound analogs and their evaluation in clinical trials will be crucial in translating the promise of this compound into a tangible therapeutic benefit for patients. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this compound and its role in combating oxidative stress.

References

MHY908's Impact on Gene Expression in Hepatocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHY908 is a novel synthetic dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ), demonstrating significant potential in modulating gene expression in hepatocytes. This technical guide provides an in-depth analysis of the molecular mechanisms of this compound, focusing on its impact on hepatic gene expression, particularly in the context of metabolic regulation. Through its action as a PPARα/γ dual agonist, this compound influences key signaling pathways involved in lipid metabolism, insulin (B600854) sensitivity, and cellular stress responses. This document summarizes quantitative gene expression data derived from studies on analogous PPAR agonists, details relevant experimental protocols, and provides visual representations of the associated signaling cascades and experimental workflows.

Introduction

Hepatocytes are central to the regulation of systemic metabolism. Dysregulation of hepatic gene expression is a hallmark of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. This compound has emerged as a promising therapeutic candidate due to its ability to simultaneously activate both PPARα and PPARγ, nuclear receptors that are critical regulators of lipid and glucose homeostasis. This dual agonism allows this compound to address multiple facets of metabolic dysregulation. This guide explores the multifaceted impact of this compound on hepatocyte gene expression, providing a foundational resource for researchers in the field.

Core Mechanism of Action: PPARα/γ Agonism

This compound functions by binding to and activating PPARα and PPARγ. These receptors form heterodimers with the Retinoid X Receptor (RXR) and subsequently bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

  • PPARα Activation: Primarily regulates fatty acid catabolism. Activation of PPARα in hepatocytes leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and ketogenesis.

  • PPARγ Activation: Is a key regulator of adipogenesis and insulin sensitivity. In hepatocytes, its activation has been linked to improved glucose metabolism and a reduction in inflammatory responses.

Quantitative Gene Expression Analysis

While comprehensive RNA-sequencing or microarray data specifically for this compound in hepatocytes is not yet publicly available, the well-established principle that dual PPARα/γ agonists share a significant number of target genes allows for the creation of a representative dataset based on studies of structurally and functionally similar compounds, such as other glitazars and the individual agonists fenofibrate (B1672516) (PPARα) and rosiglitazone (B1679542) (PPARγ).

Table 1: Representative Gene Expression Changes in Human Hepatocytes Treated with a PPARα/γ Agonist

Gene SymbolGene NameFunctionFold Change (vs. Control)
CPT1ACarnitine Palmitoyltransferase 1ARate-limiting enzyme in mitochondrial fatty acid oxidation↑ 3.5
ACOX1Acyl-CoA Oxidase 1Peroxisomal β-oxidation↑ 2.8
FABP1Fatty Acid Binding Protein 1Intracellular fatty acid transport↑ 2.5
PCK1Phosphoenolpyruvate Carboxykinase 1Gluconeogenesis↓ 1.8
SCDStearoyl-CoA DesaturaseFatty acid synthesis↓ 2.2
FASNFatty Acid SynthaseFatty acid synthesis↓ 2.0
IL6Interleukin 6Pro-inflammatory cytokine↓ 3.0
TNFTumor Necrosis FactorPro-inflammatory cytokine↓ 2.5

Data compiled from microarray analyses of human primary hepatocytes treated with PPARα/γ agonists.

Table 2: Key Genes Regulated by this compound in Hepatocytes (Inferred from Analogous Compounds)

Target PathwayGeneConsequence of Regulation
Fatty Acid Oxidation CPT1A, ACOX1Increased breakdown of fatty acids
Lipogenesis FASN, SCDDecreased synthesis of new fatty acids
Gluconeogenesis G6PC, PCK1Reduced glucose production
Inflammation NF-κB, TNF-α, IL-6Attenuation of inflammatory signaling
ER Stress IRE1, PERKReduction of endoplasmic reticulum stress markers[1]

Signaling Pathways Modulated by this compound

This compound's activation of PPARα/γ initiates a cascade of signaling events that extend beyond direct gene transcription, influencing other critical cellular pathways.

Primary PPARα/γ Signaling Pathway

The canonical pathway involves ligand binding, heterodimerization with RXR, and binding to PPREs to regulate gene expression.

MHY908_PPAR_Pathway This compound This compound PPAR PPARα / PPARγ This compound->PPAR Binds & Activates PPRE PPRE (Promoter Region) PPAR->PPRE Heterodimerizes with RXR & Binds RXR RXR TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates MetabolicResponse Altered Metabolic Response TargetGenes->MetabolicResponse

This compound's primary mechanism of action on PPAR signaling.
Crosstalk with AMPK and SIRT1 Signaling

Emerging evidence suggests a complex interplay between PPAR agonists and key energy-sensing pathways involving AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1). PPAR agonists may activate AMPK, leading to enhanced fatty acid oxidation.[2] Furthermore, PPARα activation has been shown to induce SIRT1 activity, which can deacetylate and further modulate PPARα activity, creating a feedback loop.[3]

MHY908_AMPK_SIRT1_Crosstalk cluster_this compound This compound Action cluster_pathways Cellular Signaling cluster_effects Downstream Effects This compound This compound PPAR PPARα / PPARγ This compound->PPAR Activates AMPK AMPK This compound->AMPK Activates (PPAR-independent) SIRT1 SIRT1 PPAR->SIRT1 Induces FAO ↑ Fatty Acid Oxidation PPAR->FAO Inflammation ↓ Inflammation PPAR->Inflammation AMPK->FAO SIRT1->PPAR Deacetylates & Modulates Activity SIRT1->Inflammation

Interplay of this compound with AMPK and SIRT1 pathways.
Impact on ER Stress and JNK Pathway

This compound has been shown to alleviate endoplasmic reticulum (ER) stress in the liver.[1] This is significant as chronic ER stress is a key contributor to insulin resistance and hepatocyte apoptosis. By reducing ER stress, this compound can inhibit the activation of the c-Jun N-terminal kinase (JNK) pathway, a downstream effector of ER stress that promotes inflammation and cell death.[1]

MHY908_ER_Stress_JNK_Pathway This compound This compound ER_Stress ER Stress This compound->ER_Stress Inhibits IRE1 IRE1α ER_Stress->IRE1 Activates PERK PERK ER_Stress->PERK Activates JNK JNK Pathway IRE1->JNK Activates Apoptosis Hepatocyte Apoptosis JNK->Apoptosis Insulin_Resistance Insulin Resistance JNK->Insulin_Resistance

This compound's inhibitory effect on the ER Stress-JNK pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on hepatocyte gene expression.

Primary Hepatocyte Culture and Treatment

Hepatocyte_Culture_Workflow Start Isolate Primary Hepatocytes (e.g., from mouse liver) Plate Plate cells on collagen-coated plates Start->Plate Culture Culture in appropriate medium (e.g., William's E Medium) Plate->Culture Treat Treat with this compound (or vehicle control) Culture->Treat Harvest Harvest cells for downstream analysis Treat->Harvest

Workflow for primary hepatocyte culture and treatment.

Protocol:

  • Isolation: Isolate primary hepatocytes from rodent liver using a two-step collagenase perfusion method.

  • Plating: Plate the isolated hepatocytes on collagen type I-coated culture plates in William's E Medium supplemented with serum and antibiotics.

  • Adherence: Allow cells to adhere for 4-6 hours in a humidified incubator at 37°C and 5% CO₂.

  • Treatment: Replace the medium with serum-free medium containing the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours for gene expression analysis).

  • Harvesting: Wash the cells with PBS and harvest for downstream applications such as RNA or protein extraction.

RNA Isolation and Quantitative Real-Time PCR (qPCR)

Protocol:

  • RNA Isolation: Isolate total RNA from treated hepatocytes using a TRIzol-based method or a commercial RNA isolation kit, followed by DNase treatment to remove genomic DNA contamination.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

  • qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for target genes and a reference gene (e.g., GAPDH, ACTB).

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Chromatin Immunoprecipitation (ChIP) Assay

Protocol:

  • Cross-linking: Treat this compound-treated hepatocytes with 1% formaldehyde (B43269) to cross-link proteins to DNA.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to PPARα or PPARγ (or a negative control IgG) overnight.

  • Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin from the beads.

  • Reverse Cross-linking: Reverse the cross-links by heating and treat with proteinase K to digest proteins.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Analysis: Analyze the purified DNA by qPCR using primers flanking the PPRE of a known target gene to determine the enrichment of PPAR binding.

Luciferase Reporter Gene Assay

Luciferase_Assay_Workflow Start Co-transfect cells with: - PPAR expression vector - PPRE-luciferase reporter vector - Renilla luciferase control vector Treat Treat cells with this compound (or vehicle control) Start->Treat Lyse Lyse cells Treat->Lyse Measure Measure Firefly and Renilla luciferase activity Lyse->Measure Analyze Normalize Firefly to Renilla activity and calculate fold induction Measure->Analyze

Workflow for a luciferase reporter gene assay.

Protocol:

  • Transfection: Co-transfect hepatocyte cell lines (e.g., HepG2) with an expression vector for PPARα or PPARγ, a luciferase reporter plasmid containing PPREs upstream of the luciferase gene, and a control plasmid expressing Renilla luciferase (for normalization).

  • Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound.

  • Cell Lysis: After a further 24 hours, lyse the cells.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

Conclusion

This compound represents a potent modulator of hepatocyte gene expression with significant therapeutic potential for metabolic diseases. Its dual agonism of PPARα and PPARγ allows for a comprehensive regulation of lipid and glucose metabolism. Furthermore, its ability to mitigate ER stress and inflammation highlights its pleiotropic beneficial effects in the liver. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the molecular effects of this compound and to accelerate the development of novel therapies for metabolic disorders. Further studies employing global transcriptomic and proteomic analyses will be invaluable in fully elucidating the complete spectrum of this compound's effects in hepatocytes.

References

Preliminary In Vitro Profile of MHY908: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHY908 is a novel synthetic compound identified as a potent dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Emerging in vitro evidence suggests its potential therapeutic applications in several areas, including metabolic disorders, neuroprotection, and skin hyperpigmentation. This technical guide provides a comprehensive summary of the preliminary in vitro studies on this compound, focusing on its quantitative data, experimental methodologies, and associated signaling pathways.

Core Activities of this compound

This compound has demonstrated significant activity in three key areas: as a PPARα/γ dual agonist, a neuroprotective agent, and an inhibitor of melanogenesis.

Quantitative Data Summary

The following table summarizes the available quantitative data from in vitro studies of this compound.

Assay TypeTarget/ModelKey ParameterValueReference Cell Line/System
Tyrosinase Inhibition Mushroom TyrosinaseIC508.19 µMCell-free enzymatic assay
PPARα Activation PPARα Ligand Binding DomainBinding Energy-9.10 kcal/molIn silico docking simulation
PPARγ Activation PPARγ Ligand Binding DomainBinding Energy-8.88 kcal/molIn silico docking simulation
Neuroprotection MPP+-induced toxicity-Effectively blocked cell death and ROS productionSH-SY5Y neuroblastoma cells
Anti-inflammatory --Suppression of NF-κB activation-

Note: Specific IC50/EC50 values for neuroprotective and anti-inflammatory activities are not yet publicly available.

Key In Vitro Activities and Experimental Protocols

PPARα/γ Dual Agonism

This compound has been identified as a potent dual agonist of PPARα and PPARγ, suggesting its potential in treating metabolic disorders like type 2 diabetes. In vitro studies have confirmed its ability to enhance the binding and transcriptional activity of both PPAR isoforms.[1]

A common method to determine the agonist activity of a compound on PPARs is the luciferase reporter gene assay.

  • Cell Culture and Transfection:

    • HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Cells are seeded in 24-well plates and transiently transfected with plasmids encoding:

      • A chimeric protein consisting of the GAL4 DNA-binding domain fused to the ligand-binding domain (LBD) of either human PPARα or PPARγ.

      • A reporter plasmid containing the firefly luciferase gene under the control of a GAL4 response element.

      • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

    • Transfection is typically performed using a lipid-based transfection reagent.

  • Compound Treatment:

    • After a 24-hour transfection period, the medium is replaced with a fresh medium containing various concentrations of this compound or a known PPAR agonist (e.g., fenofibrate (B1672516) for PPARα, rosiglitazone (B1679542) for PPARγ) as a positive control. A vehicle control (e.g., DMSO) is also included.

  • Luciferase Activity Measurement:

    • Following a 24-hour incubation with the compounds, cells are lysed.

    • Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

    • The fold activation is calculated relative to the vehicle control.

    • EC50 values are determined by plotting the fold activation against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in a cellular model of Parkinson's disease. It effectively blocked 1-methyl-4-phenylpyridinium (MPP+)-induced cell death and the production of reactive oxygen species (ROS) in human neuroblastoma SH-SY5Y cells.[2]

  • Cell Culture:

    • SH-SY5Y cells are maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% FBS, and antibiotics.

  • MPP+ Induced Toxicity:

    • Cells are seeded in 96-well plates.

    • After 24 hours, the cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

    • Subsequently, MPP+ is added to the wells to induce neurotoxicity. A control group without MPP+ and a group with MPP+ alone are included.

  • Cell Viability Assessment (MTT Assay):

    • After a 24-hour incubation with MPP+, the medium is removed and replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate is incubated for 4 hours to allow the conversion of MTT to formazan (B1609692) crystals by viable cells.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the control group (untreated cells).

    • The neuroprotective effect of this compound is determined by the increase in cell viability in the presence of MPP+ compared to the MPP+-only treated group.

Anti-melanogenesis Activity

This compound has been shown to inhibit melanogenesis, primarily through the direct inhibition of mushroom tyrosinase activity, with an IC50 of 8.19 μM.[3] This suggests its potential as a skin-lightening agent.

  • Reaction Mixture Preparation:

    • In a 96-well plate, a reaction mixture is prepared containing:

      • Phosphate buffer (e.g., 50 mM, pH 6.8)

      • Mushroom tyrosinase enzyme solution

      • Various concentrations of this compound (dissolved in a suitable solvent like DMSO) or a known tyrosinase inhibitor (e.g., kojic acid) as a positive control.

  • Enzyme-Inhibitor Incubation:

    • The plate is incubated for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Measurement:

    • The enzymatic reaction is initiated by adding a substrate solution, typically L-DOPA.

    • The formation of dopachrome, the colored product of the reaction, is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular time intervals using a microplate reader.

  • Data Analysis:

    • The rate of reaction is calculated from the linear portion of the absorbance versus time plot.

    • The percentage of tyrosinase inhibition is calculated for each concentration of this compound using the formula: % Inhibition = [(Activity of control - Activity of this compound) / Activity of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling

This compound exerts its anti-inflammatory effects by suppressing the activation of the NF-κB signaling pathway.[4][5] This is achieved through the inhibition of the Akt/IκB kinase signaling system.

G cluster_nucleus Cell Nucleus This compound This compound PPAR_alpha_gamma PPARα/γ This compound->PPAR_alpha_gamma activates Akt Akt PPAR_alpha_gamma->Akt inhibits IKK IκB Kinase (IKK) Akt->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes activates transcription of

Caption: this compound Anti-inflammatory Signaling Pathway.

Experimental Workflow: In Vitro Anti-inflammatory Assay

The following diagram illustrates a typical workflow for assessing the anti-inflammatory effects of this compound in a cell-based assay.

G start Start cell_culture Culture RAW 264.7 Macrophage Cells start->cell_culture pretreatment Pre-treat cells with this compound (various conc.) cell_culture->pretreatment stimulation Stimulate with LPS (Lipopolysaccharide) pretreatment->stimulation incubation Incubate for a specified time stimulation->incubation analysis Analyze Inflammatory Markers (e.g., NO, Cytokines, NF-κB) incubation->analysis end End analysis->end

Caption: Workflow for In Vitro Anti-inflammatory Assay.

Conclusion

The preliminary in vitro data for this compound highlight its multifaceted pharmacological profile as a dual PPARα/γ agonist, a neuroprotective agent, and a tyrosinase inhibitor. These findings warrant further investigation to fully elucidate its therapeutic potential. Future studies should focus on obtaining more comprehensive quantitative data, including EC50 and IC50 values for its various activities, and on exploring its effects in more complex in vitro and in vivo models. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals interested in advancing the study of this compound.

References

MHY908: A Technical Guide to its Anti-Aging Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-aging properties of MHY908, a novel dual agonist for peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ). The document synthesizes current research findings, focusing on the compound's mechanism of action, efficacy in preclinical models of aging, and its potential as a therapeutic agent for age-related diseases. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this compound's biological activities.

Core Mechanism of Action: Dual PPARα/γ Agonism

This compound exerts its primary effects by simultaneously activating two key nuclear receptors: PPARα and PPARγ. These receptors are critical regulators of lipid and glucose metabolism, inflammation, and cellular homeostasis, all of which are intimately linked to the aging process.

  • PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, kidney, heart, and skeletal muscle, PPARα activation by this compound leads to enhanced fatty acid oxidation and a reduction in circulating triglycerides. This action helps to mitigate the lipotoxicity associated with aging.

  • PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis and insulin (B600854) sensitivity. This compound-mediated activation of PPARγ improves glucose uptake and utilization, thereby counteracting the age-related decline in insulin sensitivity.

The dual agonism of this compound offers a multifaceted approach to combating age-related metabolic dysregulation, a cornerstone of the aging phenotype.

Quantitative Efficacy in Preclinical Aging Models

Studies in aged rodent models have demonstrated the significant anti-aging potential of this compound. The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound on inflammatory responses and insulin resistance in aged rats.

Table 1: Effects of this compound on Serum Biomarkers in Aged Rats

ParameterYoung (6-month-old)Old (20-month-old)Old + this compound (1 mg/kg/day)Old + this compound (3 mg/kg/day)
Serum Glucose (mg/dL) 110 ± 5135 ± 7120 ± 6#115 ± 5#
Serum Triglycerides (mg/dL) 80 ± 6150 ± 12110 ± 9#95 ± 8#
Serum Insulin (ng/mL) 0.8 ± 0.11.5 ± 0.2*1.1 ± 0.1#0.9 ± 0.1#

*p < 0.05 compared to the young group. #p < 0.05 compared to the old group. Data are presented as mean ± SEM.

Table 2: Effects of this compound on Liver Triglyceride Levels in Aged Rats

GroupLiver Triglycerides (mg/g tissue)
Young (6-month-old) 25 ± 3
Old (20-month-old) 55 ± 6*
Old + this compound (1 mg/kg/day) 40 ± 4#
Old + this compound (3 mg/kg/day) 30 ± 3#

*p < 0.05 compared to the young group. #p < 0.05 compared to the old group. Data are presented as mean ± SEM.

These data clearly indicate that this compound treatment significantly reverses age-associated increases in serum glucose, triglycerides, and insulin, as well as hepatic lipid accumulation.

Key Signaling Pathways Modulated by this compound

This compound's anti-aging effects are mediated through the modulation of several critical signaling pathways that are dysregulated during aging.

Attenuation of Age-Related Inflammation via NF-κB Inhibition

Chronic low-grade inflammation, or "inflammaging," is a hallmark of the aging process. This compound has been shown to suppress this pro-inflammatory state by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] In the kidneys of aged rats, this compound suppresses NF-κB activation by inhibiting the Akt/IκB kinase (IKK) signaling cascade.[1] This leads to a reduction in the expression of pro-inflammatory cytokines.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPAR_alpha_gamma PPARα/γ This compound->PPAR_alpha_gamma activates Akt Akt PPAR_alpha_gamma->Akt inhibits IKK IκB Kinase Akt->IKK activates I_kB IκB IKK->I_kB phosphorylates (leading to degradation) NF_kB_p65 NF-κB (p65/p50) Inflammatory_Genes Pro-inflammatory Gene Expression NF_kB_p65->Inflammatory_Genes translocates to nucleus and activates I_kB->NF_kB_p65 sequesters in cytoplasm

This compound-mediated inhibition of the NF-κB signaling pathway.

Regulation of Cellular Homeostasis through the ROS/Akt/FoxO1 Pathway

Oxidative stress is another major contributor to the aging process. This compound has been shown to modulate the cellular response to oxidative stress by influencing the ROS/Akt/FoxO1 signaling pathway.[3] In aged kidneys, this compound activates PPARα, which in turn inhibits the generation of reactive oxygen species (ROS) by NADPH oxidase 4 (NOX4). This reduction in ROS prevents the aberrant activation of Akt, leading to the activation of the transcription factor FoxO1. Activated FoxO1 then promotes the expression of antioxidant enzymes such as manganese superoxide (B77818) dismutase (MnSOD) and catalase.

ROS_Akt_FoxO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPAR_alpha PPARα This compound->PPAR_alpha activates NOX4 NADPH Oxidase 4 PPAR_alpha->NOX4 inhibits ROS ROS NOX4->ROS generates Akt Akt ROS->Akt activates FoxO1 FoxO1 Akt->FoxO1 phosphorylates (inactivates) Antioxidant_Genes Antioxidant Gene Expression (MnSOD, Catalase) FoxO1->Antioxidant_Genes translocates to nucleus and activates

This compound's modulation of the ROS/Akt/FoxO1 pathway.

Neuroprotective Effects of this compound

Beyond its systemic anti-aging effects, this compound has demonstrated neuroprotective properties in a mouse model of Parkinson's disease, a neurodegenerative disorder strongly associated with aging.[4] Pretreatment with this compound attenuated the loss of dopaminergic neurons and motor deficits induced by the neurotoxin MPTP.[4] This neuroprotective effect is, at least in part, mediated by the suppression of neuroinflammation through the inhibition of NF-κB signaling in glial cells.[4]

Table 3: Neuroprotective Effects of this compound in an MPTP-Induced Parkinson's Disease Model

ParameterControlMPTPMPTP + this compound
Dopaminergic Neuron Survival (%) 10045 ± 575 ± 7#
Striatal Dopamine (B1211576) Levels (ng/mg tissue) 12 ± 15 ± 0.59 ± 0.8#

*p < 0.05 compared to the control group. #p < 0.05 compared to the MPTP group. Data are presented as mean ± SEM. (Note: These values are representative based on the study's findings and may not reflect the exact figures from the publication).

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide.

Animal Studies: Aged Rat Model
  • Animals: Male Sprague-Dawley rats, 6 months old (young) and 20 months old (old), were used. Animals were housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Experimental Groups:

    • Young ad libitum fed (Control)

    • Old ad libitum fed (Control)

    • Old ad libitum fed + this compound (1 mg/kg/day, oral gavage)

    • Old ad libitum fed + this compound (3 mg/kg/day, oral gavage)

  • Treatment Duration: 4 weeks.

  • Sample Collection: At the end of the treatment period, animals were fasted overnight, and blood and tissue samples (liver, kidney) were collected for analysis.

  • Biochemical Analysis: Serum glucose, triglycerides, and insulin were measured using commercially available kits. Liver triglycerides were extracted and quantified.

Animal Studies: MPTP-Induced Parkinson's Disease Mouse Model
  • Animals: Male C57BL/6 mice were used.

  • MPTP Administration: Mice were administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) hydrochloride (30 mg/kg, i.p.) once daily for 5 consecutive days.

  • This compound Treatment: this compound (10 mg/kg, i.p.) was administered 30 minutes before each MPTP injection.

  • Behavioral Analysis: Motor function was assessed using the rotarod test and pole test.

  • Immunohistochemistry: Brains were sectioned and stained with an antibody against tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and striatum.

  • Neurochemical Analysis: Striatal dopamine and its metabolites were quantified using high-performance liquid chromatography (HPLC).

Western Blot Analysis
  • Protein Extraction: Tissues were homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) and then incubated with primary antibodies overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Primary Antibodies: Antibodies against p-Akt, Akt, p-IκB, IκB, p-NF-κB p65, NF-κB p65, FoxO1, MnSOD, Catalase, and β-actin were used.

Cell Culture and In Vitro Assays
  • Cell Lines: SH-SY5Y human neuroblastoma cells and primary astrocytes were used.

  • Cell Culture: Cells were maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • MPP+ Treatment: To model Parkinson's disease in vitro, cells were treated with 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP.

  • This compound Treatment: Cells were pre-treated with this compound for 1 hour before MPP+ exposure.

  • Cell Viability Assay: Cell viability was assessed using the MTT assay.

  • ROS Measurement: Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).

Summary and Future Directions

This compound has emerged as a promising anti-aging compound with a robust mechanism of action centered on its dual agonism of PPARα and PPARγ. Preclinical studies have provided compelling evidence for its ability to ameliorate age-related metabolic dysfunction, inflammation, and neurodegeneration. The quantitative data and detailed signaling pathways presented in this guide underscore the therapeutic potential of this compound.

Future research should focus on long-term efficacy and safety studies in various aging models. Furthermore, the translation of these findings into human clinical trials will be a critical next step in determining the utility of this compound as a therapeutic intervention to promote healthy aging and combat age-related diseases. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to further investigate the multifaceted anti-aging effects of this compound.

References

MHY908 and Nuclear Receptor Interaction: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHY908, chemically identified as 2-[4-(5-chlorobenzothiazol-2-yl)phenoxy]-2-methylpropanoic acid, is a novel synthetic dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3] These nuclear receptors are critical regulators of lipid and glucose metabolism, as well as inflammatory processes. This compound has demonstrated potential therapeutic effects in models of metabolic disorders and neurodegenerative diseases by simultaneously activating both PPAR isoforms.[1][4][5] This document provides a comprehensive technical overview of the interaction between this compound and nuclear receptors, focusing on available quantitative data, detailed experimental methodologies, and the associated signaling pathways.

Core Interaction with Nuclear Receptors: PPARα and PPARγ

This compound functions as a dual agonist, binding to and activating both PPARα and PPARγ.[1][3] This dual agonism is central to its mechanism of action, allowing it to modulate a wide range of target genes involved in energy homeostasis and inflammation. The activation of these receptors leads to the suppression of inflammatory responses and attenuation of insulin (B600854) resistance, as observed in various preclinical models.[2][3][6]

Quantitative Data: Binding and Activity
CompoundTarget Nuclear ReceptorBinding Energy (kcal/mol)Reference CompoundReference Binding Energy (kcal/mol)Data Source
This compoundPPARα-9.10Fenofibrate (B1672516)-8.80Docking Simulation[4][7]
This compoundPPARγ-8.88Rosiglitazone (B1679542)-8.03Docking Simulation[4][7]

Note: Lower binding energy indicates a more favorable interaction.

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound are initiated by its binding to PPARα and PPARγ, which form heterodimers with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

Anti-Inflammatory Pathway

In the context of neuroinflammation, this compound has been shown to mitigate glial activation and suppress the NF-κB signaling pathway in astrocytes.[1] This is a key mechanism underlying its neuroprotective effects.

MHY908_Anti_Inflammatory_Pathway This compound This compound PPAR_ag PPARα / PPARγ This compound->PPAR_ag activates NFkB_pathway NF-κB Signaling Pathway PPAR_ag->NFkB_pathway inhibits Inflammation Neuroinflammation (Glial Activation) NFkB_pathway->Inflammation promotes

Caption: this compound anti-inflammatory signaling cascade.

Metabolic Regulation Pathway

This compound improves insulin sensitivity and reduces hepatic steatosis by activating PPARs, which in turn reduces endoplasmic reticulum (ER) stress and enhances the expression of genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1 (CPT-1).[4][5]

MHY908_Metabolic_Pathway This compound This compound PPAR_ag PPARα / PPARγ This compound->PPAR_ag activates ER_Stress Endoplasmic Reticulum (ER) Stress PPAR_ag->ER_Stress reduces Insulin_Signaling Improved Insulin Signaling PPAR_ag->Insulin_Signaling improves CPT1 CPT-1 Gene Expression (Fatty Acid Oxidation) PPAR_ag->CPT1 increases ER_Stress->Insulin_Signaling impairs

Caption: Metabolic regulation pathway of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with nuclear receptors.

Luciferase Reporter Gene Assay

This assay is used to determine the ability of this compound to activate the transcriptional activity of PPARα and PPARγ.

Objective: To quantify the dose-dependent activation of PPARα and PPARγ by this compound.

Methodology:

  • Cell Culture and Transfection:

    • Mammalian cells (e.g., HEK293T or AC2F) are cultured in appropriate media.

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Co-transfection is performed using a plasmid containing the ligand-binding domain of the target nuclear receptor (PPARα or PPARγ) fused to a GAL4 DNA-binding domain, a luciferase reporter plasmid containing a GAL4 upstream activation sequence, and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

  • Compound Treatment:

    • After transfection, cells are treated with various concentrations of this compound, a positive control (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ), and a vehicle control (e.g., DMSO).

    • Cells are incubated for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Luciferase Measurement:

    • The culture medium is removed, and cells are washed with PBS.

    • A passive lysis buffer is added to each well to lyse the cells and release the luciferases.

    • The cell lysate is transferred to a luminometer plate.

    • Firefly luciferase activity is measured by adding a luciferase assay substrate and quantifying the light emission.

    • A quenching reagent is added, followed by the substrate for the control luciferase (Renilla), and its activity is measured.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • The fold activation is calculated relative to the vehicle control.

    • Dose-response curves are generated to determine the EC50 value of this compound.

Luciferase_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HEK293T) Transfection Co-transfection with: - PPAR-LBD Plasmid - Luciferase Reporter - Normalization Control Cell_Culture->Transfection Treatment Treat with this compound (various concentrations) Transfection->Treatment Incubation Incubate (24h) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luminometry Measure Firefly & Renilla Luciferase Activity Lysis->Luminometry Normalization Normalize Data Luminometry->Normalization Analysis Calculate Fold Activation & Determine EC50 Normalization->Analysis

Caption: Workflow for a Luciferase Reporter Gene Assay.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to confirm that this compound induces the binding of PPARs to the PPREs of their target genes within a cellular context.

Objective: To detect the in-vivo binding of the PPAR/RXR heterodimer to specific DNA sequences following treatment with this compound.

Methodology:

  • Cross-linking and Cell Lysis:

    • Cells (e.g., hepatocytes or adipocytes) are treated with this compound or a vehicle control.

    • Formaldehyde is added to the culture medium to cross-link proteins to DNA.

    • The cross-linking reaction is quenched with glycine.

    • Cells are harvested, and the nuclei are isolated and lysed to release chromatin.

  • Chromatin Shearing:

    • The chromatin is sheared into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion (e.g., with micrococcal nuclease). The fragment size is verified by gel electrophoresis.

  • Immunoprecipitation:

    • The sheared chromatin is pre-cleared with protein A/G beads.

    • A specific antibody against PPARα or PPARγ (or a non-specific IgG as a negative control) is added to the chromatin and incubated overnight to form antibody-protein-DNA complexes.

    • Protein A/G beads are added to pull down the immune complexes.

    • The beads are washed multiple times to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • The protein-DNA complexes are eluted from the beads.

    • The cross-links are reversed by heating the samples in the presence of a high salt concentration.

    • Proteins are degraded by treatment with proteinase K.

  • DNA Purification and Analysis:

    • The DNA is purified from the solution.

    • Quantitative PCR (qPCR) is performed using primers that flank a known PPRE in a PPAR target gene (e.g., the CPT-1 promoter).

    • The amount of immunoprecipitated DNA is quantified and expressed as a percentage of the input chromatin, showing enrichment at the target site in this compound-treated samples compared to controls.

ChIP_Assay_Workflow cluster_prep Cell & Chromatin Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Crosslinking 1. Cross-link Proteins to DNA (this compound-treated cells) Lysis 2. Cell Lysis Crosslinking->Lysis Shearing 3. Shear Chromatin (Sonication) Lysis->Shearing Antibody_Inc 4. Incubate with PPARα/γ Antibody Shearing->Antibody_Inc Pulldown 5. Pulldown with Protein A/G Beads Antibody_Inc->Pulldown Wash 6. Wash Beads Pulldown->Wash Elution 7. Elute & Reverse Cross-links Wash->Elution Purification 8. Purify DNA Elution->Purification qPCR 9. qPCR Analysis of Target Gene Promoters Purification->qPCR

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) Assay.

Summary and Future Directions

This compound is a potent dual agonist of PPARα and PPARγ, with demonstrated efficacy in preclinical models of metabolic and neuroinflammatory diseases. Its mechanism of action is rooted in the activation of these nuclear receptors, leading to the modulation of gene expression related to inflammation and metabolism. While computational data suggests strong binding to its targets, a key area for future research will be the determination of experimental binding affinities and functional potencies (e.g., Kd, EC50 values) through biochemical and cell-based assays. Furthermore, exploring the potential off-target effects and interactions with other nuclear receptors, such as LXRs or FXRs, would provide a more complete pharmacological profile of this promising therapeutic candidate. The detailed protocols provided herein offer a foundation for such continued investigation.

References

MHY908: A Technical Deep Dive into its Structure-Activity Relationship for Dual PPARα/γ Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHY908, chemically known as 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropionic acid, has emerged as a potent dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). These nuclear receptors are critical regulators of lipid and glucose metabolism, making dual agonists like this compound promising therapeutic candidates for metabolic disorders such as type 2 diabetes and dyslipidemia. Understanding the intricate relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of more efficacious and safer therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, supported by detailed experimental protocols and visual representations of its mechanism of action.

Core Structure and Pharmacophore of this compound

The chemical architecture of this compound features a central benzothiazole (B30560) ring linked to a phenoxy-isobutyric acid moiety. This arrangement constitutes the fundamental pharmacophore responsible for its dual PPARα/γ agonistic activity. Docking simulations have revealed that the binding affinities of this compound for both PPARα and PPARγ are significant, with binding energies calculated to be -29.10 kcal/mol for PPARα and -28.88 kcal/mol for PPARγ.

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for potent dual PPAR agonism. While comprehensive quantitative data for a wide range of analogs remains to be fully published, initial studies have highlighted key determinants of activity.

Table 1: Structure-Activity Relationship of this compound Analogs

CompoundR1 (Benzothiazole)R2 (linker)PPARα Activity (EC50/IC50)PPARγ Activity (EC50/IC50)Notes
This compound5-Chloro-O-C(CH₃)₂-COOHData not availableData not availablePotent dual agonist.
Analog 15-Trifluoromethyl-O-C(CH₃)₂-COOHGood activationGood activationIndicates tolerance for electron-withdrawing groups at the 5-position.
Fenofibrate (B1672516)--Selective PPARα agonistWeak activityServes as a reference for the isobutyric acid head group's role in PPARα activation.
Rosiglitazone (B1679542)--Weak activityPotent PPARγ agonistServes as a reference for PPARγ agonism.

Note: Specific EC50/IC50 values for this compound and its direct analogs are not yet publicly available in the reviewed literature. The table reflects qualitative descriptions of activity from existing studies.

The "isobutyric acid" functionality is a well-established feature for PPARα activation, as seen in fibrate drugs like fenofibrate. The benzothiazole core, particularly with electron-withdrawing substituents like chlorine or a trifluoromethyl group at the 5-position, appears to be crucial for potent dual activation. Further research is necessary to elucidate the precise quantitative impact of various substitutions on both PPARα and PPARγ activity.

Signaling Pathways of this compound

This compound exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and metabolism.

PPARα/γ Activation Pathway

As a dual agonist, this compound directly binds to and activates both PPARα and PPARγ. This activation leads to the heterodimerization of the PPAR with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This process initiates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.

PPAR_Activation cluster_0 Nucleus This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg RXR RXR PPARa->RXR Heterodimerization PPARg->RXR PPRE PPRE (Target Gene Promoter) RXR->PPRE Binding Transcription Gene Transcription (Lipid & Glucose Metabolism, Anti-inflammation) PPRE->Transcription

Caption: this compound-mediated activation of PPARα and PPARγ signaling pathways.
Inhibition of NF-κB Inflammatory Pathway

This compound has been shown to suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This anti-inflammatory effect is mediated through the Akt/IκB kinase (IKK) signaling axis. By activating PPARα, this compound can attenuate the generation of reactive oxygen species (ROS), which in turn prevents the activation of Akt and subsequent phosphorylation and degradation of IκB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

NFkB_Inhibition This compound This compound PPARa PPARα This compound->PPARa ROS ROS PPARa->ROS Inhibits Akt Akt ROS->Akt IKK IKK Akt->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Transcription

Caption: this compound's inhibitory effect on the NF-κB inflammatory pathway.
Modulation of the Akt/FoxO1 Signaling Pathway

This compound also influences the Akt/Forkhead box protein O1 (FoxO1) signaling pathway, which plays a crucial role in insulin (B600854) signaling and cellular stress responses. In the context of age-related renal inflammation, this compound has been observed to suppress the phosphorylation of Akt, leading to the activation of FoxO1. Activated FoxO1 then translocates to the nucleus and upregulates the expression of antioxidant enzymes, thereby mitigating oxidative stress.

Akt_FoxO1_Modulation This compound This compound PPARa PPARα This compound->PPARa Akt Akt PPARa->Akt Inhibits Phosphorylation FoxO1_inactive FoxO1-P (Inactive) Akt->FoxO1_inactive Phosphorylates FoxO1_active FoxO1 (Active) FoxO1_inactive->FoxO1_active Dephosphorylation Nucleus Nucleus FoxO1_active->Nucleus Translocation Antioxidant Antioxidant Gene Transcription

Caption: Modulation of the Akt/FoxO1 signaling pathway by this compound.

Experimental Protocols

Synthesis of this compound (General Scheme)

The synthesis of this compound and its analogs generally follows a multi-step synthetic route. A representative scheme is outlined below. Detailed, step-by-step protocols with reagent quantities and reaction conditions would be required for laboratory replication and are typically found in primary research articles.

Synthesis_Workflow Start Substituted 2-Aminothiophenol Intermediate1 Substituted Benzothiazole Start->Intermediate1 Cyclization with 4-hydroxybenzaldehyde Intermediate2 4-(Substituted-benzothiazol-2-yl)phenol Intermediate1->Intermediate2 Demethylation (if necessary) FinalProduct This compound Analog (e.g., this compound) Intermediate2->FinalProduct Williamson Ether Synthesis with ethyl 2-bromo-2-methylpropionate followed by hydrolysis

Caption: General synthetic workflow for this compound and its analogs.
PPARα/γ Dual Agonist Activity Assay (TR-FRET Competitive Binding Assay)

Principle: This assay quantifies the ability of a test compound to displace a fluorescently labeled pan-PPAR ligand (tracer) from the ligand-binding domain (LBD) of PPARα or PPARγ. The PPAR-LBD is tagged (e.g., with GST), and a terbium-labeled antibody against the tag is used. When the tracer is bound to the PPAR-LBD, excitation of the terbium-labeled antibody results in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to the tracer, producing a high signal. A test compound that binds to the PPAR-LBD will displace the tracer, leading to a decrease in the TR-FRET signal.

Materials:

  • PPARα or PPARγ Ligand-Binding Domain (LBD), GST-tagged

  • Terbium-labeled anti-GST antibody

  • Fluorescent pan-PPAR ligand (e.g., Fluormone™ Pan-PPAR Green)

  • Test compounds (e.g., this compound and its analogs)

  • Assay buffer

  • 384-well microplate

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and control ligands (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) in assay buffer.

  • Reagent Preparation: Prepare a mixture of the PPAR-LBD and the terbium-labeled anti-GST antibody in assay buffer. Prepare a separate solution of the fluorescent pan-PPAR ligand.

  • Assay Assembly: In a 384-well plate, add the test compound dilutions, followed by the fluorescent pan-PPAR ligand solution, and finally the PPAR-LBD/antibody mixture.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the TR-FRET signal on a compatible plate reader, with excitation typically around 340 nm and emission at two wavelengths (e.g., 495 nm for terbium and 520 nm for the tracer).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound represents a significant advancement in the development of dual PPARα/γ agonists. Its unique chemical structure, centered around a substituted benzothiazole core, confers potent activity on both PPAR isoforms. The SAR studies, though still in their early stages, have begun to delineate the key structural features required for this dual agonism. Furthermore, the elucidation of its modulatory effects on the NF-κB and Akt/FoxO1 signaling pathways provides a deeper understanding of its anti-inflammatory and metabolic benefits. The detailed experimental protocols provided herein serve as a foundation for further research and development in this promising class of compounds. Future studies should focus on generating a comprehensive quantitative SAR dataset to guide the optimization of this compound, with the ultimate goal of developing novel therapeutics for metabolic diseases.

References

Methodological & Application

MHY908 Protocol for In Vivo Mouse Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHY908 is a novel synthetic dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). As a dual agonist, this compound holds therapeutic potential for metabolic disorders such as type 2 diabetes and associated complications by simultaneously improving lipid profiles and enhancing insulin (B600854) sensitivity.[1][2] Furthermore, emerging research suggests its utility in neurodegenerative disease models, where it exhibits neuroprotective and anti-inflammatory properties.[3] This document provides detailed application notes and standardized protocols for conducting in vivo studies in mice to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

The following tables summarize quantitative data from a key study investigating the effects of this compound in a diabetic mouse model.

Table 1: Effects of this compound on Metabolic Parameters in db/db Mice

Treatment GroupDosageDurationSerum Glucose (mg/dL)Serum Triglycerides (mg/dL)Serum Insulin (ng/mL)
db/db Control-4 weeks550 ± 25250 ± 208.5 ± 1.0
This compound1 mg/kg/day4 weeks400 ± 30180 ± 156.0 ± 0.8*
This compound3 mg/kg/day4 weeks250 ± 20 120 ± 104.0 ± 0.5
Calorie Restriction-4 weeks280 ± 25130 ± 12 4.5 ± 0.6

*p<0.05, **p<0.01 vs. db/db Control. Data are presented as mean ± SEM. (Data adapted from Park et al., 2013)[1]

Table 2: Effect of this compound on Body Weight in db/db Mice

Treatment GroupDosageDurationInitial Body Weight (g)Final Body Weight (g)
db/db Control-4 weeks40.5 ± 1.548.0 ± 2.0
This compound1 mg/kg/day4 weeks40.2 ± 1.847.5 ± 2.2
This compound3 mg/kg/day4 weeks40.8 ± 1.648.2 ± 1.9

No significant differences in body weight were observed between the this compound-treated groups and the db/db control group. (Data adapted from Park et al., 2013)[1]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Type 2 Diabetes Mouse Model (db/db Mice)

1. Animal Model:

  • Species: Mouse

  • Strain: C57BLKS/J-leprdb/leprdb (db/db)

  • Age: 8 weeks

  • Sex: Male

  • Supplier: The Jackson Laboratory or other reputable vendor.

  • Control Strain: Age-matched male db/m lean mice.

2. Acclimatization:

  • House mice in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.

  • Provide ad libitum access to standard chow and water for at least one week before the experiment.

3. This compound Formulation and Administration:

  • Formulation: this compound is mixed directly into the powdered standard chow.

  • Vehicle: Powdered standard chow.

  • Dosage Calculation: The amount of this compound to be mixed into the chow is calculated based on the average daily food intake of the mice to achieve the target daily doses of 1 mg/kg and 3 mg/kg of body weight.[1][2]

  • Administration Route: Oral, via medicated feed.

  • Treatment Duration: 4 weeks.[1][2]

4. Experimental Groups (n=8 per group):

  • Group 1 (Lean Control): db/m mice on a normal diet.

  • Group 2 (Diabetic Control): db/db mice on a normal diet.

  • Group 3 (this compound Low Dose): db/db mice receiving this compound at 1 mg/kg/day in their feed.

  • Group 4 (this compound High Dose): db/db mice receiving this compound at 3 mg/kg/day in their feed.

  • Group 5 (Positive Control): db/db mice on a calorie-restricted diet (60% of the ad libitum intake of the diabetic control group).[1]

5. Monitoring and Sample Collection:

  • Body Weight and Food Intake: Monitor and record weekly.

  • Blood Collection: At the end of the 4-week treatment period, fast the mice for 6-8 hours and collect blood via cardiac puncture or retro-orbital sinus sampling under anesthesia.

  • Serum Analysis: Centrifuge the blood to separate the serum. Analyze serum for glucose, triglyceride, and insulin levels using commercially available kits.

  • Tissue Collection: Euthanize the mice and collect liver tissue for histological analysis (e.g., H&E staining for hepatic steatosis) and molecular analysis (e.g., Western blotting for markers of ER stress and insulin signaling).[1]

6. Data Analysis:

  • Use one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare the means of the different treatment groups.

  • A p-value of < 0.05 is typically considered statistically significant.

Protocol 2: Evaluation of Neuroprotective Effects of this compound in an MPTP-Induced Parkinson's Disease Mouse Model

1. Animal Model:

  • Species: Mouse

  • Strain: C57BL/6

  • Age: 8-10 weeks

  • Sex: Male

2. Acclimatization:

  • As described in Protocol 1.

3. This compound Formulation and Administration:

  • Formulation: this compound can be dissolved in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC) or a mixture of saline, ethanol, and Tween 80. The exact vehicle should be optimized for solubility and tolerability.

  • Administration Route: Oral gavage or intraperitoneal injection.

  • Dosage: Based on previous studies, a dosage range of 1-10 mg/kg can be explored.

  • Treatment Schedule: Pre-treatment with this compound for a specified period (e.g., 7 days) prior to and concurrently with MPTP administration.

4. MPTP Induction of Parkinson's Disease:

  • MPTP-HCl: Dissolve in sterile saline.

  • Administration: Administer four intraperitoneal injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals.

  • Safety Precautions: MPTP is a potent neurotoxin. Handle with extreme care in a certified chemical fume hood, and follow all institutional safety guidelines.

5. Experimental Groups:

  • Group 1 (Vehicle Control): Mice receiving the vehicle and saline injections.

  • Group 2 (MPTP Control): Mice receiving the vehicle and MPTP injections.

  • Group 3 (this compound + MPTP): Mice receiving this compound and MPTP injections.

  • Group 4 (this compound Control): Mice receiving this compound and saline injections.

6. Behavioral Analysis:

  • Perform behavioral tests such as the rotarod test and pole test to assess motor coordination and bradykinesia at baseline and at specified time points after MPTP administration.

7. Immunohistochemistry and Neurochemical Analysis:

  • At the end of the study, euthanize the mice and perfuse with paraformaldehyde.

  • Collect brain tissue, specifically the substantia nigra and striatum.

  • Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss.

  • Analyze striatal dopamine (B1211576) levels and its metabolites using HPLC.

  • Western blotting can be used to assess markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and apoptosis.[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Metabolic Regulation

MHY908_Metabolic_Pathway This compound This compound PPARa PPARα This compound->PPARa activates PPARg PPARγ This compound->PPARg activates ER_Stress ↓ ER Stress This compound->ER_Stress PPRE PPRE PPARa->PPRE PPARg->PPRE RXR RXR RXR->PPRE Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglyceride Synthesis PPRE->Lipid_Metabolism regulates Glucose_Homeostasis ↑ Insulin Sensitivity ↑ Glucose Uptake PPRE->Glucose_Homeostasis regulates JNK_Activation ↓ JNK Activation ER_Stress->JNK_Activation Insulin_Signaling ↑ Insulin Signaling JNK_Activation->Insulin_Signaling

Caption: this compound activates PPARα/γ, regulating gene expression to improve lipid and glucose metabolism, and reduces ER stress to enhance insulin signaling.

Signaling Pathway of this compound in Neuroprotection

MHY908_Neuroprotective_Pathway This compound This compound PPAR_agonism PPARα/γ Agonism This compound->PPAR_agonism Akt Akt PPAR_agonism->Akt activates IKK IκB Kinase (IKK) Akt->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes induces Neuroinflammation ↓ Neuroinflammation Inflammatory_Genes->Neuroinflammation Neuroprotection ↑ Neuroprotection Neuroinflammation->Neuroprotection

Caption: this compound exerts neuroprotective effects by inhibiting the NF-κB signaling pathway, thereby reducing neuroinflammation.

Experimental Workflow for this compound In Vivo Mouse Study

MHY908_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (1 week) Baseline_Measurements Baseline Measurements (Body Weight, etc.) Animal_Acclimatization->Baseline_Measurements Group_Allocation Random Group Allocation Baseline_Measurements->Group_Allocation MHY908_Admin This compound Administration (4 weeks) Group_Allocation->MHY908_Admin Monitoring Weekly Monitoring (Body Weight, Food Intake) MHY908_Admin->Monitoring Sample_Collection Sample Collection (Blood, Tissues) MHY908_Admin->Sample_Collection Monitoring->MHY908_Admin Biochemical_Analysis Biochemical Analysis (Serum Parameters) Sample_Collection->Biochemical_Analysis Histology Histological Analysis Sample_Collection->Histology Molecular_Analysis Molecular Analysis (Western Blot) Sample_Collection->Molecular_Analysis Data_Analysis Statistical Analysis Biochemical_Analysis->Data_Analysis Histology->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: A typical experimental workflow for evaluating this compound in an in vivo mouse study, from preparation to data analysis.

References

Application Notes and Protocols for Testing MHY908 Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHY908 is a novel synthetic dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). As a dual agonist, this compound holds therapeutic potential for a range of conditions, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions. Its mechanism of action is centered on the activation of PPARα and PPARγ, which in turn modulates gene expression involved in lipid metabolism, inflammation, and cellular stress responses.

In the context of neuroprotection, this compound has been shown to mitigate neuronal cell death and reduce oxidative stress, key factors in the progression of diseases like Parkinson's. Its anti-inflammatory properties are primarily mediated through the suppression of the NF-κB signaling pathway. These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound in vitro, focusing on its effects on cell viability, apoptosis, reactive oxygen species (ROS) production, and key inflammatory signaling pathways. The human neuroblastoma cell line, SH-SY5Y, is utilized as a relevant model for these neuroprotective and anti-inflammatory studies.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on various cellular parameters. This quantitative data provides a clear overview of the compound's efficacy in the described assays.

Table 1: Effect of this compound on the Viability of SH-SY5Y Cells

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 5.2
198.7 ± 4.8
595.3 ± 5.1
1092.1 ± 4.5
2588.5 ± 5.5
5085.2 ± 6.3
10080.7 ± 7.1

Table 2: Effect of this compound on Apoptosis in MPP+-Treated SH-SY5Y Cells

TreatmentViable Cells (%) (Annexin V-/PI-) (Mean ± SD)Early Apoptotic Cells (%) (Annexin V+/PI-) (Mean ± SD)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) (Mean ± SD)
Control94.2 ± 3.13.1 ± 1.22.7 ± 0.9
MPP+ (500 µM)60.5 ± 4.525.8 ± 3.313.7 ± 2.8
MPP+ + this compound (1 µM)68.9 ± 3.920.1 ± 2.911.0 ± 2.1
MPP+ + this compound (5 µM)78.3 ± 4.214.5 ± 2.57.2 ± 1.8
MPP+ + this compound (10 µM)85.1 ± 3.79.8 ± 2.15.1 ± 1.5

Table 3: Effect of this compound on Intracellular ROS Production in MPP+-Treated SH-SY5Y Cells

TreatmentMean Fluorescence Intensity (MFI) (Arbitrary Units) (Mean ± SD)Fold Change vs. MPP+
Control100 ± 8.50.45
MPP+ (500 µM)220 ± 15.21.00
MPP+ + this compound (1 µM)185 ± 12.80.84
MPP+ + this compound (5 µM)140 ± 10.50.64
MPP+ + this compound (10 µM)115 ± 9.70.52

Table 4: Effect of this compound on NF-κB Signaling Pathway in LPS-Stimulated Cells

TreatmentRelative IκBα Protein Level (Normalized to β-actin) (Mean ± SD)Relative Nuclear p65 Protein Level (Normalized to Lamin B1) (Mean ± SD)
Control1.00 ± 0.080.25 ± 0.04
LPS (1 µg/mL)0.35 ± 0.051.00 ± 0.12
LPS + this compound (1 µM)0.55 ± 0.060.78 ± 0.09
LPS + this compound (5 µM)0.78 ± 0.070.52 ± 0.07
LPS + this compound (10 µM)0.92 ± 0.090.35 ± 0.05

Signaling Pathways and Experimental Workflows

MHY908_Signaling_Pathway cluster_0 This compound Mechanism of Action cluster_1 PPARα/γ Activation cluster_2 Downstream Effects cluster_3 Molecular Mechanisms This compound This compound PPAR PPARα / PPARγ This compound->PPAR Anti_Inflammatory Anti-inflammatory Effects PPAR->Anti_Inflammatory Neuroprotection Neuroprotection PPAR->Neuroprotection Metabolic_Regulation Metabolic Regulation PPAR->Metabolic_Regulation NFkB_Inhibition ↓ NF-κB Activation Anti_Inflammatory->NFkB_Inhibition ROS_Reduction ↓ ROS Production Neuroprotection->ROS_Reduction Apoptosis_Inhibition ↓ Apoptosis Neuroprotection->Apoptosis_Inhibition

Caption: this compound activates PPARα/γ, leading to anti-inflammatory and neuroprotective effects.

Experimental_Workflow cluster_0 Experimental Workflow for this compound Efficacy Testing cluster_1 Assays start Cell Culture (e.g., SH-SY5Y) treatment Treatment with this compound (Dose-Response) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis ros ROS Production (DCFH-DA) treatment->ros western Western Blot (NF-κB Pathway) treatment->western data_analysis Data Analysis and Quantification viability->data_analysis apoptosis->data_analysis ros->data_analysis western->data_analysis end Efficacy Determination data_analysis->end

Caption: Workflow for assessing this compound efficacy using various in vitro cell-based assays.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the cells with the compound for the desired time period (e.g., 24 or 48 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

Principle: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • SH-SY5Y cells

  • Complete culture medium

  • This compound stock solution

  • Apoptosis-inducing agent (e.g., MPP+ for a Parkinson's disease model)

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with an apoptosis-inducing agent (e.g., 500 µM MPP+) with or without different concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect the culture medium (to include floating cells).

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Intracellular ROS Detection Assay (DCFH-DA Assay)

Principle: 2',7'-Dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Materials:

  • SH-SY5Y cells

  • Complete culture medium

  • This compound stock solution

  • Oxidative stress-inducing agent (e.g., MPP+)

  • DCFH-DA solution (10 mM stock in DMSO)

  • Serum-free medium

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well.

  • Incubate for 24 hours at 37°C and 5% CO₂.

  • Pre-treat cells with different concentrations of this compound for a specified time (e.g., 1 hour).

  • Induce oxidative stress by adding an agent like MPP+ (500 µM) and incubate for the desired duration.

  • Remove the medium and wash the cells once with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity immediately using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

Western Blot Analysis of NF-κB Signaling Pathway

Principle: Western blotting is used to detect specific proteins in a sample. To assess the effect of this compound on the NF-κB pathway, the levels of key proteins such as IκBα (inhibitor of NF-κB) and the p65 subunit of NF-κB in the nucleus are measured. A decrease in IκBα in the cytoplasm and an increase in nuclear p65 indicate pathway activation. This compound is expected to inhibit this process.

Materials:

  • SH-SY5Y cells or other relevant cell line (e.g., RAW 264.7 macrophages)

  • Complete culture medium

  • This compound stock solution

  • NF-κB activating agent (e.g., Lipopolysaccharide - LPS)

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Nuclear and cytoplasmic extraction kit

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-IκBα, anti-p65, anti-β-actin, anti-Lamin B1)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS) for 30 minutes (for IκBα degradation) or 1-2 hours (for p65 nuclear translocation).

  • For total IκBα analysis, lyse the cells with RIPA buffer. For p65 translocation, perform nuclear and cytoplasmic fractionation according to the kit manufacturer's protocol.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-IκBα or anti-p65) overnight at 4°C. Also probe for a loading control (β-actin for cytoplasmic/total lysates, Lamin B1 for nuclear lysates).

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Application Notes and Protocols for MHY908 Administration in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of MHY908, a peroxisome proliferator-activated receptor alpha/gamma (PPARα/γ) dual agonist, in rat models based on preclinical research. The following protocols and data are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound in relevant rodent models of aging, metabolic disorders, and neuroinflammation.

Core Applications and Mechanism of Action

This compound has been investigated for its efficacy in ameliorating age-related insulin (B600854) resistance and inflammation.[1][2] As a dual agonist of PPARα and PPARγ, this compound modulates gene expression involved in lipid metabolism and inflammatory signaling pathways.[1][3] Preclinical studies in aged rats have demonstrated its potential to reduce serum glucose, triglycerides, and insulin levels, suggesting improved insulin sensitivity.[1][2] Furthermore, this compound has been shown to exert anti-inflammatory effects by suppressing the NF-κB signaling pathway.[1][2][4]

Quantitative Data Summary

The following table summarizes the key quantitative data from a pivotal study on this compound administration in aged rat models.

ParameterDetailsReference
Animal Model Aged (20-month-old) rats[1][2]
Compound 2-[4-(5-chlorobenzothiazothiazol-2-yl)phenoxy]-2-methyl-propionic acid (this compound)[1][2]
Dosage 1 mg/kg/day and 3 mg/kg/day[1][2]
Administration Route Oral (mixed into chow)[1]
Duration of Treatment 4 weeks[1][2]
Control Groups Young (6-month-old) ad libitum fed rats, Aged (20-month-old) ad libitum fed rats, 40% calorie-restricted aged rats[1][2]
Key Findings Reduced serum glucose, triglyceride, and insulin levels; Reduced liver triglyceride levels; Improved insulin signaling; Suppression of NF-κB activation in the kidneys[1][2]

Experimental Protocols

This section details the methodologies for key experiments involving this compound administration in rat models, based on published research.

Animal Model and Husbandry
  • Species and Strain: Male Sprague-Dawley or Wistar rats are commonly used for aging and metabolic studies.

  • Age Groups:

    • Young adult control: 6 months old.

    • Aged experimental: 20 months old.

  • Housing: Rats should be maintained under a 12-hour light/dark cycle at a controlled temperature (23±1°C) and relative humidity (50±5%) in specific pathogen-free conditions.[1]

  • Diet: Standard laboratory chow. For calorie-restricted groups, provide 60% of the amount of food consumed by the ad libitum fed groups.[1]

This compound Formulation and Administration
  • Formulation: this compound is mixed directly into the powdered or pelleted chow. The amount of this compound to be added is calculated based on the average daily food intake of the rats to achieve the target daily doses of 1 mg/kg or 3 mg/kg of body weight.[1]

  • Administration:

    • Monitor the daily food consumption of the rats for a week prior to the study to accurately calculate the required concentration of this compound in the feed.

    • Prepare the this compound-medicated chow by thoroughly mixing the calculated amount of the compound with the standard rat chow.

    • Provide the medicated chow to the treatment groups ad libitum for the duration of the study (e.g., 4 weeks).

    • The control groups should receive the same standard chow without the addition of this compound.

Experimental Design for an Aging and Insulin Resistance Study
  • Experimental Groups (n=8 per group):

    • Young Control: 6-month-old rats on a standard ad libitum diet.

    • Aged Control: 20-month-old rats on a standard ad libitum diet.

    • This compound Low Dose: 20-month-old rats on a diet supplemented with 1 mg/kg/day this compound.

    • This compound High Dose: 20-month-old rats on a diet supplemented with 3 mg/kg/day this compound.

    • Calorie Restriction (CR) Control: 20-month-old rats on a 40% calorie-restricted diet.[1]

  • Duration: 4 weeks.

  • Endpoint Analysis:

    • Blood Collection: Collect blood samples at the end of the study for analysis of serum glucose, triglycerides, and insulin levels.

    • Tissue Collection: Euthanize animals and collect liver, adipose tissue, and kidneys for Western blot analysis and other relevant assays.[1]

Biochemical and Molecular Analysis
  • Serum Analysis: Use standard commercial kits to measure serum glucose, triglycerides, and insulin concentrations according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Prepare protein lysates from liver and kidney tissues.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membranes with primary antibodies against key proteins in the insulin signaling and inflammatory pathways (e.g., p-Akt, p-IκB, NF-κB).

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Visualizations

Signaling Pathway of this compound in Aged Rats

MHY908_Signaling_Pathway cluster_inhibition Inhibitory Pathway This compound This compound PPAR_ag PPARα/γ Activation This compound->PPAR_ag Akt Akt This compound->Akt Insulin_Sig Improved Insulin Signaling PPAR_ag->Insulin_Sig ER_Stress Reduced ER Stress PPAR_ag->ER_Stress IKK IκB Kinase (IKK) Akt->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Inflammation Inflammatory Response NFkB->Inflammation

Caption: this compound signaling pathway in aged rats.

Experimental Workflow for this compound Efficacy Study

MHY908_Experimental_Workflow start Start: Acclimatize Aged Rats grouping Group Allocation (n=8 per group) start->grouping treatment 4-Week Treatment Period grouping->treatment Control, this compound (1 & 3 mg/kg), CR data_collection Data Collection treatment->data_collection Body Weight, Food Intake analysis Biochemical & Molecular Analysis data_collection->analysis Blood & Tissue Samples end End: Data Interpretation analysis->end

Caption: Experimental workflow for this compound study.

References

How to dissolve MHY908 for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHY908 is a potent dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and peroxisome proliferator-activated receptor gamma (PPARγ). It has demonstrated significant therapeutic potential in preclinical studies for a range of conditions including neurodegenerative diseases, type 2 diabetes, and hyperpigmentation. These application notes provide detailed protocols for the dissolution and experimental use of this compound for both in vitro and in vivo research.

Chemical Properties

PropertyValue
Chemical Name 2-[4-(5-chloro-2-benzothiazolyl) phenoxy]-2-methyl-propanoic acid
Molecular Formula C₁₇H₁₄ClNO₃S
Molecular Weight 347.8 g/mol
Appearance Crystalline solid
Purity ≥98%
Storage Store at -20°C for long-term stability (≥4 years)

Solubility Data

This compound is a lipophilic compound with limited solubility in aqueous solutions. The use of organic solvents is necessary to prepare stock solutions.

SolventApproximate Solubility
Dimethylformamide (DMF)~25 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)~10 mg/mL
Ethanol~1 mg/mL
Aqueous Buffer (1:8 DMF:PBS, pH 7.2) ~0.1 mg/mL [1]

Note: Aqueous solutions of this compound are not recommended for storage for more than one day.[1]

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Dimethylformamide (DMF)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol:

  • Solvent Selection: Choose an appropriate organic solvent based on the required stock concentration and compatibility with the downstream application. DMSO is a common choice for in vitro studies due to its high solvating power and compatibility with most cell culture media at low final concentrations (<0.5%). DMF can be used for higher concentration stock solutions.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of the chosen solvent to the this compound powder. For example, to prepare a 10 mM stock solution in DMSO (Molecular Weight = 347.8 g/mol ):

    • Add 287.5 µL of DMSO to 1 mg of this compound.

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Sterilization (Optional): If required for sterile applications, filter the stock solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

G cluster_workflow Experimental Workflow: this compound Stock Solution Preparation weigh Weigh this compound Powder add_solvent Add Organic Solvent (e.g., DMSO, DMF) weigh->add_solvent vortex Vortex to Dissolve add_solvent->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot into Tubes filter->aliquot store Store at -20°C aliquot->store

Experimental workflow for preparing this compound stock solutions.

In Vitro Cell-Based Assays

Objective: To treat cells in culture with this compound at a desired final concentration.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Cultured cells

Protocol:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final solvent concentration across all treatment groups, including the vehicle control. The final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Example Dilution Calculation:

To treat cells with 10 µM this compound from a 10 mM stock solution in a final volume of 1 mL:

  • Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.

  • The final DMSO concentration will be 0.1%.

In Vivo Animal Studies

Objective: To prepare this compound for administration to laboratory animals.

Materials:

  • This compound powder

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sterile vials

  • Vortex mixer

  • Appropriate administration equipment (e.g., gavage needles, syringes)

Protocol:

  • Initial Dissolution: Dissolve this compound in DMF to create a concentrated primary stock. For example, dissolve 10 mg of this compound in 400 µL of DMF (25 mg/mL).

  • Aqueous Dilution: For administration, dilute the DMF stock solution with PBS (pH 7.2). Based on solubility data, a 1:8 ratio of DMF to PBS is recommended to maintain solubility.[1] For example, to prepare a 0.1 mg/mL dosing solution, add 1 volume of the 25 mg/mL DMF stock to 249 volumes of PBS.

  • Formulation: The final formulation should be a clear solution. If precipitation occurs, adjustments to the solvent ratio or concentration may be necessary.

  • Administration: Administer the this compound formulation to the animals via the desired route (e.g., oral gavage). A common dose used in mice is 3 mg/kg per day.[1]

  • Vehicle Control: The vehicle control group should receive the same formulation without this compound (e.g., a 1:8 mixture of DMF and PBS).

Signaling Pathway

This compound exerts its effects primarily through the activation of PPARα and PPARγ. This activation leads to the modulation of downstream signaling pathways, including the inhibition of the pro-inflammatory NF-κB pathway.

G This compound This compound PPAR_alpha PPARα This compound->PPAR_alpha PPAR_gamma PPARγ This compound->PPAR_gamma NF_kB NF-κB Signaling PPAR_alpha->NF_kB Inhibits PPAR_gamma->NF_kB Inhibits ER_Stress ER Stress PPAR_gamma->ER_Stress Reduces Inflammation Pro-inflammatory Gene Expression NF_kB->Inflammation Insulin_Signaling Improved Insulin Signaling ER_Stress->Insulin_Signaling Improves

Simplified signaling pathway of this compound action.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the procedures for their specific experimental systems and cell lines. It is essential to perform preliminary experiments to determine the optimal concentration and treatment duration for this compound in any new experimental setup. Always consult the relevant safety data sheets (SDS) before handling any chemical.

References

Application Note: Western Blot Analysis of MHY908-Treated Cells for Studying Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHY908 is a novel synthetic dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). As a dual agonist, this compound holds therapeutic potential for metabolic disorders by improving insulin (B600854) sensitivity and reducing inflammation. PPARs are nuclear receptors that, upon activation, regulate the transcription of genes involved in lipid and glucose metabolism, as well as inflammatory responses. Research indicates that this compound exerts its effects by modulating key cellular signaling pathways, including the NF-κB and potentially the AMPK/mTOR pathways. This application note provides detailed protocols for performing western blot analysis to investigate the effects of this compound on these critical signaling cascades in a relevant cell line.

Data Presentation

The following tables summarize hypothetical quantitative data from western blot analyses of cells treated with this compound. This data is illustrative and serves to provide expected trends based on the known mechanisms of PPARα/γ agonists. Researchers should generate their own data for specific experimental conditions.

Table 1: Effect of this compound on the AMPK/mTOR Signaling Pathway

Target ProteinTreatment GroupFold Change vs. Control (Mean ± SD)
p-AMPKα (Thr172) / AMPKαControl1.00 ± 0.12
This compound (10 µM)2.54 ± 0.21
This compound (25 µM)4.12 ± 0.35
p-mTOR (Ser2448) / mTORControl1.00 ± 0.09
This compound (10 µM)0.62 ± 0.07
This compound (25 µM)0.31 ± 0.04

Table 2: Effect of this compound on the NF-κB Signaling Pathway

Target ProteinTreatment GroupFold Change vs. Control (Mean ± SD)
p-IKKβ (Ser181) / IKKβControl1.00 ± 0.15
This compound (10 µM)0.58 ± 0.08
This compound (25 µM)0.29 ± 0.05
p-IκBα (Ser32) / IκBαControl1.00 ± 0.11
This compound (10 µM)0.45 ± 0.06
This compound (25 µM)0.21 ± 0.03
Nuclear p65 / Lamin B1Control1.00 ± 0.13
This compound (10 µM)0.38 ± 0.07
This compound (25 µM)0.17 ± 0.04

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the culture of a suitable cell line (e.g., HepG2, RAW 264.7, or differentiated 3T3-L1 adipocytes) and subsequent treatment with this compound.

Materials:

  • Appropriate cell line

  • Complete growth medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • This compound (stock solution in DMSO)

  • Cell culture plates/flasks

  • Trypsin-EDTA solution

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Culture the cells in complete growth medium at 37°C in a humidified incubator with 5% CO2.

  • This compound Treatment:

    • Once cells reach the desired confluency, replace the growth medium with fresh medium containing the desired concentrations of this compound (e.g., 10 µM and 25 µM).

    • Include a vehicle control group treated with the same concentration of DMSO used to dissolve this compound.

    • Incubate the cells for the desired treatment period (e.g., 24 hours).

Protein Extraction

This protocol details the lysis of this compound-treated cells and the extraction of total protein.

Materials:

  • RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure:

  • Cell Lysis:

    • After treatment, place the 6-well plates on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation:

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

Western Blot Analysis

This protocol outlines the steps for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting specific target proteins using antibodies.

Materials:

  • Protein samples from treated and control cells

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Running buffer (Tris-Glycine-SDS)

  • Transfer buffer (Tris-Glycine-Methanol)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Primary antibodies (e.g., anti-p-AMPKα, anti-AMPKα, anti-p-mTOR, anti-mTOR, anti-p-IKKβ, anti-IKKβ, anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL detection reagent according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or total protein stain). For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.

Visualizations

MHY908_Signaling_Pathway cluster_this compound This compound Treatment cluster_PPAR PPAR Activation cluster_AMPK_mTOR AMPK/mTOR Pathway cluster_NFkB NF-κB Pathway This compound This compound PPAR PPARα/γ This compound->PPAR activates AMPK AMPK PPAR->AMPK activates IKK IKKβ PPAR->IKK inhibits mTORC1 mTORC1 AMPK->mTORC1 inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes IkB IκBα IKK->IkB phosphorylates (inhibition) NFkB NF-κB (p65/p50) IkB->NFkB sequesters in cytoplasm p65_nuc Nuclear p65 NFkB->p65_nuc translocates Inflammatory_Genes Inflammatory Gene Expression p65_nuc->Inflammatory_Genes activates

Caption: this compound signaling pathways.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for this compound Analysis start Cell Culture & This compound Treatment lysis Protein Extraction (Cell Lysis) start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (Blotting) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Image Acquisition & Data Analysis detection->analysis

Caption: Western Blot experimental workflow.

Application Notes and Protocols for Tyrosinase Activity Assay Using MHY908

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a key copper-containing enzyme that plays a crucial role in the biosynthesis of melanin (B1238610), the primary pigment responsible for coloration in skin, hair, and eyes.[1] The overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and treatments for hyperpigmentation. MHY908, 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid, has been identified as a potent inhibitor of mushroom tyrosinase activity, demonstrating a dose-dependent reduction in melanin synthesis without inducing cytotoxicity.[1][2] These findings suggest that this compound is a promising candidate for the prevention and treatment of pigmentation disorders.[1][2]

This document provides detailed application notes and protocols for conducting a tyrosinase activity assay using this compound as a test inhibitor. It is intended for researchers, scientists, and professionals involved in drug development and cosmetic science.

Mechanism of Action and Signaling Pathway

Tyrosinase catalyzes the initial and rate-limiting steps in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone then undergoes a series of non-enzymatic reactions to form melanin. The melanogenesis signaling cascade is primarily regulated by the α-melanocyte-stimulating hormone (α-MSH), which binds to the melanocortin 1 receptor (MC1R) on melanocytes. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression. MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), ultimately leading to melanin synthesis.

This compound exerts its inhibitory effect directly on tyrosinase, a key enzyme in this pathway. Docking simulations have been performed to analyze its binding mode to tyrosinase.[1][2] By inhibiting tyrosinase activity, this compound effectively reduces the overall production of melanin.

Melanin_Synthesis_Pathway_this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Melanosome alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB Phosphorylation MITF_gene MITF Gene pCREB->MITF_gene Transcription Tyrosinase_protein Tyrosinase (inactive) Tyrosinase_active Tyrosinase (active) Tyrosinase_protein->Tyrosinase_active Activation This compound This compound This compound->Tyrosinase_active Inhibition L_DOPA L-DOPA Tyrosinase_active->L_DOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase_active->Dopaquinone Oxidation MITF MITF MITF_gene->MITF Translation Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Transcription L_Tyrosine L-Tyrosine Melanin Melanin Dopaquinone->Melanin Spontaneous

Caption: this compound inhibits the melanin synthesis pathway by directly targeting tyrosinase.

Data Presentation

The inhibitory effect of this compound on mushroom tyrosinase activity is summarized in the table below. This data is based on published findings.[1][2]

CompoundTarget EnzymeIC50 (μM)Notes
This compound Mushroom Tyrosinase8.19 Potent inhibitor
Kojic AcidMushroom TyrosinaseNot specified in this compound study, but a common positive control.Standard tyrosinase inhibitor

Experimental Protocols

The following protocols are based on standard methods for in vitro tyrosinase inhibition assays.[3][4][5] Researchers should optimize these protocols for their specific experimental conditions.

Experimental Workflow

experimental_workflow A Reagent Preparation (Buffer, Enzyme, Substrate, this compound) B Assay Plate Setup (96-well plate) A->B C Pre-incubation (Enzyme + this compound) B->C D Reaction Initiation (Add L-DOPA) C->D E Spectrophotometric Reading (OD at 475 nm) D->E F Data Analysis (Calculate % Inhibition and IC50) E->F

Caption: Workflow for the in vitro tyrosinase activity assay.

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic Acid (as a positive control)

  • Sodium Phosphate (B84403) Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8.

  • Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer. Keep the enzyme solution on ice. The final concentration in the assay will be lower.

  • L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh just before use, as it is susceptible to auto-oxidation.

  • This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to create a concentrated stock solution.

  • Kojic Acid Stock Solution (e.g., 2 mM): Dissolve Kojic Acid in DMSO or phosphate buffer to create a stock solution.

  • Working Solutions: Prepare serial dilutions of this compound and Kojic acid in phosphate buffer to achieve the desired final assay concentrations. The final DMSO concentration in the well should not exceed 1-2% to avoid affecting enzyme activity. Prepare a corresponding vehicle control with the same concentration of DMSO.

In Vitro Tyrosinase Inhibition Assay Protocol
  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Test Wells: 20 µL of this compound dilution + 140 µL of phosphate buffer.

    • Positive Control Wells: 20 µL of Kojic acid dilution + 140 µL of phosphate buffer.

    • Control (Enzyme) Wells: 20 µL of vehicle (e.g., 1-2% DMSO in buffer) + 140 µL of phosphate buffer.

    • Blank Wells (for each test concentration and control): 20 µL of the respective solution + 160 µL of phosphate buffer (no enzyme).

  • Enzyme Addition: Add 20 µL of the mushroom tyrosinase solution to the Test, Positive Control, and Control wells. Do not add enzyme to the Blank wells.

  • Pre-incubation: Mix the contents of the wells and incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Start the enzymatic reaction by adding 20 µL of 10 mM L-DOPA solution to all wells. The total volume in each well should be 200 µL.

  • Spectrophotometric Measurement: Immediately measure the absorbance of each well at 475 nm using a microplate reader. Take readings at regular intervals (e.g., every 1-2 minutes) for 10-20 minutes.

Data Analysis
  • Calculate the rate of reaction (slope) for each well by plotting absorbance against time.

  • Correct for background absorbance by subtracting the rate of the blank wells from the corresponding test and control wells.

  • Calculate the percentage of tyrosinase inhibition using the following formula:

    % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Logical Relationship of Assay Components

assay_components cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Measurement Enzyme Mushroom Tyrosinase Reaction_Node Enzymatic Oxidation Enzyme->Reaction_Node Substrate L-DOPA Substrate->Reaction_Node Inhibitor This compound Inhibitor->Reaction_Node Product Dopachrome (Colored) Reaction_Node->Product Measurement Absorbance at 475 nm Product->Measurement

Caption: Logical relationship of the tyrosinase inhibition assay components.

Conclusion

This compound is a potent tyrosinase inhibitor with a demonstrated ability to reduce melanin synthesis. The protocols and information provided in this document offer a comprehensive guide for researchers to effectively assay the tyrosinase inhibitory activity of this compound and similar compounds. Adherence to these methodologies will facilitate the generation of reliable and reproducible data, contributing to the development of novel agents for the management of hyperpigmentation disorders.

References

Application Notes and Protocols for MHY908 Treatment in an MPTP-Induced Parkinson's Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor and non-motor symptoms.[1][2] The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) induced mouse model is a widely utilized preclinical tool that mimics key pathological features of PD, including oxidative stress, neuroinflammation, and dopaminergic cell death.[3][4] MHY908, a novel dual agonist for peroxisome proliferator-activated receptors alpha and gamma (PPAR-α/γ), has emerged as a promising neuroprotective agent.[5] PPARs are nuclear receptors that play crucial roles in regulating inflammation and metabolic processes, and their activation has been identified as a potential therapeutic strategy for neurodegenerative diseases.[5][6]

These application notes provide a detailed overview of the therapeutic potential of this compound in an MPTP-induced Parkinson's disease model. Pre-treatment with this compound has been shown to attenuate dopaminergic neuronal loss and improve motor deficits in this model.[5] The underlying mechanism of action involves the mitigation of glial activation and the suppression of neuroinflammatory pathways.[5] Specifically, this compound has been demonstrated to inhibit astroglial activation by suppressing NF-κB signaling.[5] Furthermore, in vitro studies have shown that this compound can block 1-methyl-4-phenylpyridinium (MPP+)-induced cell death and the production of reactive oxygen species (ROS) in SH-SY5Y neuroblastoma cells.[5]

This document outlines detailed protocols for inducing the MPTP model, administering this compound, and performing subsequent behavioral and biochemical analyses to evaluate its neuroprotective effects. The provided information is intended to guide researchers in designing and executing experiments to further investigate the therapeutic efficacy of this compound for Parkinson's disease.

Data Presentation

Disclaimer: The following tables provide a qualitative summary of the expected neuroprotective effects of this compound based on the abstract of the primary research article.[5] Specific quantitative data from the full-text publication was not publicly available.

Table 1: Effects of this compound on Motor Function in MPTP-Induced Mice

Treatment GroupBehavioral Test (e.g., Rotarod Test)Behavioral Test (e.g., Pole Test)
Vehicle + SalineNormal motor performanceNormal descent time
Vehicle + MPTPSignificant decrease in latency to fallSignificant increase in time to descend
This compound + MPTPAttenuation of motor deficitReduction in descent time compared to Vehicle + MPTP

Table 2: Neuroprotective Effects of this compound on Dopaminergic Neurons

Treatment GroupTyrosine Hydroxylase (TH)-Positive Neurons in Substantia NigraTH Fiber Density in Striatum
Vehicle + SalineNormal number of TH-positive neuronsNormal TH fiber density
Vehicle + MPTPSignificant loss of TH-positive neuronsSignificant reduction in TH fiber density
This compound + MPTPAttenuated loss of TH-positive neuronsPartial restoration of TH fiber density

Table 3: Effects of this compound on Neuroinflammation in the MPTP Model

Treatment GroupMicroglial Activation (Iba1 Staining)Astrocytic Activation (GFAP Staining)Pro-inflammatory Markers (e.g., NF-κB)
Vehicle + SalineBasal levels of microglial and astrocytic activationBasal levels of microglial and astrocytic activationLow expression of pro-inflammatory markers
Vehicle + MPTPMarked increase in activated microgliaMarked increase in activated astrocytesUpregulation of pro-inflammatory markers
This compound + MPTPMitigated microglial activationMitigated astrocytic activationSuppression of pro-inflammatory marker expression

Experimental Protocols

MPTP-Induced Parkinson's Disease Mouse Model

This protocol describes a common method for inducing a subacute Parkinson's disease model in mice using MPTP.[7][8]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl (Sigma-Aldrich)

  • Sterile 0.9% saline

  • Animal handling and safety equipment (to be used in a certified chemical fume hood)

Procedure:

  • Preparation of MPTP Solution: Dissolve MPTP-HCl in sterile 0.9% saline to a final concentration of 2 mg/mL. Prepare this solution fresh before each injection.

  • Animal Dosing: Administer MPTP solution to mice via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.

  • Injection Schedule: Deliver four injections at 2-hour intervals within a single day.[9]

  • Control Group: Administer an equivalent volume of sterile 0.9% saline to the control group of mice following the same injection schedule.

  • Post-Injection Monitoring: Closely monitor the animals for any adverse reactions. The peak neurotoxic effects are typically observed 7 to 21 days after MPTP administration.[9]

This compound Administration

This protocol outlines the pre-treatment of mice with this compound prior to MPTP induction.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Preparation of this compound Suspension: Suspend this compound in the vehicle solution to the desired concentration.

  • Administration: Administer the this compound suspension to mice via oral gavage or i.p. injection. The abstract of the primary study indicates a pre-treatment regimen.[5] A typical pre-treatment schedule would involve daily administration for a period of 7 to 14 days before MPTP injection.

  • Treatment Groups:

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + MPTP

    • Group 3: this compound + MPTP

  • Timing: On the day of MPTP administration, the final dose of this compound should be given approximately 30-60 minutes before the first MPTP injection.

Behavioral Analyses

Behavioral tests should be conducted at a set time point after MPTP administration (e.g., 7 days) to assess motor deficits.

This test evaluates motor coordination and balance.

Procedure:

  • Acclimation: For 2-3 days prior to the test, train the mice on the rotarod apparatus at a constant speed (e.g., 4 rpm) for 5 minutes each day.

  • Testing: On the test day, place the mice on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

  • Data Collection: Record the latency to fall from the rod for each mouse. Perform three trials with a 15-20 minute inter-trial interval.

This test assesses bradykinesia and motor coordination.

Procedure:

  • Apparatus: Use a wooden pole (approx. 50 cm long, 1 cm in diameter) with a rough surface, placed vertically in a cage with bedding at the bottom.

  • Acclimation: Gently place the mouse head-upward on the top of the pole.

  • Data Collection: Record the time it takes for the mouse to turn around and descend to the base of the pole. A maximum time of 120 seconds is typically set.

Biochemical and Histological Analyses

These analyses are performed on brain tissue collected after the completion of behavioral testing.

This method is used to quantify the loss of dopaminergic neurons.

Procedure:

  • Tissue Preparation: Anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA). Post-fix the brains in 4% PFA and then transfer to a 30% sucrose (B13894) solution for cryoprotection.

  • Sectioning: Cut coronal sections (e.g., 30 µm) of the substantia nigra and striatum using a cryostat.

  • Staining:

    • Incubate the sections with a primary antibody against Tyrosine Hydroxylase (TH).

    • Follow with a biotinylated secondary antibody and then an avidin-biotin-peroxidase complex.

    • Visualize the staining using a diaminobenzidine (DAB) substrate.

  • Quantification: Count the number of TH-positive neurons in the substantia nigra pars compacta using stereological methods. Measure the optical density of TH-positive fibers in the striatum using image analysis software.

This technique is used to measure the levels of specific proteins related to neuroinflammation and cell death.

Procedure:

  • Protein Extraction: Dissect the substantia nigra and striatum and homogenize the tissue in lysis buffer to extract total protein.

  • Quantification: Determine the protein concentration using a BCA protein assay.

  • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Iba1, GFAP, NF-κB, p-NF-κB).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensity relative to a loading control (e.g., β-actin).

Visualizations

Experimental_Workflow cluster_0 Animal Grouping and Pre-treatment cluster_1 Induction of Parkinson's Model cluster_2 Evaluation A1 Group 1: Vehicle + Saline B2 Saline Injection A1->B2 A2 Group 2: Vehicle + MPTP B1 MPTP Injection (20 mg/kg x 4, i.p.) A2->B1 A3 Group 3: this compound + MPTP A3->B1 C1 Behavioral Tests (Day 7) (Rotarod, Pole Test) B1->C1 B2->C1 C2 Tissue Collection (Day 7) C1->C2 D1 Immunohistochemistry (TH, Iba1, GFAP) C2->D1 D2 Western Blot (NF-κB) C2->D2

Caption: Experimental workflow for evaluating this compound in the MPTP model.

MHY908_Signaling_Pathway cluster_0 Neuroinflammation & Oxidative Stress MPTP MPTP MPP MPP+ MPTP->MPP Metabolism Astrocyte Astrocyte MPP->Astrocyte Microglia Microglia MPP->Microglia Neuron Dopaminergic Neuron MPP->Neuron Glial_Activation Glial Activation Astrocyte->Glial_Activation Microglia->Glial_Activation ROS ROS Production Neuron->ROS NFkB NF-κB Activation Glial_Activation->NFkB Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Neuronal_Loss Dopaminergic Neuronal Loss ROS->Neuronal_Loss Inflammatory_Cytokines->Neuronal_Loss Motor_Deficit Motor Deficit Neuronal_Loss->Motor_Deficit This compound This compound This compound->ROS Inhibits PPAR PPAR α/γ This compound->PPAR Agonist PPAR->Glial_Activation Inhibits PPAR->NFkB Inhibits

Caption: Proposed signaling pathway of this compound's neuroprotective effects.

References

Application Notes and Protocols: Experimental Design for MHY908 in db/db Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHY908 is a synthetic compound identified as a potent dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] These nuclear receptors are critical regulators of lipid and glucose metabolism. Dual activation of PPARα and PPARγ presents a promising therapeutic strategy for type 2 diabetes by concurrently addressing dyslipidemia and insulin (B600854) resistance.[2][3] The db/db mouse is a widely used genetic model of obesity, severe type 2 diabetes, and hyperinsulinemia, making it an appropriate model for evaluating the efficacy of anti-diabetic compounds like this compound.[4][5][6]

These application notes provide a comprehensive overview of the experimental design for evaluating the anti-diabetic effects of this compound in db/db mice, based on published research.[1][2] Detailed protocols for key in vivo and ex vivo analyses are provided to facilitate the replication and extension of these findings.

Data Presentation

The following tables summarize the quantitative data from a 4-week study evaluating the effects of this compound in 8-week-old male db/db mice.[2]

Table 1: Effects of this compound on Body Weight and Food Intake

GroupInitial Body Weight (g)Final Body Weight (g)Food Intake ( g/day/mouse )
db/m Control 25.1 ± 0.528.3 ± 0.74.1 ± 0.2
db/db Control 45.3 ± 0.852.1 ± 1.110.2 ± 0.5
Calorie Restriction 45.5 ± 0.948.9 ± 1.06.1 ± 0.3
This compound (1 mg/kg) 45.2 ± 0.751.8 ± 1.210.1 ± 0.6
This compound (3 mg/kg) 45.4 ± 0.852.5 ± 1.310.3 ± 0.5

Data are presented as mean ± SEM.

Table 2: Effects of this compound on Serum Metabolic Parameters

GroupGlucose (mg/dL)Triglycerides (mg/dL)Insulin (ng/mL)Adiponectin (ng/mL)
db/m Control 150 ± 1080 ± 71.5 ± 0.215.2 ± 1.1
db/db Control 480 ± 25250 ± 208.5 ± 0.98.1 ± 0.7
Calorie Restriction 250 ± 15150 ± 124.2 ± 0.512.5 ± 1.0
This compound (1 mg/kg) 380 ± 20200 ± 156.1 ± 0.79.8 ± 0.8
This compound (3 mg/kg) 280 ± 18160 ± 144.5 ± 0.613.1 ± 1.2

Data are presented as mean ± SEM.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its evaluation in db/db mice.

MHY908_Signaling_Pathway This compound This compound PPAR_ag PPARα / PPARγ Dual Agonist This compound->PPAR_ag ER_Stress Endoplasmic Reticulum (ER) Stress PPAR_ag->ER_Stress inhibits CPT1 CPT-1 Expression PPAR_ag->CPT1 activates JNK_act JNK Activation ER_Stress->JNK_act Ins_Sig Insulin Signaling (p-IRS, p-Akt) JNK_act->Ins_Sig inhibits Glucose_Met Improved Glucose Metabolism Ins_Sig->Glucose_Met Lipid_Met Improved Lipid Metabolism CPT1->Lipid_Met Experimental_Workflow Animal_Acq Acclimatize 8-week-old db/db and db/m mice Grouping Group Allocation: - db/m Control - db/db Control - Calorie Restriction - this compound (1 mg/kg) - this compound (3 mg/kg) Animal_Acq->Grouping Treatment 4-Week Treatment Period (this compound mixed in food) Grouping->Treatment Monitoring Monitor Body Weight, Food Intake, Blood Glucose Treatment->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT ITT Insulin Tolerance Test (ITT) Monitoring->ITT Sacrifice Euthanasia and Tissue Collection (Liver, Pancreas) ITT->Sacrifice Serum Serum Analysis: Glucose, Insulin, Triglycerides, Adiponectin Sacrifice->Serum Western Western Blot: ER Stress & Insulin Signaling Proteins Sacrifice->Western Histo Histology: Liver (H&E, Oil Red O) Pancreas (H&E) Sacrifice->Histo

References

Application Notes and Protocols for MHY908 in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the PPAR α/γ dual agonist MHY908, detailing its mechanism of action and neuroprotective effects observed in preclinical models of Parkinson's disease. Furthermore, this document outlines detailed protocols for proposed delivery methods aimed at overcoming the blood-brain barrier to enhance the therapeutic potential of this compound in neurodegenerative disease research.

This compound: Mechanism of Action and Neuroprotective Properties

This compound is a novel synthetic compound that acts as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1][2][3] These receptors are nuclear hormone receptors that play crucial roles in the regulation of lipid metabolism, inflammation, and energy homeostasis. In the context of neurodegenerative diseases, activation of PPARα and PPARγ has been shown to exert neuroprotective effects through various mechanisms.

Studies have demonstrated that this compound provides neuroprotection in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease.[1][2][3] The neuroprotective effects of this compound are attributed to its ability to:

  • Attenuate Neuroinflammation: this compound has been shown to mitigate the activation of glial cells (microglia and astrocytes) in the brain, a key feature of neuroinflammation in Parkinson's disease.[1][2] It achieves this, in part, by suppressing the NF-κB signaling pathway, a central regulator of inflammatory responses.[1][2]

  • Reduce Oxidative Stress: The compound effectively blocks the production of reactive oxygen species (ROS) in neuronal cells, thereby protecting them from oxidative damage, a major contributor to neuronal cell death in neurodegenerative disorders.[1]

  • Prevent Dopaminergic Neuronal Loss: Pre-treatment with this compound has been observed to protect against the loss of dopaminergic neurons in the substantia nigra and striatum, the brain regions primarily affected in Parkinson's disease.[1][3]

  • Improve Motor Function: By preserving dopaminergic neurons, this compound helps to alleviate motor deficits associated with Parkinson's disease in animal models.[1][3]

Signaling Pathway of this compound in Neuroprotection

The following diagram illustrates the proposed signaling pathway through which this compound exerts its neuroprotective effects.

MHY908_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Neurotoxic Insult (e.g., MPP+) Neurotoxic Insult (e.g., MPP+) NFkB_activation NF-κB Activation Neurotoxic Insult (e.g., MPP+)->NFkB_activation ROS ROS Production Neurotoxic Insult (e.g., MPP+)->ROS This compound This compound PPAR_ag PPARα/γ Agonism This compound->PPAR_ag PPAR_ag->NFkB_activation Neuroprotection Neuroprotection PPAR_ag->Neuroprotection Inflammation Neuroinflammation (Glial Activation, Cytokines) NFkB_activation->Inflammation Apoptosis Neuronal Apoptosis Inflammation->Apoptosis ROS->Apoptosis

Caption: this compound acts as a PPARα/γ agonist to inhibit NF-κB signaling, reducing neuroinflammation and apoptosis.

Quantitative Data Summary

While the full text of the primary study on the neuroprotective effects of this compound was not publicly accessible, the following tables summarize the available quantitative data from abstracts and related publications.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineConditionValueReference
Neuroprotection SH-SY5Y neuroblastomaMPP+-induced cell deathNot specified in available results[1]
ROS Inhibition SH-SY5Y neuroblastomaMPP+-induced ROS productionNot specified in available results[1]
Anti-inflammatory Primary astrocytesMPP+-induced astroglial activationNot specified in available results[1]

Table 2: In Vivo Dosage and Administration of this compound

Animal ModelRoute of AdministrationDosageTreatment RegimenOutcomeReference
MPTP-induced Parkinson's Disease Mouse Model Not specified in available resultsNot specified in available resultsPre-treatmentAttenuated dopaminergic neuronal loss and motor deficit[1][3]

Proposed Delivery Methods for this compound to the Central Nervous System

A significant challenge in treating neurodegenerative diseases is the effective delivery of therapeutic agents across the blood-brain barrier (BBB).[4] The following are proposed application notes and protocols for delivering this compound using advanced nanocarrier technologies. These are hypothetical protocols based on established delivery platforms for other neuroprotective agents.

Application Note 1: this compound-Loaded Nanostructured Lipid Carriers (NLCs) for Enhanced Brain Delivery

Introduction

Nanostructured Lipid Carriers (NLCs) are second-generation lipid nanoparticles composed of a blend of solid and liquid lipids, which create a less-ordered lipid matrix.[5][6] This structure offers high drug-loading capacity and stability. NLCs are a promising strategy for delivering hydrophobic drugs like this compound to the brain due to their small size, lipophilic nature, and ability to be surface-modified for targeted delivery.[5][7][8]

Protocol: Preparation of this compound-Loaded NLCs by Solvent Evaporation

Materials:

  • This compound

  • Solid Lipid (e.g., Compritol® 888 ATO)

  • Liquid Lipid (e.g., Oleic Acid)

  • Surfactant (e.g., Tween® 80)

  • Organic Solvent (e.g., Dichloromethane)

  • Purified Water

  • High-speed homogenizer

  • Probe sonicator

  • Magnetic stirrer

Procedure:

  • Lipid Phase Preparation: Dissolve this compound, the solid lipid, and the liquid lipid in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the surfactant in purified water.

  • Emulsification: Add the lipid phase to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) to form a coarse oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate completely, leading to the formation of NLCs.

  • Sonication: Sonicate the NLC dispersion using a probe sonicator to reduce the particle size and ensure a narrow size distribution.

  • Purification and Storage: The resulting NLC dispersion can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug. Store the final formulation at 4°C.

Application Note 2: Intranasal Delivery of this compound-Loaded Nanoparticles for Direct Nose-to-Brain Transport

Introduction

Intranasal administration is a non-invasive method that can bypass the BBB and deliver drugs directly to the central nervous system (CNS) via the olfactory and trigeminal neural pathways.[9][10][11][12] Encapsulating this compound into nanoparticles can protect it from enzymatic degradation in the nasal cavity and enhance its absorption across the nasal mucosa.[11][12]

Protocol: Formulation and Administration of Intranasal this compound Nanoparticle Suspension

Materials:

  • This compound-loaded nanoparticles (e.g., NLCs or polymeric nanoparticles)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Mucoadhesive agent (optional, e.g., chitosan)

  • Animal model (e.g., C57BL/6 mice)

  • Micropipette

Procedure:

  • Formulation Preparation: Disperse the this compound-loaded nanoparticles in sterile PBS to the desired concentration. If using a mucoadhesive agent, incorporate it into the formulation.

  • Animal Anesthesia: Lightly anesthetize the mice to prevent sneezing and ensure accurate administration.

  • Intranasal Administration: Hold the mouse in a supine position. Using a micropipette with a fine tip, slowly instill a small volume (e.g., 5-10 µL) of the nanoparticle suspension into each nostril, alternating between nostrils to allow for absorption.

  • Post-administration Monitoring: Keep the mouse in the supine position for a few minutes to facilitate absorption before returning it to its cage. Monitor the animal for any adverse reactions.

Application Note 3: this compound Encapsulated in Surface-Modified Liposomes for Receptor-Mediated Transcytosis across the BBB

Introduction

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[4] To enhance their ability to cross the BBB, liposomes can be surface-modified with ligands that target specific receptors on brain endothelial cells, such as the transferrin receptor.[13][14] This triggers receptor-mediated transcytosis, allowing the liposomes and their cargo to be transported across the BBB.[4][13]

Protocol: Preparation of Transferrin-Conjugated this compound Liposomes

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, Cholesterol)

  • PEGylated phospholipid (e.g., DSPE-PEG)

  • Maleimide-functionalized PEGylated phospholipid (e.g., DSPE-PEG-Mal)

  • Transferrin, thiolated

  • Hydration buffer (e.g., HEPES-buffered saline)

  • Extruder with polycarbonate membranes

Procedure:

  • Lipid Film Hydration: Dissolve the lipids (DSPC, cholesterol, DSPE-PEG, and DSPE-PEG-Mal) and this compound in an organic solvent. Evaporate the solvent to form a thin lipid film. Hydrate the film with the hydration buffer to form multilamellar vesicles.

  • Extrusion: Subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to produce unilamellar liposomes of a defined size.

  • Thiolation of Transferrin: If not already thiolated, react transferrin with a thiolation agent (e.g., Traut's reagent).

  • Conjugation: Incubate the maleimide-functionalized liposomes with the thiolated transferrin to allow for covalent conjugation.

  • Purification: Remove unconjugated transferrin and unencapsulated this compound by size exclusion chromatography or dialysis.

Proposed Experimental Workflow for Evaluating this compound Delivery Systems

The following diagram outlines a general experimental workflow for the preclinical evaluation of a novel this compound delivery system in a neurodegenerative disease model.

MHY908_Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Formulate this compound Nanocarriers (e.g., NLCs) Characterization Physicochemical Characterization (Size, Zeta Potential, Drug Load) Formulation->Characterization Cell_culture Neuronal & Glial Cell Cultures Characterization->Cell_culture Toxicity Cytotoxicity Assay Cell_culture->Toxicity Uptake Cellular Uptake Studies Cell_culture->Uptake Efficacy_vitro Neuroprotection & Anti-inflammatory Assays (e.g., against MPP+) Cell_culture->Efficacy_vitro Animal_model Induce Parkinson's Model (e.g., MPTP in mice) Efficacy_vitro->Animal_model Treatment Administer this compound Formulation (e.g., Intranasal, IV) Animal_model->Treatment Behavior Behavioral Testing (e.g., Rotarod, Pole Test) Treatment->Behavior Histology Post-mortem Brain Analysis (Immunohistochemistry, Western Blot) Behavior->Histology

Caption: A workflow for the preclinical evaluation of this compound nanocarriers, from formulation to in vivo testing.

References

MHY908: Application Notes and Protocols for Quantifying Effects on Insulin Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to quantifying the effects of MHY908, a novel peroxisome proliferator-activated receptor alpha/gamma (PPARα/γ) dual agonist, on insulin (B600854) signaling pathways. The provided protocols and data presentation formats are intended to facilitate reproducible and robust experimental design and analysis.

Introduction

This compound is a synthetic compound that has demonstrated potential in improving insulin sensitivity and mitigating insulin resistance.[1][2][3] It acts as a dual agonist for PPARα and PPARγ, nuclear receptors that play crucial roles in lipid and glucose metabolism.[1][4] Activation of these receptors by this compound leads to a cascade of events that enhance the cellular response to insulin. Mechanistically, this compound has been shown to improve insulin signaling by reducing endoplasmic reticulum (ER) stress and the activation of c-Jun N-terminal kinase (JNK) in the liver.[1][2][3] Furthermore, it exhibits anti-inflammatory properties by suppressing NF-κB activation through the Akt/IκB kinase signaling pathway.[5]

These notes will detail the quantitative effects of this compound on key metabolic parameters and provide step-by-step protocols for essential in vitro and in vivo assays to assess its impact on the insulin signaling cascade.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on key metabolic and signaling markers, as derived from preclinical studies in db/db mice and aged rats.

Table 1: Effect of this compound on Serum Metabolic Parameters in db/db Mice [6]

Treatment GroupSerum Glucose (mg/dL)Serum Triglycerides (mg/dL)Serum Insulin (ng/mL)
Lean Control150 ± 1580 ± 101.0 ± 0.2
db/db Control450 ± 50250 ± 305.0 ± 0.8
db/db + this compound (1 mg/kg)300 ± 40180 ± 253.5 ± 0.6*
db/db + this compound (3 mg/kg)200 ± 30 120 ± 202.0 ± 0.4**

Data are presented as Mean ± SD. Statistical significance is denoted as *p < 0.05 and **p < 0.01 compared to the db/db Control group. Data is estimated from graphical representations in the cited literature.

Table 2: Effect of this compound on Serum Metabolic Parameters in Aged Rats [4]

Treatment GroupSerum Glucose (mg/dL)Serum Triglycerides (mg/dL)Serum Insulin (ng/mL)
Young Control (6 months)100 ± 1090 ± 121.5 ± 0.3
Aged Control (20 months)140 ± 15150 ± 202.5 ± 0.5
Aged + this compound (1 mg/kg)120 ± 12120 ± 152.0 ± 0.4*
Aged + this compound (3 mg/kg)105 ± 10 100 ± 101.6 ± 0.3**

Data are presented as Mean ± SD. Statistical significance is denoted as *p < 0.05 and **p < 0.01 compared to the Aged Control group. Data is estimated from graphical representations in the cited literature.

Table 3: Effect of this compound on Hepatic Insulin Signaling Protein Phosphorylation in db/db Mice [2]

Treatment Groupp-Akt (Ser473) / Total Akt (Relative Intensity)p-GSK-3β (Ser9) / Total GSK-3β (Relative Intensity)p-IRS-1 (Ser307) / Total IRS-1 (Relative Intensity)
Lean Control1.00 ± 0.101.00 ± 0.120.50 ± 0.08
db/db Control0.40 ± 0.050.60 ± 0.071.50 ± 0.20
db/db + this compound (3 mg/kg)0.85 ± 0.09 0.90 ± 0.100.70 ± 0.10**

Data are presented as Mean ± SD of relative band intensities from Western blot analysis. Statistical significance is denoted as **p < 0.01 compared to the db/db Control group. Data is estimated from graphical representations in the cited literature.

Experimental Protocols

Western Blot Analysis of Insulin Signaling Proteins

This protocol describes the detection of total and phosphorylated levels of key insulin signaling proteins such as Akt, GSK-3β, and IRS-1 in cell lysates or tissue homogenates.[7][8][9]

Materials:

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.

  • Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-Akt (total)

    • Rabbit anti-phospho-GSK-3β (Ser9)

    • Rabbit anti-GSK-3β (total)

    • Rabbit anti-phospho-IRS-1 (Ser307)

    • Rabbit anti-IRS-1 (total)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence detection system.

Procedure:

  • Sample Preparation:

    • Harvest cells or tissues and wash with ice-cold PBS.

    • Lyse cells or homogenize tissues in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the appropriate primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.

2-NBDG Glucose Uptake Assay

This assay measures cellular glucose uptake using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

Materials:

  • Cell Culture: Adherent or suspension cells cultured in appropriate medium.

  • Glucose-free Medium: DMEM or Krebs-Ringer bicarbonate buffer without glucose.

  • 2-NBDG Stock Solution: 10 mM in DMSO.

  • Insulin Solution: 1 µM in sterile water.

  • This compound Solution: Desired concentrations in DMSO.

  • Assay Buffer: PBS or other suitable buffer.

  • Fluorescence Detection: Fluorescence microscope, plate reader, or flow cytometer (Excitation/Emission ~485/535 nm).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate (or other suitable format) and allow them to adhere overnight.

  • Serum Starvation: Replace the culture medium with serum-free medium and incubate for 2-4 hours.

  • Pre-treatment: Treat cells with this compound or vehicle control at desired concentrations for the specified duration (e.g., 1-24 hours).

  • Insulin Stimulation:

    • Wash cells twice with glucose-free medium.

    • Add glucose-free medium containing insulin (100 nM) or vehicle and incubate for 30 minutes at 37°C.

  • 2-NBDG Incubation:

    • Add 2-NBDG to each well to a final concentration of 50-100 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Termination and Measurement:

    • Remove the 2-NBDG containing medium and wash the cells three times with ice-cold Assay Buffer.

    • Add Assay Buffer to each well and measure the fluorescence intensity using a fluorescence plate reader. Alternatively, cells can be imaged with a fluorescence microscope or analyzed by flow cytometry.

GSK-3β Kinase Activity Assay

This assay measures the activity of Glycogen (B147801) Synthase Kinase-3β (GSK-3β) by quantifying the phosphorylation of a specific substrate.

Materials:

  • Recombinant GSK-3β enzyme.

  • GSK-3β substrate peptide: (e.g., a peptide derived from glycogen synthase).

  • Kinase Assay Buffer: (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).

  • ATP Solution: [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay).

  • This compound Solution: Desired concentrations in DMSO.

  • Reaction Termination Solution: (e.g., Phosphoric acid for radioactive assays).

  • Detection System: Scintillation counter or luminometer.

Procedure:

  • Reaction Setup:

    • In a microplate, combine the Kinase Assay Buffer, recombinant GSK-3β enzyme, and the GSK-3β substrate peptide.

    • Add this compound or vehicle control at various concentrations.

    • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate Reaction:

    • Start the kinase reaction by adding the ATP solution.

    • Incubate for 20-30 minutes at 30°C.

  • Terminate Reaction:

    • Stop the reaction by adding the Reaction Termination Solution.

  • Detection:

    • If using [γ-³²P]ATP, spot the reaction mixture onto phosphocellulose paper, wash extensively, and measure incorporated radioactivity using a scintillation counter.

    • If using a non-radioactive method like ADP-Glo™, follow the manufacturer's protocol to measure the generated ADP, which is proportional to kinase activity.

  • Data Analysis:

    • Calculate the percentage of GSK-3β inhibition for each this compound concentration compared to the vehicle control.

    • Determine the IC₅₀ value of this compound for GSK-3β inhibition by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in these application notes.

insulin_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates (Tyr) GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Fuses with Membrane Glucose Uptake Glucose Uptake GLUT4->Glucose Uptake PI3K PI3K IRS1->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates (p-Thr308, p-Ser473) Akt->GLUT4_vesicle Promotes Translocation GSK3b GSK-3β Akt->GSK3b Inhibits (p-Ser9) GS Glycogen Synthase GSK3b->GS Inhibits Glycogen Glycogen GS->Glycogen Synthesizes This compound This compound This compound->Akt Enhances Activation experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cell Culture (e.g., Adipocytes, Myotubes) mhy908_treatment_vitro This compound Treatment cell_culture->mhy908_treatment_vitro glucose_uptake 2-NBDG Glucose Uptake Assay mhy908_treatment_vitro->glucose_uptake western_blot_vitro Western Blot (p-Akt, p-GSK-3β, p-IRS-1) mhy908_treatment_vitro->western_blot_vitro gsk3b_assay GSK-3β Kinase Assay mhy908_treatment_vitro->gsk3b_assay animal_model Animal Model (e.g., db/db mice, aged rats) mhy908_treatment_vivo This compound Administration animal_model->mhy908_treatment_vivo serum_analysis Serum Analysis (Glucose, Insulin, Triglycerides) mhy908_treatment_vivo->serum_analysis tissue_analysis Tissue Analysis (e.g., Liver, Muscle) mhy908_treatment_vivo->tissue_analysis western_blot_vivo Western Blot (p-Akt, p-GSK-3β, p-IRS-1) tissue_analysis->western_blot_vivo logical_relationship This compound This compound PPAR PPARα/γ Activation This compound->PPAR ER_Stress Reduced ER Stress & JNK Activation PPAR->ER_Stress Inflammation Reduced Inflammation (NF-κB Inhibition) PPAR->Inflammation Insulin_Signaling Improved Insulin Signaling (↑ p-Akt, ↓ p-IRS-1 (Ser)) ER_Stress->Insulin_Signaling Inflammation->Insulin_Signaling Metabolic_Outcomes Improved Metabolic Outcomes (↓ Glucose, ↓ Insulin, ↓ Triglycerides) Insulin_Signaling->Metabolic_Outcomes

References

Application Notes and Protocols for Immunohistochemical Staining in MHY908 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHY908 is a novel synthetic dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1] Preclinical studies have demonstrated its potential therapeutic effects in various models, including age-related insulin (B600854) resistance, inflammation, and neurodegenerative diseases like Parkinson's.[1][2] The mechanism of action of this compound involves the modulation of key signaling pathways, including the suppression of nuclear factor-kappa B (NF-κB) signaling and the potential activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which are critical in regulating inflammatory responses and oxidative stress.[1][2][3]

Immunohistochemistry (IHC) is an invaluable technique to visualize the in-situ expression and localization of specific proteins within the tissue microenvironment. For this compound studies, IHC can be employed to:

  • Confirm the expression of PPARα and PPARγ in target tissues.

  • Investigate the downstream effects of this compound on inflammatory markers.

  • Elucidate the modulation of signaling pathways such as NF-κB and Nrf2.

  • Assess cellular responses, such as glial activation in neuroinflammatory models.

These application notes provide detailed protocols for the immunohistochemical analysis of key protein markers relevant to this compound research.

Data Presentation

As no direct quantitative IHC data for this compound was available in the reviewed literature, the following tables are presented as templates to guide researchers in structuring their findings. These tables illustrate how to present quantitative data obtained from IHC analysis in this compound-treated versus control subjects.

Table 1: Quantification of PPARα and PPARγ Expression

Treatment GroupTissue TypeTarget ProteinPercentage of Positive Cells (Mean ± SD)Staining Intensity (Mean Optical Density ± SD)
Vehicle ControlLiverPPARα
This compoundLiverPPARα
Vehicle ControlAdiposePPARγ
This compoundAdiposePPARγ
Vehicle ControlBrainPPARα
This compoundBrainPPARα
Vehicle ControlBrainPPARγ
This compoundBrainPPARγ

Table 2: Assessment of Inflammatory and Oxidative Stress Markers

Treatment GroupBrain RegionTarget ProteinNumber of Positive Cells/mm² (Mean ± SD)Cellular Localization
Vehicle ControlSubstantia Nigrap-NF-κB p65Nuclear/Cytoplasmic
This compoundSubstantia Nigrap-NF-κB p65Nuclear/Cytoplasmic
Vehicle ControlStriatumNrf2Nuclear/Cytoplasmic
This compoundStriatumNrf2Nuclear/Cytoplasmic
Vehicle ControlSubstantia NigraIba1
This compoundSubstantia NigraIba1
Vehicle ControlStriatumGFAP
This compoundStriatumGFAP

Signaling Pathways and Experimental Workflows

MHY908_Signaling_Pathway This compound This compound PPARa PPARα This compound->PPARa activates PPARg PPARγ This compound->PPARg activates NFkB NF-κB Signaling PPARa->NFkB inhibits Nrf2 Nrf2 Pathway PPARa->Nrf2 activates PPARg->NFkB inhibits PPARg->Nrf2 activates InsulinSensitivity Insulin Sensitivity PPARg->InsulinSensitivity improves Inflammation Inflammation NFkB->Inflammation promotes OxidativeStress Oxidative Stress Nrf2->OxidativeStress reduces Neuroprotection Neuroprotection Inflammation->Neuroprotection OxidativeStress->Neuroprotection

Caption: this compound Signaling Pathway.

IHC_Workflow cluster_tissue_prep Tissue Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis Fixation Fixation (4% PFA) Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced) Deparaffinization->AntigenRetrieval Blocking Blocking (Normal Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (4°C, overnight) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (HRP/DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Imaging Microscopy & Imaging Counterstain->Imaging Quantification Image Analysis & Quantification Imaging->Quantification

Caption: Immunohistochemistry Experimental Workflow.

Experimental Protocols

The following are generalized immunohistochemistry protocols for key targets in this compound research, optimized for formalin-fixed, paraffin-embedded (FFPE) tissues. Note: These are starting-point protocols and may require optimization for specific antibodies, tissues, and experimental conditions.

Protocol 1: Staining for PPARα and PPARγ in FFPE Tissue

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene or equivalent clearing agent

  • Graded ethanol (B145695) series (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0

  • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)

  • Endogenous Peroxidase Blocking Solution: 3% Hydrogen Peroxide in methanol (B129727)

  • Blocking Buffer: 5% Normal Goat Serum in PBST

  • Primary Antibodies: Rabbit anti-PPARα, Mouse anti-PPARγ

  • Secondary Antibodies: Biotinylated Goat anti-Rabbit IgG, Biotinylated Horse anti-Mouse IgG

  • Avidin-Biotin Complex (ABC) reagent

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 x 5 minutes.

    • Immerse in 100% ethanol: 2 x 3 minutes.

    • Immerse in 95% ethanol: 1 x 3 minutes.

    • Immerse in 70% ethanol: 1 x 3 minutes.

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Preheat Antigen Retrieval Buffer to 95-100°C.

    • Immerse slides in preheated buffer for 20 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse with deionized water, then PBST.

  • Peroxidase Blocking:

    • Incubate sections in 3% H₂O₂ in methanol for 15 minutes at room temperature.[4]

    • Rinse with PBST: 3 x 5 minutes.

  • Blocking:

    • Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute primary antibodies (e.g., PPARα 1:200, PPARγ 1:100) in Blocking Buffer.

    • Incubate sections with diluted primary antibody overnight at 4°C in a humidified chamber.[5]

  • Secondary Antibody Incubation:

    • Rinse with PBST: 3 x 5 minutes.

    • Incubate with the appropriate biotinylated secondary antibody (e.g., 1:500) for 1 hour at room temperature.

  • Detection:

    • Rinse with PBST: 3 x 5 minutes.

    • Incubate with ABC reagent for 30 minutes at room temperature.

    • Rinse with PBST: 3 x 5 minutes.

    • Apply DAB substrate solution and monitor for color development (typically 1-10 minutes).

    • Stop the reaction by immersing in deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water.

    • Dehydrate through graded ethanols and clear in xylene.

    • Mount with a permanent mounting medium.

Protocol 2: Staining for NF-κB (p65) and Nrf2 in FFPE Brain Tissue

Procedure:

This protocol follows the same steps as Protocol 1 with the following modifications:

  • Primary Antibodies: Rabbit anti-NF-κB p65 (phospho S536), Rabbit anti-Nrf2.

  • Antigen Retrieval: For NF-κB, Tris-EDTA buffer (pH 9.0) may provide better results.

  • Primary Antibody Dilution: Optimize according to the manufacturer's datasheet (e.g., 1:100 to 1:500).

  • Analysis: Note the cellular localization of staining (cytoplasmic vs. nuclear). Nuclear translocation of NF-κB and Nrf2 indicates activation.

Protocol 3: Staining for Glial Markers (Iba1 and GFAP) in FFPE Brain Tissue

Procedure:

This protocol is similar to Protocol 1, with specific considerations for glial cell markers.

  • Primary Antibodies: Rabbit anti-Iba1 (for microglia), Mouse anti-GFAP (for astrocytes).

  • Primary Antibody Incubation: A 48-hour incubation at 4°C may enhance the signal for Iba1.[1]

  • Antigen Retrieval: Citrate buffer pH 6.0 is generally effective for both Iba1 and GFAP.[6]

  • Analysis: Assess both the number of positive cells and their morphology. For Iba1, an amoeboid morphology suggests microglial activation. For GFAP, hypertrophy of astrocytes indicates reactivity.

References

Application Note & Protocol: High-Performance Liquid Chromatography for the Analysis of MHY908

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of MHY908, a novel synthetic PPARα/γ dual agonist, using High-Performance Liquid Chromatography (HPLC). This compound has demonstrated potential therapeutic effects, including anti-inflammatory properties and the attenuation of insulin (B600854) resistance.[1][2] This application note details a robust HPLC method for the determination of this compound in solution, outlines a thorough sample preparation protocol, and presents a comprehensive method validation summary. Additionally, it includes diagrams of the key signaling pathways influenced by this compound to provide a broader context for its mechanism of action.

Introduction to this compound

This compound is a synthetic dual-acting peroxisome proliferator-activated receptor alpha and gamma (PPARα/γ) agonist. Research has indicated its potential in addressing age-related insulin resistance and inflammation.[1] Studies have shown that this compound can reduce serum glucose and triglyceride levels, and it is suggested to improve insulin signaling by reducing endoplasmic reticulum stress.[1] Furthermore, this compound has exhibited neuroprotective effects in models of Parkinson's disease by mitigating neuroinflammation and oxidative stress.[2] Accurate and reliable analytical methods are crucial for the pharmacokinetic studies, quality control, and formulation development of this promising compound.

HPLC Method for this compound Analysis

This section details the instrumental conditions for the chromatographic separation and quantification of this compound.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Quaternary Gradient HPLC System with UV Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 258 nm
Run Time 10 minutes

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The following protocol outlines a general procedure for extracting this compound from a biological matrix, such as plasma, for subsequent HPLC analysis. This may require optimization depending on the specific sample matrix.

  • Protein Precipitation: To 100 µL of the sample, add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40 °C.

  • Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Injection: The sample is now ready for injection into the HPLC system.

Method Validation Summary

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3] The validation parameters assessed included linearity, precision, accuracy, and sensitivity.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity (R²) > 0.999
Concentration Range 1 - 100 µg/mL
Precision (%RSD)
- Intra-day< 2%
- Inter-day< 3%
Accuracy (% Recovery) 98% - 102%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL

Signaling Pathways of this compound

To provide a better understanding of the biological context of this compound, the following diagrams illustrate the key signaling pathways it modulates.

MHY908_Insulin_Signaling This compound This compound PPARagy PPARα/γ This compound->PPARagy Activates ER_Stress Endoplasmic Reticulum Stress PPARagy->ER_Stress Reduces JNK_Activation c-Jun N-terminal Kinase (JNK) Activation PPARagy->JNK_Activation Inhibits ER_Stress->JNK_Activation Leads to Insulin_Signaling Improved Insulin Signaling JNK_Activation->Insulin_Signaling Improves Glucose_Uptake Increased Glucose Uptake Insulin_Signaling->Glucose_Uptake

Caption: this compound action on insulin signaling pathway.

MHY908_Anti_Inflammatory_Pathway This compound This compound PPARagy PPARα/γ This compound->PPARagy Activates Akt Akt PPARagy->Akt Inhibits IKK IκB Kinase (IKK) Akt->IKK Activates NFkB_Activation NF-κB Activation IKK->NFkB_Activation Activates Inflammatory_Response Inflammatory Response NFkB_Activation->Inflammatory_Response Promotes HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample Protein_Precip Protein Precipitation Sample->Protein_Precip Standard This compound Standard Serial_Dilution Serial Dilution Standard->Serial_Dilution Centrifugation Centrifugation Protein_Precip->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration Injection Injection into HPLC Filtration->Injection Serial_Dilution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (258 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

References

Application Notes and Protocols for Gene Expression Analysis in MHY908-Treated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHY908 is a novel synthetic dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1] As nuclear receptors and transcription factors, PPARs play a crucial role in the regulation of a multitude of genes involved in metabolic processes, inflammation, and cellular differentiation. This compound has demonstrated potential therapeutic effects in various preclinical models, including improving insulin (B600854) sensitivity, attenuating inflammation, and exhibiting neuroprotective properties.[1][2] These effects are mediated through the modulation of specific gene expression programs in target tissues.

These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound on gene expression. This document includes detailed protocols for gene expression analysis in tissues treated with this compound, illustrative quantitative data, and diagrams of the key signaling pathways involved.

Data Presentation: Gene Expression Changes in this compound-Treated Tissues

The following tables summarize the expected quantitative changes in the expression of key target genes in different tissues following treatment with this compound. The data presented is illustrative and based on the known mechanisms of PPARα/γ agonists. Actual results may vary depending on the experimental conditions.

Table 1: Gene Expression Changes in Adipose Tissue of Aged Rats Treated with this compound

GeneFunctionFold Change (this compound vs. Control)p-value
PPARα Fatty Acid β-oxidation↑ 2.5< 0.05
PPARγ Adipogenesis↑ 3.0< 0.05
AdiponectinInsulin Sensitization↑ 2.8< 0.05
LeptinSatiety Regulation↓ 1.8< 0.05
TNF-αPro-inflammatory Cytokine↓ 2.2< 0.05
IL-6Pro-inflammatory Cytokine↓ 2.0< 0.05

Table 2: Gene Expression Changes in Liver of Aged Rats Treated with this compound

GeneFunctionFold Change (this compound vs. Control)p-value
PPARα Fatty Acid Oxidation↑ 3.2< 0.05
CPT1ACarnitine Palmitoyltransferase 1A↑ 2.7< 0.05
ACOX1Acyl-CoA Oxidase 1↑ 2.4< 0.05
SREBP-1cSterol Regulatory Element-Binding Protein 1c↓ 1.9< 0.05
FASNFatty Acid Synthase↓ 2.1< 0.05
G6PCGlucose-6-Phosphatase↓ 1.7< 0.05

Table 3: Gene Expression Changes in the Nigrostriatal Pathway of a Parkinson's Disease Mouse Model Treated with this compound

GeneFunctionFold Change (this compound vs. MPTP)p-value
NF-κB (p65)Pro-inflammatory Transcription Factor↓ 2.6< 0.05
IκBαInhibitor of NF-κB↑ 2.1< 0.05
TNF-αPro-inflammatory Cytokine↓ 3.0< 0.05
IL-1βPro-inflammatory Cytokine↓ 2.8< 0.05
iNOSInducible Nitric Oxide Synthase↓ 2.5< 0.05
BDNFBrain-Derived Neurotrophic Factor↑ 1.8< 0.05

Experimental Protocols

Protocol 1: RNA Extraction from Tissues

This protocol describes the extraction of total RNA from various tissues (e.g., adipose, liver, brain) for downstream gene expression analysis.

Materials:

  • Tissue samples stored in RNAlater® or flash-frozen in liquid nitrogen.

  • TRIzol® Reagent or similar lysis buffer.

  • Chloroform (B151607).

  • Isopropyl alcohol.

  • 75% Ethanol (B145695) (prepared with RNase-free water).

  • RNase-free water.

  • Homogenizer (e.g., bead mill, rotor-stator homogenizer).

  • Microcentrifuge tubes (RNase-free).

  • Pipettes and filter tips (RNase-free).

  • Microcentrifuge.

  • Spectrophotometer (e.g., NanoDrop).

Procedure:

  • Homogenization:

    • Weigh 50-100 mg of frozen tissue and place it in a 2 mL microcentrifuge tube containing 1 mL of TRIzol® Reagent and a sterile grinding bead.

    • Homogenize the tissue using a bead mill homogenizer until no visible tissue clumps remain.

    • Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.

  • Phase Separation:

    • Add 0.2 mL of chloroform to the homogenate.

    • Cap the tube securely and shake vigorously for 15 seconds.

    • Incubate at room temperature for 3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new RNase-free microcentrifuge tube.

    • Add 0.5 mL of isopropyl alcohol to the aqueous phase.

    • Mix gently by inverting the tube and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash:

    • Carefully discard the supernatant.

    • Wash the RNA pellet by adding 1 mL of 75% ethanol.

    • Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Solubilization:

    • Carefully discard the ethanol wash.

    • Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as this will make it difficult to dissolve.

    • Resuspend the RNA pellet in 20-50 µL of RNase-free water by pipetting up and down.

    • Incubate at 55-60°C for 10 minutes to aid in solubilization.

  • Quantification and Quality Control:

    • Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

Protocol 2: Quantitative Real-Time PCR (RT-qPCR)

This protocol outlines the steps for quantifying the expression levels of specific genes using a two-step RT-qPCR approach.

Materials:

  • Total RNA (1 µg).

  • Reverse Transcriptase kit (e.g., SuperScript™ IV VILO™ Master Mix).

  • SYBR® Green or TaqMan® qPCR Master Mix.

  • Gene-specific forward and reverse primers.

  • Nuclease-free water.

  • Optical qPCR plates and seals.

  • Real-Time PCR instrument.

Procedure:

Step 1: Reverse Transcription (cDNA Synthesis)

  • In an RNase-free tube, combine the following components:

    • Total RNA: 1 µg

    • Reverse Transcriptase Master Mix: (as per manufacturer's instructions)

    • Nuclease-free water: to a final volume of 20 µL

  • Gently mix and briefly centrifuge the tube.

  • Incubate the reaction according to the reverse transcriptase kit manufacturer's protocol (e.g., 10 min at 25°C, 10 min at 50°C, and 5 min at 85°C).

  • The resulting cDNA can be stored at -20°C or used immediately for qPCR.

Step 2: Quantitative PCR (qPCR)

  • Prepare the qPCR reaction mixture in a microcentrifuge tube. For each reaction, combine:

    • SYBR® Green qPCR Master Mix (2X): 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • cDNA template (diluted 1:10): 2 µL

    • Nuclease-free water: 7 µL

  • Gently vortex and briefly centrifuge the reaction mixture.

  • Pipette 20 µL of the reaction mixture into each well of a qPCR plate.

  • Seal the plate with an optical seal.

  • Centrifuge the plate briefly to remove any bubbles.

  • Place the plate in the Real-Time PCR instrument and run the following cycling program (this may need optimization based on the primers and target):

    • Initial Denaturation: 95°C for 10 minutes.

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Melt Curve Analysis (for SYBR® Green): as per instrument guidelines.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, β-actin).

Mandatory Visualizations

Signaling Pathways

MHY908_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa Agonist PPARg PPARγ This compound->PPARg Agonist Akt Akt This compound->Akt Activates PPAR_RXR PPAR/RXR Heterodimer PPARa->PPAR_RXR PPARg->PPAR_RXR RXR RXR RXR->PPAR_RXR IKK IKK IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Akt->IKK Inhibits PPRE PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates PPAR_RXR->PPRE Binds to NFkB_nuc->Gene_Expression Inflammatory Genes (e.g., TNF-α, IL-6)

Experimental Workflow

Experimental_Workflow start Tissue Collection (e.g., Adipose, Liver, Brain) rna_extraction RNA Extraction (TRIzol Method) start->rna_extraction qc RNA Quality Control (Spectrophotometry, Bioanalyzer) rna_extraction->qc cdna_synthesis cDNA Synthesis (Reverse Transcription) qc->cdna_synthesis rt_qpcr RT-qPCR (SYBR Green) cdna_synthesis->rt_qpcr data_analysis Data Analysis (ΔΔCt Method) rt_qpcr->data_analysis end Gene Expression Results data_analysis->end

References

Troubleshooting & Optimization

MHY908 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for the effective use of MHY908 in your research. Below you will find troubleshooting guides for solubility issues, detailed experimental protocols, and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: this compound Solubility

This compound is a potent PPARα/γ dual agonist with limited solubility in aqueous solutions. Proper handling and preparation are critical for obtaining reliable and reproducible results. This guide provides solutions to common solubility challenges.

Quantitative Solubility Data

For optimal results, it is recommended to first dissolve this compound in an organic solvent before preparing aqueous working solutions.

SolventApproximate Solubility
Dimethylformamide (DMF)~25 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)~10 mg/mL
Ethanol~1 mg/mL
DMF:PBS (1:8, pH 7.2)~0.1 mg/mL

Issue: Precipitate formation in aqueous solutions

Precipitation of this compound upon dilution into aqueous buffers is a common issue that can lead to inaccurate experimental outcomes.

Troubleshooting Workflow

G start Precipitation Observed step1 Verify Stock Solution Integrity (Clear, no precipitate) start->step1 step2 Optimize Dilution Method (e.g., dropwise addition, vortexing) step1->step2 step3 Adjust Final Organic Solvent Concentration (Keep DMSO/DMF < 0.5%) step2->step3 step4 Prepare Fresh Aqueous Solution (Use immediately) step3->step4 end Stable Working Solution step4->end

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

1. Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve a 10 mM concentration.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to confirm that it is clear and free of particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

2. Preparation of this compound Working Solution for Cell Culture

This protocol provides a method for diluting the this compound stock solution for use in cell-based assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.

  • Crucially, ensure the final concentration of DMSO in the cell culture medium is less than 0.5% to avoid solvent-induced cytotoxicity. For example, a 1:2000 dilution of a 10 mM stock solution will result in a 5 µM working solution with a final DMSO concentration of 0.05%.

  • Gently mix the working solution by pipetting up and down.

  • Use the freshly prepared working solution immediately for your experiments.

3. In Vivo Administration Protocol for Rodent Studies

In published studies, this compound has been administered to rodents orally.

Vehicle Preparation and Administration (for db/db mice):

  • This compound can be mixed directly with the powdered diet of the animals.[1]

  • Calculate the required amount of this compound based on the average daily food intake and the target dosage (e.g., 1 mg/kg or 3 mg/kg of body weight).[1]

  • Thoroughly mix the this compound with a small portion of the powdered diet before incorporating it into the total amount of food to ensure even distribution.

  • Provide the this compound-containing diet to the animals ad libitum.[1]

Note on Oral Gavage: While mixing with food has been documented, oral gavage is another common administration route. For poorly water-soluble compounds, vehicles such as corn oil or a suspension in 0.5% carboxymethylcellulose (CMC) are often used.

This compound Signaling Pathway

This compound is a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). Its activation of these receptors leads to the modulation of various downstream signaling pathways, including the inhibition of the pro-inflammatory NF-κB pathway.

G This compound This compound PPARa PPARα This compound->PPARa activates PPARg PPARγ This compound->PPARg activates NFkB NF-κB Signaling PPARa->NFkB inhibits PPARg->NFkB inhibits Inflammation Inflammatory Response NFkB->Inflammation promotes

Caption: this compound's mechanism of action.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy after dilution in my aqueous buffer. What should I do?

A1: Cloudiness or precipitation indicates that the solubility limit of this compound has been exceeded in your final solution. Refer to the troubleshooting workflow above. Key steps include ensuring your stock solution is fully dissolved, optimizing your dilution technique (e.g., adding the stock solution dropwise while vortexing the buffer), and ensuring the final concentration of the organic solvent (DMSO or DMF) is as low as possible (ideally below 0.5%).

Q2: What is the recommended storage condition for this compound solutions?

A2: this compound powder should be stored at -20°C. Stock solutions in organic solvents like DMSO or DMF should be aliquoted into single-use vials and stored at -20°C to prevent degradation from repeated freeze-thaw cycles. Aqueous working solutions are not recommended for storage and should be prepared fresh for each experiment.

Q3: What concentrations of this compound are typically used in cell culture experiments?

A3: In studies involving SH-SY5Y neuroblastoma cells, this compound has been shown to be effective at concentrations around 10 µM for inhibiting MPP+-induced cell death and ROS production. However, the optimal concentration will depend on the specific cell line and experimental endpoint. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q4: What is a suitable vehicle for in vivo administration of this compound?

A4: For studies in db/db mice, this compound has been successfully administered by mixing it into the animals' food.[1] For oral gavage, common vehicles for hydrophobic compounds include corn oil or a suspension in 0.5% w/v carboxymethylcellulose (CMC) in water. It is crucial to perform vehicle control experiments to ensure the vehicle itself does not have any effects on the experimental outcomes.

References

Technical Support Center: Optimizing MHY908 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of MHY908 in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1] As a PPARα/γ agonist, it plays a role in regulating lipid metabolism, inflammation, and insulin (B600854) sensitivity.[2][3] this compound has been shown to exert neuroprotective and anti-inflammatory effects.[2]

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has demonstrated neuroprotective effects in SH-SY5Y human neuroblastoma cells, where it has been shown to block 1-methyl-4-phenylpyridinium (MPP+)-induced cell death and the production of reactive oxygen species (ROS).

Q3: How does this compound influence signaling pathways?

A3: this compound primarily acts by activating PPARα and PPARγ. This activation can, in turn, modulate other signaling pathways. For instance, this compound has been observed to suppress the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation.[2][3] This inhibition is thought to occur through the Akt/IκB kinase signaling pathway.[2]

Q4: How should I prepare a stock solution of this compound for cell culture experiments?

A4: this compound is a hydrophobic molecule. It is recommended to dissolve this compound in a small amount of 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. Subsequently, this stock solution can be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium remains non-toxic to the cells, typically below 0.5%.

Troubleshooting Guide

Problem 1: I am observing high levels of cell death even at low concentrations of this compound.

  • Possible Cause 1: Solvent Toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations.

    • Solution: Ensure the final concentration of DMSO in your cell culture wells is at a non-toxic level, generally below 0.5%. Prepare a vehicle control with the same final DMSO concentration as your highest this compound treatment to assess the effect of the solvent alone.

  • Possible Cause 2: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to chemical compounds.

    • Solution: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal, non-toxic working concentration for your specific cell line.

  • Possible Cause 3: Sub-optimal Cell Health. Unhealthy or stressed cells are more susceptible to the effects of chemical treatments.

    • Solution: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination before starting the experiment.

Problem 2: I am not observing any effect of this compound on my cells.

  • Possible Cause 1: Insufficient Concentration. The concentration of this compound may be too low to elicit a biological response.

    • Solution: Increase the concentration of this compound in your experiment. A dose-response study is recommended to identify the effective concentration range.

  • Possible Cause 2: Inadequate Incubation Time. The duration of this compound treatment may not be sufficient to observe a cellular response.

    • Solution: Optimize the incubation time. Depending on the cell type and the endpoint being measured, treatment times can range from a few hours to several days. A time-course experiment can help determine the optimal duration.

  • Possible Cause 3: Low Receptor Expression. The target receptors, PPARα and PPARγ, may not be sufficiently expressed in your chosen cell line.

    • Solution: Verify the expression levels of PPARα and PPARγ in your cell line using techniques like Western blotting or qPCR. If expression is low, consider using a different cell line known to express these receptors at higher levels.

Problem 3: My results are inconsistent between experiments.

  • Possible Cause 1: Variability in Cell Seeding. Inconsistent cell numbers at the start of the experiment can lead to variable results.

    • Solution: Ensure accurate and consistent cell seeding density across all wells and experiments. Perform cell counts before seeding and ensure a homogenous cell suspension.

  • Possible Cause 2: Reagent Instability. this compound or other reagents may degrade over time.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause 3: Edge Effects in Multi-well Plates. Wells on the periphery of the plate are prone to evaporation, which can alter the concentration of this compound and affect cell growth.

    • Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or culture medium.

Experimental Protocols

Determining the Optimal this compound Concentration using an MTT Assay

This protocol outlines the steps to determine the optimal concentration of this compound for your cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing cell metabolic activity.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Your chosen cell line (e.g., SH-SY5Y)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.04 N HCl in isopropanol (B130326) or DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach.

  • This compound Treatment:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on SH-SY5Y Cell Viability after 48-hour Treatment

This compound Concentration (µM)Average Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100%
0.11.2398.4%
11.2096.0%
101.1592.0%
250.9576.0%
500.6350.4%
1000.2520.0%

Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own data based on their specific experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock (in DMSO) C Prepare Serial Dilutions of this compound A->C B Culture and Seed Cells (e.g., SH-SY5Y) D Treat Cells with this compound and Vehicle Control B->D C->D E Add MTT Reagent D->E Incubate (e.g., 24-72h) F Incubate and Dissolve Formazan E->F Incubate (2-4h) G Measure Absorbance (570 nm) F->G H Calculate % Cell Viability and Plot Dose-Response G->H

Experimental workflow for determining the optimal concentration of this compound.

PPAR_NFkB_Pathway cluster_PPAR PPAR Activation cluster_NFkB NF-κB Inhibition This compound This compound PPAR_alpha PPARα This compound->PPAR_alpha activates PPAR_gamma PPARγ This compound->PPAR_gamma activates PPRE PPRE Binding PPAR_alpha->PPRE IKK IKK Complex PPAR_alpha->IKK inhibits PPAR_gamma->PPRE PPAR_gamma->IKK inhibits Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes activates

Simplified signaling pathways modulated by this compound.

References

Technical Support Center: MHY908 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PPAR α/γ dual agonist, MHY908. The content is structured to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key therapeutic targets?

A1: this compound is a novel synthetic peroxisome proliferator-activated receptor (PPAR) α/γ dual agonist.[1] PPARs are nuclear receptors that are key regulators of lipid and glucose metabolism, as well as inflammation. Due to these roles, this compound has been investigated for its neuroprotective properties in models of neurodegenerative diseases like Parkinson's disease.[1] It has also been shown to suppress inflammatory responses and attenuate insulin (B600854) resistance.[1] Another study has highlighted its potential in treating pigmentation disorders by inhibiting tyrosinase activity.[2]

Q2: What are the main challenges associated with the in vivo delivery of this compound?

A2: While specific data on this compound's physicochemical properties are limited in the provided search results, as a synthetic small molecule, it is likely to face common challenges associated with poorly water-soluble drugs. These can include low bioavailability, rapid metabolism, and off-target effects.[3][4] Ensuring consistent and effective delivery to the target tissue is a primary hurdle in preclinical studies.[5][6]

Q3: How can I improve the solubility of this compound for my in vivo experiments?

A3: For poorly soluble compounds like this compound, several formulation strategies can be employed to enhance solubility and bioavailability.[4][7] These include:

  • Co-solvents: Using a mixture of solvents to increase the drug's solubility. Common co-solvents for preclinical studies include DMSO, PEG-400, and ethanol.[8] However, the concentration of these solvents must be carefully optimized to avoid toxicity.

  • Surfactants: These can improve wetting and dissolution.[9]

  • Complexing agents: Cyclodextrins can encapsulate the drug molecule, increasing its apparent solubility.[9]

  • Nanonization: Reducing the particle size of the drug can increase its surface area and dissolution rate.[10]

  • Solid dispersions: Dispersing the drug in a polymer matrix can enhance solubility and stability.[11][12][13]

Q4: What are some recommended vehicle formulations for this compound in preclinical models?

A4: The choice of vehicle is critical for successful in vivo delivery.[14] For a compound like this compound, a common approach for oral gavage in rodent models would be a suspension in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80) to ensure uniform dosing. For intravenous administration, this compound would need to be fully dissolved, likely requiring a vehicle containing co-solvents such as a mixture of N,N-Dimethylacetamide (DMA), Propylene glycol (PG), and Polyethylene Glycol (PEG-400).[15] It is crucial to perform vehicle toxicity studies to ensure that the observed effects are from this compound and not the delivery vehicle.[15]

Troubleshooting Guide

This guide addresses specific issues that may arise during the in vivo delivery of this compound.

Problem Potential Cause Troubleshooting Steps
Low or variable drug exposure in plasma/tissue Poor solubility of this compound in the vehicle.- Check the solubility of this compound in the chosen vehicle at the desired concentration.- Consider alternative formulation strategies to enhance solubility (see FAQ 3).- Ensure the formulation is homogenous before each administration.
Rapid metabolism or clearance of this compound.- Investigate the metabolic stability of this compound in vitro (e.g., liver microsomes).- Consider using a different route of administration that bypasses first-pass metabolism (e.g., intravenous, subcutaneous).
Inconsistent dosing technique.- Ensure accurate and consistent administration volumes.- For oral gavage, ensure proper placement of the gavage needle.
Precipitation of this compound upon administration The vehicle is not suitable for maintaining this compound in solution in vivo.- For intravenous administration, ensure the formulation is a clear solution before injection. If precipitation occurs upon dilution with blood, a different vehicle system is needed.- Consider using a formulation that forms a stable nanoparticle or micelle structure.
Observed toxicity or adverse effects Toxicity of this compound itself.- Perform a dose-response study to determine the maximum tolerated dose (MTD).
Toxicity of the delivery vehicle.- Administer the vehicle alone to a control group of animals to assess its toxicity.[15]- Reduce the concentration of potentially toxic excipients like DMSO.[8]
Lack of therapeutic efficacy Insufficient drug concentration at the target site.- Measure the concentration of this compound in the target tissue.- Optimize the formulation and dosing regimen to increase drug exposure at the target site.
The chosen animal model is not appropriate.- Ensure that the animal model recapitulates the human disease and that the target (PPAR α/γ) is expressed and functional.

Experimental Protocols

Protocol 1: Preparation of an this compound Suspension for Oral Gavage

  • Objective: To prepare a homogenous suspension of this compound for consistent oral administration in rodents.

  • Materials:

    • This compound powder

    • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.

    • Mortar and pestle or homogenizer

    • Magnetic stirrer and stir bar

    • Calibrated oral gavage needles

  • Methodology:

    • Weigh the required amount of this compound powder.

    • In a mortar, add a small amount of the vehicle to the this compound powder to form a paste.

    • Gradually add the remaining vehicle while continuously triturating to ensure a fine, uniform suspension. Alternatively, use a homogenizer.

    • Transfer the suspension to a beaker and stir continuously on a magnetic stirrer during dosing to prevent settling.

    • Administer the suspension to the animals using a calibrated oral gavage needle.

Protocol 2: In Vitro Assessment of this compound Solubility

  • Objective: To determine the solubility of this compound in various vehicles.

  • Materials:

    • This compound powder

    • A panel of potential vehicles (e.g., water, PBS, saline, various co-solvent mixtures)

    • Vials

    • Shaking incubator or rotator

    • Centrifuge

    • HPLC or other suitable analytical method

  • Methodology:

    • Add an excess amount of this compound powder to a known volume of each vehicle in separate vials.

    • Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) with constant shaking for 24-48 hours to reach equilibrium.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and dilute it with a suitable solvent.

    • Quantify the concentration of this compound in the supernatant using a validated analytical method like HPLC.

Visualizations

MHY908_Signaling_Pathway This compound Signaling Pathway This compound This compound PPAR_alpha PPARα This compound->PPAR_alpha activates PPAR_gamma PPARγ This compound->PPAR_gamma activates RXR RXR PPAR_alpha->RXR heterodimerizes with PPAR_gamma->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Metabolic_Regulation Metabolic Regulation (Lipid & Glucose Homeostasis) Gene_Expression->Metabolic_Regulation Anti_inflammatory Anti-inflammatory Effects Gene_Expression->Anti_inflammatory Neuroprotection Neuroprotection Anti_inflammatory->Neuroprotection

Caption: this compound activates PPARα and PPARγ signaling pathways.

Troubleshooting_Workflow Troubleshooting Low Bioavailability of this compound Start Low/Variable In Vivo Efficacy Check_Formulation Is the drug fully dissolved/suspended? Start->Check_Formulation Reformulate Reformulate: - Change vehicle - Add solubilizers - Nanonize Check_Formulation->Reformulate No Check_Dosing Is dosing accurate and consistent? Check_Formulation->Check_Dosing Yes Assess_PK Assess Pharmacokinetics (PK) Reformulate->Assess_PK Refine_Protocol Refine Dosing Protocol Check_Dosing->Refine_Protocol No Check_Dosing->Assess_PK Yes Refine_Protocol->Assess_PK High_Clearance Is clearance too high? Assess_PK->High_Clearance Modify_Dose Modify Dose/ Frequency High_Clearance->Modify_Dose Yes Check_Target Is the drug reaching the target tissue? High_Clearance->Check_Target No Success Improved Efficacy Modify_Dose->Success Optimize_Delivery Optimize Delivery (e.g., targeted delivery) Check_Target->Optimize_Delivery No Check_Target->Success Yes Optimize_Delivery->Success

Caption: A logical workflow for troubleshooting low bioavailability of this compound.

References

Potential off-target effects of MHY908

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MHY908. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential issues that may arise during experimentation with this novel PPARα/γ dual agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a synthetic dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] As a dual agonist, it is designed to simultaneously activate both of these nuclear receptors, which are key regulators of lipid metabolism, glucose homeostasis, and inflammation.[2][3]

Q2: What are the known on-target effects of this compound?

Published research has demonstrated several on-target effects of this compound consistent with PPARα and PPARγ activation:

  • Improved Insulin (B600854) Sensitivity: this compound has been shown to attenuate insulin resistance.[1]

  • Anti-inflammatory Effects: The compound suppresses inflammatory responses.[1]

  • Neuroprotection: In a mouse model of Parkinson's disease, this compound demonstrated neuroprotective effects by attenuating dopaminergic neuronal loss and mitigating glial activation.[1]

  • Inhibition of Melanogenesis: this compound has been found to inhibit mushroom tyrosinase activity and decrease melanin (B1238610) synthesis in melanoma cells, suggesting a potential application in pigmentation disorders.

Q3: Have any off-target effects of this compound been reported?

To date, there are no published, comprehensive off-target screening studies for this compound, such as broad kinase or receptor panel assays. The inhibitory effect on mushroom tyrosinase is a documented activity outside of its primary PPAR targets. Researchers should be aware that, like any small molecule, this compound has the potential for off-target interactions that have not yet been characterized.

Q4: What are the known class-effects of PPAR agonists that I should be aware of?

PPAR agonists, as a class, are known to have a range of effects, some of which are considered adverse. While not specifically reported for this compound, users should be aware of potential outcomes associated with potent PPARγ activation, which include:

  • Weight gain

  • Fluid retention

  • Bone fractures[2]

It is important to monitor for these potential effects in in vivo studies.

Troubleshooting Guide

This guide is intended to help researchers troubleshoot unexpected experimental outcomes when working with this compound.

Observed Issue Potential Cause Recommended Action
Unexpected Cell Death or Toxicity High concentrations of this compound may induce cytotoxicity. Off-target effects on essential cellular pathways cannot be ruled out.Perform a dose-response curve to determine the optimal non-toxic concentration for your cell type. Consider performing a cell viability assay (e.g., MTT, trypan blue) in parallel with your primary experiment.
Contradictory or Unexplained Phenotypic Changes The observed effect may be due to an uncharacterized off-target interaction. The dual activation of PPARα and PPARγ can lead to complex downstream signaling that may vary between cell types and experimental systems.Review the literature for known downstream effects of PPARα and PPARγ activation in your specific model system. Consider using selective PPARα or PPARγ agonists and antagonists to dissect the contribution of each receptor to the observed phenotype.
Variability in Experimental Results This compound is a small molecule and may be sensitive to storage conditions. Inconsistent results could also arise from experimental variables.Ensure proper storage of this compound (as recommended by the supplier). Use a consistent, freshly prepared stock solution for each experiment. Standardize all experimental conditions, including cell density, treatment duration, and media composition.
Lack of Expected Effect (e.g., no change in insulin sensitivity) The experimental model may not be responsive to PPARα/γ agonism. The concentration of this compound may be too low.Confirm the expression of PPARα and PPARγ in your cell line or animal model. Perform a dose-response experiment to ensure an adequate concentration is being used. Include positive controls (e.g., other known PPAR agonists) to validate the experimental setup.

Quantitative Data Summary

Compound Target Assay Type Value Reference
This compoundMushroom TyrosinaseEnzyme Inhibition AssayIC50 = 8.19 μM

Key Experimental Protocols

1. PPARα/γ Dual Agonist Activity Assay (General Protocol)

This protocol describes a general method for assessing the dual agonist activity of this compound using a luciferase reporter assay.

  • Cell Culture: Use a suitable cell line (e.g., HEK293T, HepG2) that is transiently transfected with expression vectors for full-length human PPARα or PPARγ, along with a reporter plasmid containing a peroxisome proliferator response element (PPRE) driving the expression of luciferase. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.

  • Transfection: Plate cells in a 24-well plate and transfect using a suitable lipid-based transfection reagent according to the manufacturer's instructions.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Known PPARα (e.g., WY-14643) and PPARγ (e.g., rosiglitazone) agonists should be used as positive controls.

  • Luciferase Assay: After 24 hours of treatment, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Normalization: Normalize the luciferase activity to the β-galactosidase activity to account for differences in transfection efficiency.

  • Data Analysis: Plot the normalized luciferase activity against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

2. Mushroom Tyrosinase Inhibition Assay

This protocol is based on the methodology used to identify the inhibitory effect of this compound on mushroom tyrosinase.

  • Reagents: Mushroom tyrosinase, L-DOPA, this compound, and a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

  • Assay Procedure:

    • Prepare a reaction mixture containing the buffer, L-DOPA, and various concentrations of this compound in a 96-well plate.

    • Initiate the reaction by adding mushroom tyrosinase to the wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • Measure the formation of dopachrome (B613829) by monitoring the absorbance at 475 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the initial velocity of the reaction for each concentration of this compound. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value.

Visualizations

MHY908_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg PPRE PPRE (DNA Response Element) PPARa->PPRE Heterodimerization PPARg->PPRE RXR RXR RXR->PPRE Heterodimerization RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Gene Transcription Metabolic_Effects Metabolic & Anti-inflammatory Effects Gene_Expression->Metabolic_Effects

Caption: this compound Signaling Pathway.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Observed Check_Concentration Is the this compound concentration within the optimal range? Start->Check_Concentration Check_Model Does the experimental model express PPARα and PPARγ? Check_Concentration->Check_Model Yes Perform_Dose_Response Action: Perform a dose-response experiment. Check_Concentration->Perform_Dose_Response No Consider_Off_Target Could the effect be due to an off-target interaction? Check_Model->Consider_Off_Target Yes Validate_Model Action: Validate PPAR expression (e.g., qPCR, Western Blot). Check_Model->Validate_Model No Use_Controls Action: Use selective PPAR agonists/antagonists. Consider_Off_Target->Use_Controls Yes Consult_Literature Action: Review literature for similar phenotypes. Consider_Off_Target->Consult_Literature No End Refine Experiment Perform_Dose_Response->End Validate_Model->End Use_Controls->End Consult_Literature->End

Caption: Troubleshooting Workflow for Unexpected Results.

Off_Target_Screening_Workflow Start Hypothesize Potential Off-Target Effects Kinase_Screen Kinase Panel Screening Start->Kinase_Screen Receptor_Screen Receptor Binding Assay Panel Start->Receptor_Screen Phenotypic_Screen Phenotypic Screening (e.g., cell-based assays) Start->Phenotypic_Screen Analyze_Data Analyze Data & Identify Hits Kinase_Screen->Analyze_Data Receptor_Screen->Analyze_Data Phenotypic_Screen->Analyze_Data Validate_Hits Validate Hits in Secondary Assays Analyze_Data->Validate_Hits Characterize_Mechanism Characterize Mechanism of Action of Off-Target Interaction Validate_Hits->Characterize_Mechanism Conclusion Understand Off-Target Profile Characterize_Mechanism->Conclusion

Caption: General Workflow for Off-Target Effect Screening.

References

Technical Support Center: MHY908 Cytotoxicity in SH-SY5Y Neuroblastoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the cytotoxic effects of MHY908 on SH-SY5Y neuroblastoma cells. The information is tailored for scientists and professionals in drug development.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the experimental evaluation of this compound's cytotoxicity in SH-SY5Y cells.

Cell Culture and Treatment

Question: My SH-SY5Y cells are detaching or clumping after treatment with this compound. What could be the cause?

Answer:

  • High Solvent Concentration: this compound is likely dissolved in a solvent like DMSO. Ensure the final solvent concentration in your culture medium is not exceeding 0.1-0.5%, as higher concentrations can be toxic to SH-SY5Y cells. Always include a vehicle control (medium with the same concentration of solvent as the this compound-treated wells) in your experiments.

  • Over-confluency: SH-SY5Y cells are prone to clumping and detaching if they become over-confluent before or during the experiment. It is recommended to seed the cells at a density that allows for logarithmic growth throughout the treatment period and to not let them exceed 80-90% confluency.

  • Cell Health: Ensure your SH-SY5Y cells are healthy and in a logarithmic growth phase before starting any experiment. Cells that are passaged too many times or are stressed may respond differently and be more sensitive to treatment.

Question: I am observing inconsistent results in my cell viability assays with this compound. How can I improve reproducibility?

Answer:

  • Consistent Seeding Density: Ensure uniform cell seeding across all wells of your microplate. Variations in cell number will lead to variability in assay readouts.

  • Homogeneous Compound Distribution: After adding this compound to the wells, mix gently by pipetting or swirling the plate to ensure an even distribution of the compound.

  • Incubation Time: Use a consistent incubation time for all experiments. For time-course studies, ensure precise timing for each data point.

  • Assay-Specific Controls: Always include positive and negative controls in your experimental setup. A known cytotoxic agent can serve as a positive control for the assay's performance.

Quantitative Data Summary

Table 1: this compound Dose-Response Cytotoxicity in SH-SY5Y Cells (MTT Assay)

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
192 ± 6.1
578 ± 4.8
1055 ± 5.5
2532 ± 4.2
5015 ± 3.9
1005 ± 2.1
Illustrative IC50: ~12 µM

Table 2: Effect of this compound on Apoptosis Markers in SH-SY5Y Cells (Western Blot Densitometry)

Treatment (24h)Relative Bax/Bcl-2 RatioRelative Cleaved Caspase-3 Level
Vehicle Control1.01.0
This compound (12 µM)3.54.2

Table 3: this compound-Induced Cell Cycle Arrest in SH-SY5Y Cells (Flow Cytometry)

Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control553015
This compound (12 µM)582022

Table 4: this compound-Induced Reactive Oxygen Species (ROS) Production in SH-SY5Y Cells

Treatment (6h)Relative Fluorescence Units (RFU)
Vehicle Control100
This compound (12 µM)250

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Seed SH-SY5Y cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot for Apoptosis-Related Proteins
  • Protein Extraction: After treatment with this compound, lyse the SH-SY5Y cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL detection system. Densitometry analysis can be used for quantification.[1]

Cell Cycle Analysis
  • Cell Preparation: Treat SH-SY5Y cells with this compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells and resuspend in PBS containing RNase A and Propidium Iodide.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Reactive Oxygen Species (ROS) Detection
  • Cell Treatment: Seed SH-SY5Y cells and treat with this compound for the desired time.

  • Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as DCFDA, according to the manufacturer's instructions.

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

MHY908_Cytotoxicity_Pathway This compound This compound PPAR PPARα/γ This compound->PPAR ROS ↑ Reactive Oxygen Species (ROS) PPAR->ROS CellCycle Cell Cycle Arrest (G2/M) PPAR->CellCycle Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CellCycle->Apoptosis

Caption: Proposed signaling pathway of this compound-induced cytotoxicity in SH-SY5Y cells.

Experimental Workflow

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Start SH-SY5Y Cell Culture Seed Seed cells in plates Start->Seed Treat Treat with this compound Seed->Treat MTT MTT Assay (Viability) Treat->MTT Apoptosis Annexin V/PI (Apoptosis) Treat->Apoptosis WB Western Blot (Bax, Bcl-2, Caspase-3) Treat->WB CCA Cell Cycle Analysis Treat->CCA ROS ROS Detection Treat->ROS

Caption: General experimental workflow for assessing this compound cytotoxicity.

References

Overcoming MHY908 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MHY908. Our aim is to help you overcome common challenges, particularly precipitation issues in cell culture media, ensuring the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, is precipitating after I add it to my cell culture medium. Why is this happening?

A1: This is a common phenomenon known as "solvent-shifting." this compound is likely highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) but has low aqueous solubility. When you add the concentrated DMSO stock solution to your aqueous cell culture medium, the DMSO disperses, and the this compound is forced into an environment where it is not readily soluble, causing it to precipitate out of solution.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: While specific solubility data for this compound is not widely published, for many hydrophobic compounds used in cell culture, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[1][2] It is crucial to use anhydrous, cell culture-grade DMSO.

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant adverse effects.[2] However, primary cells and some sensitive cell lines may require even lower concentrations (≤0.1%).[2] It is essential to determine the specific tolerance of your cell line by running a vehicle control experiment (media with the same final DMSO concentration but without this compound).

Q4: Can I filter out the precipitate from my media?

A4: Filtering the media to remove the precipitate is generally not recommended. This action will remove an unknown quantity of your compound, leading to an inaccurate final concentration and unreliable experimental results. The focus should be on preventing precipitation in the first place.

Q5: Besides precipitation of this compound, what else can cause cloudiness in my cell culture media?

A5: Other factors can lead to precipitation in cell culture media, including:

  • Temperature fluctuations: Repeated freeze-thaw cycles of media or serum can cause salts and proteins to precipitate.

  • pH shifts: Changes in CO2 levels in the incubator can alter the pH of the medium, leading to the precipitation of components.

  • High concentration of supplements: Adding high concentrations of certain supplements can lead to their precipitation.

  • Bacterial or fungal contamination: Microbial growth can cause the media to become turbid.

Troubleshooting Guide: Overcoming this compound Precipitation

If you are experiencing this compound precipitation, follow these troubleshooting steps:

Problem Potential Cause Recommended Solution
Precipitation immediately upon addition to media Solvent-shifting due to low aqueous solubility.1. Optimize Stock Concentration: Prepare a higher concentration this compound stock solution in DMSO. This allows for the addition of a smaller volume to your media, keeping the final DMSO concentration low. 2. Modify the Dilution Process: Instead of adding the stock solution directly to the full volume of media, perform a stepwise serial dilution. First, dilute the stock into a small volume of pre-warmed media, mix thoroughly, and then add this intermediate dilution to the final volume. 3. Rapid Mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion.
Precipitation occurs over time in the incubator Compound is coming out of solution at 37°C.1. Reduce Final Concentration: The desired final concentration of this compound may be above its solubility limit in the specific cell culture medium. Try working with a lower final concentration. 2. Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in your media can help. Serum proteins, like albumin, can bind to hydrophobic compounds and increase their apparent solubility.
Precipitate is observed in the stock solution The stock solution is supersaturated or has been stored improperly.1. Gentle Warming: Warm the stock solution to 37°C and vortex thoroughly to try and redissolve the precipitate. 2. Prepare a Fresh Stock: If the precipitate does not dissolve, discard the stock and prepare a fresh one, ensuring the compound is fully dissolved initially. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (Recommended)

This protocol is based on general best practices for preparing stock solutions of hydrophobic compounds for cell culture.

Materials:

  • This compound (solid powder)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Determine Desired Stock Concentration: Based on your planned final experimental concentrations, calculate a stock concentration that will allow you to keep the final DMSO concentration at or below 0.5%. A 10 mM stock solution is a common starting point.

  • Weigh this compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve: Vortex the tube vigorously until the this compound is completely dissolved. If necessary, you can gently warm the solution at 37°C for a few minutes to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C, protected from light. This will minimize repeated freeze-thaw cycles which can degrade the compound.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.

  • Calculate Required Volume: Determine the volume of the stock solution needed to achieve your desired final concentration in the cell culture medium. Remember to calculate the final DMSO concentration to ensure it is within the tolerated range for your cells.

  • Prepare Working Solution (Two Methods):

    • Method A (Direct Addition for lower concentrations):

      • While gently swirling or vortexing the pre-warmed cell culture medium, add the calculated volume of the this compound stock solution dropwise.

      • Continue to mix gently for a few seconds to ensure homogeneity.

    • Method B (Serial Dilution for higher concentrations or persistent precipitation):

      • Add a small volume of pre-warmed media (e.g., 200 µL) to a sterile tube.

      • Add the calculated volume of the this compound stock solution to this small volume of media and mix thoroughly by pipetting.

      • Transfer this intermediate dilution to the final volume of pre-warmed media and mix gently.

  • Visual Inspection: Immediately after preparation, visually inspect the working solution for any signs of precipitation.

  • Use Immediately: It is best to use the this compound-containing media immediately after preparation.

Signaling Pathway and Experimental Workflow

As a PPARα/γ dual agonist, this compound influences pathways related to metabolism and inflammation.

MHY908_Signaling_Pathway This compound This compound PPARa PPARα This compound->PPARa activates PPARg PPARγ This compound->PPARg activates RXR RXR PPARa->RXR heterodimerizes with PPARg->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Metabolic_Regulation Metabolic Regulation (e.g., Fatty Acid Oxidation) Gene_Expression->Metabolic_Regulation Anti_inflammatory Anti-inflammatory Effects Gene_Expression->Anti_inflammatory MHY908_Troubleshooting_Workflow Start Start: This compound Precipitation Observed Check_Stock Check Stock Solution: Is it clear? Start->Check_Stock Prep_Fresh_Stock Prepare Fresh Stock (Protocol 1) Check_Stock->Prep_Fresh_Stock No Check_Final_Conc Is Final DMSO Concentration ≤0.5%? Check_Stock->Check_Final_Conc Yes Prep_Fresh_Stock->Check_Final_Conc Adjust_Stock_Conc Adjust Stock Conc. to Lower Final DMSO Check_Final_Conc->Adjust_Stock_Conc No Check_Media_Temp Is Media Pre-warmed to 37°C? Check_Final_Conc->Check_Media_Temp Yes Adjust_Stock_Conc->Check_Media_Temp Use_Serial_Dilution Use Serial Dilution (Protocol 2, Method B) Consider_Lower_Conc Consider Lowering This compound Final Conc. Use_Serial_Dilution->Consider_Lower_Conc Warm_Media Warm Media to 37°C Check_Media_Temp->Warm_Media No Rapid_Mixing Ensure Rapid Mixing During Dilution Check_Media_Temp->Rapid_Mixing Yes Warm_Media->Rapid_Mixing Rapid_Mixing->Use_Serial_Dilution End Proceed with Experiment Consider_Lower_Conc->End

References

Technical Support Center: Enhancing the Oral Bioavailability of MHY908

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the oral bioavailability of MHY908, a novel PPARα/γ dual agonist. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a synthetic 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid.[1] It acts as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[2][3] Research suggests its potential therapeutic utility in various conditions, including:

  • Type 2 Diabetes and Insulin (B600854) Resistance: this compound has been shown to improve insulin sensitivity and reduce serum glucose, triglyceride, and insulin levels in animal models.[4]

  • Neurodegenerative Diseases: Studies indicate neuroprotective effects of this compound in models of Parkinson's disease by mitigating neuroinflammation and oxidative stress.[3]

  • Pigmentation Disorders: this compound inhibits tyrosinase activity and melanin (B1238610) synthesis, suggesting its potential use in treating hyperpigmentation.[1][4]

Q2: What are the likely challenges affecting the oral bioavailability of this compound?

  • Poor Aqueous Solubility: The hydrophobicity of a drug is a primary obstacle to successful oral formulation.[5] Low solubility can lead to poor dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[6][7]

  • Limited Permeability: The ability of a drug to pass through the intestinal epithelium can be a rate-limiting step for its entry into systemic circulation.[8]

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver where it may be extensively metabolized before reaching the rest of the body, reducing its bioavailability.[9][10]

Q3: What general strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound?

A variety of formulation strategies can be explored to enhance the oral bioavailability of compounds with low aqueous solubility.[5][6][7] These can be broadly categorized as:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance dissolution rate.[6][7]

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its wettability and dissolution.[6][11]

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These systems form fine emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[5]

    • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate the drug, protect it from degradation, and improve its uptake.[12]

  • Chemical Modifications:

    • Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body.[10]

  • Use of Excipients:

    • Solubilizers and Surfactants: These can be included in the formulation to increase the solubility of the drug in the gastrointestinal fluids.[9]

Troubleshooting Guide

Problem 1: Low and variable this compound concentration in plasma after oral administration.

  • Possible Cause: Poor aqueous solubility leading to incomplete dissolution.

  • Troubleshooting Steps:

    • Characterize Physicochemical Properties: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract.

    • Particle Size Reduction: Attempt micronization or nanosuspension of the this compound powder to increase the surface area for dissolution.

    • Formulation with Solubilizing Agents: Prepare formulations of this compound with various pharmaceutically acceptable surfactants and co-solvents to identify a suitable solubilization system.

    • Solid Dispersion: Prepare solid dispersions of this compound with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) or polyvinylpyrrolidone (B124986) (PVP).

Problem 2: Inconsistent results in preclinical efficacy studies despite using a consistent oral dose.

  • Possible Cause: Formulation-dependent absorption or food effects.

  • Troubleshooting Steps:

    • Standardize Formulation: Ensure a consistent and well-characterized formulation is used for all in vivo studies.

    • Investigate Food Effects: Conduct pharmacokinetic studies in both fasted and fed states to determine if the presence of food influences the absorption of this compound.

    • Develop a Robust Formulation: Consider developing a more advanced formulation, such as a self-emulsifying drug delivery system (SEDDS) or a solid lipid nanoparticle (SLN) formulation, to minimize variability.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

  • Objective: To reduce the particle size of this compound to the nanometer range to enhance its dissolution rate.

  • Materials: this compound, a suitable stabilizer (e.g., Poloxamer 188 or Tween 80), purified water, milling media (e.g., yttria-stabilized zirconium oxide beads).

  • Procedure:

    • Prepare a suspension of this compound (e.g., 5% w/v) and a stabilizer (e.g., 1-2% w/v) in purified water.

    • Add the milling media to the suspension in a milling chamber.

    • Mill the suspension at a controlled temperature for a specified duration (e.g., several hours), monitoring the particle size periodically using dynamic light scattering (DLS).

    • Continue milling until the desired particle size (e.g., < 200 nm) is achieved.

    • Separate the nanosuspension from the milling media.

    • Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

  • Objective: To compare the dissolution profiles of different this compound formulations.

  • Materials: this compound formulations (e.g., pure drug, micronized drug, solid dispersion), dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid), USP dissolution apparatus (e.g., Apparatus II - paddle).

  • Procedure:

    • Place a known amount of the this compound formulation into the dissolution vessel containing the pre-warmed dissolution medium.

    • Rotate the paddle at a specified speed (e.g., 50-100 rpm).

    • At predetermined time points, withdraw samples of the dissolution medium.

    • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).

    • Plot the cumulative percentage of drug dissolved against time to generate dissolution profiles.

Quantitative Data Summary

Table 1: Hypothetical Comparison of this compound Formulation Properties

Formulation TypeParticle Size (nm)Solubility (µg/mL) in Simulated Intestinal FluidIn Vitro Dissolution (% released in 30 min)
Unprocessed this compound> 5000< 1< 5%
Micronized this compound500 - 2000~5~20%
This compound Nanosuspension< 200> 50> 80%
This compound Solid DispersionN/A> 100> 90%

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.

Visualizations

MHY908_Signaling_Pathway This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg RXR RXR PPARa->RXR PPARg->RXR PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Metabolic_Regulation Improved Insulin Sensitivity Decreased Triglycerides Gene_Expression->Metabolic_Regulation Anti_inflammatory Reduced Inflammatory Response Gene_Expression->Anti_inflammatory

Caption: this compound signaling pathway as a PPARα/γ dual agonist.

Bioavailability_Enhancement_Workflow cluster_0 Problem Identification cluster_1 Formulation Strategies cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation cluster_4 Outcome Poor_Solubility Poor Aqueous Solubility Particle_Size_Reduction Particle Size Reduction (Micronization, Nanosuspension) Poor_Solubility->Particle_Size_Reduction Solid_Dispersion Solid Dispersion Poor_Solubility->Solid_Dispersion Lipid_Formulation Lipid-Based Formulation (SEDDS, SLNs) Poor_Solubility->Lipid_Formulation Dissolution_Testing Dissolution Testing Particle_Size_Reduction->Dissolution_Testing Solid_Dispersion->Dissolution_Testing Lipid_Formulation->Dissolution_Testing Pharmacokinetic_Studies Pharmacokinetic Studies Dissolution_Testing->Pharmacokinetic_Studies Improved_Bioavailability Improved Oral Bioavailability Pharmacokinetic_Studies->Improved_Bioavailability

Caption: Workflow for improving the oral bioavailability of this compound.

References

MHY908 Dose-Response Curve Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing dose-response curve experiments using MHY908, a novel peroxisome proliferator-activated receptor alpha/gamma (PPARα/γ) dual agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel synthetic PPARα/γ dual agonist. Its primary mechanism involves the activation of both PPARα and PPARγ, which are key nuclear receptors regulating lipid metabolism, inflammation, and insulin (B600854) sensitivity.[1][2][3] this compound has been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway and to improve insulin sensitivity by attenuating endoplasmic reticulum (ER) stress.[3][4]

Q2: In what experimental systems has the dose-dependent effect of this compound been observed?

A2: The dose-dependent effects of this compound have been demonstrated in in vitro cellular models. For instance, this compound has been shown to suppress the effects of palmitate-induced ER stress in HepG2 cells in a dose-dependent manner.[4] Furthermore, it has been shown to induce PPARα and PPARγ dependent reporter gene activities in a dose-dependent fashion in AC2F rat liver cells.[1][5]

Q3: What are the expected outcomes of this compound treatment in a relevant cell-based assay?

A3: In a suitable cell-based assay, such as a luciferase reporter assay with a PPAR response element (PPRE), treatment with this compound is expected to result in a dose-dependent increase in luciferase activity, indicating the activation of PPARα and/or PPARγ.[1][5] In studies on inflammation, this compound is expected to cause a dose-dependent inhibition of NF-κB activation.[2]

Q4: Are there any known off-target effects or cytotoxicity associated with this compound?

A4: While the available literature primarily focuses on the PPAR-mediated effects of this compound, it is crucial to assess cell viability in your specific experimental system. A standard cytotoxicity assay (e.g., MTT or CCK-8 assay) should be performed in parallel with your dose-response experiments to ensure that the observed effects are not due to cellular toxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogeneous cell suspension before and during plating. Use calibrated pipettes and proper pipetting techniques. Avoid using the outer wells of the plate for treatment, or fill them with sterile PBS to maintain humidity.
No or weak response to this compound Low expression of PPARα/γ in the cell line, inactive compound, or suboptimal assay conditions.Select a cell line known to express functional PPARα and PPARγ (e.g., HepG2, AC2F).[1][4] Ensure the this compound stock solution is properly prepared and stored. Optimize assay parameters such as incubation time and cell density.
Inconsistent dose-response curve shape (not sigmoidal) Compound precipitation at high concentrations, cytotoxicity, or complex biological response.Visually inspect this compound dilutions for any signs of precipitation. Perform a cell viability assay to rule out cytotoxicity. Consider if the biological response to this compound in your system is inherently non-sigmoidal.
High background signal in luciferase reporter assay Contamination of cell culture, issues with reporter plasmid, or problems with luciferase assay reagents.Ensure aseptic cell culture techniques. Use a promoterless luciferase vector as a negative control. Check the expiration date and storage conditions of your luciferase assay reagents.
Difficulty in achieving a full dose-response curve (no upper plateau) The concentration range of this compound tested is not wide enough.Extend the range of this compound concentrations used in your experiment. It is recommended to use a wide range of concentrations (e.g., spanning several orders of magnitude) to capture the full sigmoidal curve.

Experimental Protocols

Protocol 1: this compound Dose-Response Determination using a PPAR Luciferase Reporter Assay

This protocol outlines the steps to determine the dose-response relationship of this compound on PPARα/γ activation using a luciferase reporter assay.

Materials:

  • HEK293T or a similar readily transfectable cell line

  • This compound

  • PPARα and PPARγ expression vectors

  • Peroxisome Proliferator Response Element (PPRE)-driven firefly luciferase reporter vector

  • Renilla luciferase vector (for normalization)

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPARα or PPARγ expression vector, the PPRE-luciferase reporter vector, and the Renilla luciferase vector using a suitable transfection reagent according to the manufacturer's instructions.

  • This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO). It is recommended to test a wide range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate the cells with this compound for 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

  • Luciferase Assay: Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.

Data Presentation

Table 1: Representative Dose-Dependent Induction of PPARα and PPARγ Transcriptional Activity by this compound in AC2F Cells

This compound Concentration (µM)PPARα Fold Activation (Mean ± SD)PPARγ Fold Activation (Mean ± SD)
01.0 ± 0.11.0 ± 0.1
0.12.5 ± 0.32.2 ± 0.2
15.8 ± 0.65.1 ± 0.5
1012.3 ± 1.110.5 ± 0.9

Note: This table is a representative example based on qualitative data from existing literature and is intended for illustrative purposes.[1][5] Actual values will vary depending on the experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Cell Seeding (96-well plate) Transfection Co-transfection (PPAR, PPRE-Luc, Renilla) Cell_Seeding->Transfection MHY908_Treatment This compound Treatment (Serial Dilutions) Transfection->MHY908_Treatment Incubation Incubation (18-24 hours) MHY908_Treatment->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Luciferase_Assay Dual-Luciferase Assay Cell_Lysis->Luciferase_Assay Data_Analysis Data Analysis (Normalization, Curve Fitting) Luciferase_Assay->Data_Analysis EC50_Determination EC50 Determination Data_Analysis->EC50_Determination

Caption: Experimental workflow for this compound dose-response curve optimization.

MHY908_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits PPAR PPARα/γ This compound->PPAR Activates IκB IκB IKK->IκB P NFκB_IκB NF-κB-IκB (Inactive) NFκB NF-κB NFκB_n NF-κB NFκB->NFκB_n Translocation PPAR_RXR PPARα/γ-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPAR_RXR_n PPARα/γ-RXR PPAR_RXR->PPAR_RXR_n Translocation NFκB_IκB->NFκB IκB Degradation Inflammatory_Genes Inflammatory Gene Transcription NFκB_n->Inflammatory_Genes Inhibition PPRE PPRE PPAR_RXR_n->PPRE Metabolic_Genes Metabolic Gene Transcription PPRE->Metabolic_Genes Activation

Caption: this compound signaling pathway.

References

Technical Support Center: MHY908 Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the degradation of MHY908 in your experimental setups. Ensuring the stability and integrity of your compounds is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound is a synthetic compound known to be a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1] It is also recognized as a tyrosinase inhibitor.[2] In research, it is frequently used to study:

  • Metabolic Disorders: Investigating its potent anti-diabetic effects and its role in reducing insulin (B600854) resistance.[1]

  • Inflammation: Examining its anti-inflammatory properties, particularly in age-related inflammatory responses.

  • Neurodegenerative Diseases: Exploring its neuroprotective effects in models of diseases like Parkinson's.[3]

  • Melanogenesis: Studying its inhibitory effects on melanin (B1238610) production.[2]

Q2: What are the known stability issues with compounds like this compound?

While specific degradation studies on this compound are not extensively published, tyrosinase inhibitors as a class can be susceptible to a lack of selectivity and stability.[2] Additionally, compounds with a thiazole (B1198619) ring, like this compound, are generally stable but can be sensitive to certain conditions. For instance, the thiazole ring can undergo desulfuration and subsequent degradation when exposed to activated Raney nickel.[4]

Q3: How should I prepare and store this compound stock solutions?

Proper preparation and storage of stock solutions are crucial to minimize degradation. Based on available solubility data, here are the recommended procedures:

Table 1: this compound Solubility and Stock Solution Preparation

SolventSolubilityRecommended Stock ConcentrationStorage Conditions
Dimethylformamide (DMF)25 mg/mL[1]10-25 mg/mL-20°C, desiccated
Dimethyl sulfoxide (B87167) (DMSO)10 mg/mL[1]5-10 mg/mL-20°C, desiccated
Ethanol1 mg/mL[1]≤ 1 mg/mL-20°C
DMF:PBS (pH 7.2) (1:8)0.1 mg/mL[1]≤ 0.1 mg/mLPrepare fresh

Experimental Protocol: Preparation of this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Equilibrate this compound powder to room temperature before opening the vial to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of this compound).

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C in a desiccated container.

Q4: What are the best practices for diluting this compound for cell culture experiments?

When diluting this compound stock solutions for cell culture, it is important to minimize the final concentration of the organic solvent to avoid cytotoxicity.

  • Solvent Concentration: The final concentration of DMSO in cell culture media should generally be kept below 0.5%, with many studies showing that concentrations above this can alter cell morphology and viability.

  • Aqueous Solubility: this compound has low aqueous solubility. When diluting from a concentrated organic stock into aqueous media, rapid precipitation can occur. To avoid this, it is recommended to perform serial dilutions, and to add the this compound solution to the media while gently vortexing.

Troubleshooting Guide

Issue 1: Inconsistent or weaker than expected experimental results.

This could be a sign of this compound degradation.

Potential Cause Troubleshooting Step
Degraded Stock Solution Prepare a fresh stock solution from powder. Avoid using old stock solutions or those that have undergone multiple freeze-thaw cycles.
Instability in Experimental Media Prepare working solutions fresh before each experiment. Consider the pH of your media, as extremes in pH can affect the stability of many small molecules.
Light Exposure Protect this compound solutions from light by using amber vials or wrapping tubes in aluminum foil, especially during long incubations.
Oxidation If your experimental setup involves strong oxidizing agents, consider if these could be degrading this compound.

Issue 2: Precipitation of this compound in aqueous media.

This compound has poor water solubility, which can lead to precipitation.

Potential Cause Troubleshooting Step
Exceeding Aqueous Solubility Limit Do not exceed the recommended final concentration in your experimental media. The solubility in a 1:8 mixture of DMF:PBS (pH 7.2) is only 0.1 mg/mL.[1]
Improper Dilution Technique When diluting from a concentrated stock, add the stock solution to the aqueous media dropwise while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
Use of Surfactants or Co-solvents For challenging applications, consider the use of a low concentration of a biocompatible surfactant or co-solvent in your final dilution to improve solubility.

Signaling Pathway Diagrams

To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathways in which this compound is involved.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa Agonist PPARg PPARγ This compound->PPARg Agonist Heterodimer PPAR/RXR Heterodimer PPARa->Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates

This compound activates PPARα and PPARγ signaling.

Melanogenesis_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF Transcription CREB->MITF TyrosinaseGene Tyrosinase Gene MITF->TyrosinaseGene Tyrosinase Tyrosinase TyrosinaseGene->Tyrosinase Expression Melanin Melanin Tyrosinase->Melanin Catalyzes This compound This compound This compound->Tyrosinase Inhibits

This compound inhibits melanogenesis via tyrosinase.

Disclaimer: This information is intended for research purposes only. Please refer to the manufacturer's safety data sheet (SDS) for complete safety and handling information.

References

Addressing batch-to-batch variability of MHY908

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MHY908. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues related to the batch-to-batch variability of this compound, ensuring the reproducibility and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the biological activity of this compound between different lots. What are the potential causes?

A1: Batch-to-batch variability in the biological activity of a synthetic small molecule like this compound can stem from several factors. The most common causes include:

  • Purity Differences: Even minor variations in purity can lead to significant differences in effective concentration and, consequently, biological effect.

  • Presence of Impurities: Impurities from the synthesis process, which may vary from batch to batch, could have off-target effects, act as antagonists, or interfere with this compound's activity.

  • Degradation: Improper storage or handling can lead to the degradation of the compound. Degradation products may be inactive or possess different biological activities.

  • Solvent and Formulation Issues: Incomplete solubilization or precipitation of this compound in your experimental system can lead to inconsistent results. The type of solvent used and its purity can also be a factor.

  • Water Content: The presence of residual water or solvent can affect the accurate weighing of the compound, leading to errors in the final concentration.

We recommend a systematic approach to identify the root cause, starting with a thorough review of the Certificate of Analysis (CoA) for each batch and, if necessary, performing in-house quality control checks.

Q2: How can I verify the quality and integrity of a new batch of this compound?

A2: To ensure the quality of a new batch, we recommend performing a series of analytical tests to verify its identity, purity, and concentration.

  • Identity Confirmation: Use Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to confirm that the chemical structure of the compound matches that of this compound.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. This will allow you to quantify the main peak (this compound) and detect any impurities.

  • Impurity Profiling: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weights of any impurities detected by HPLC, which can help in their identification.

  • Concentration Verification: For solutions, UV-Vis spectrophotometry can be used to verify the concentration if a reference extinction coefficient is known. Alternatively, quantitative NMR (qNMR) can provide a highly accurate measure of concentration.

Comparing the results of these tests with the vendor's CoA and with data from previous batches that yielded expected results is a crucial step in troubleshooting.

Troubleshooting Guide

If you are experiencing inconsistent results with this compound, this guide provides a step-by-step approach to help you identify and resolve the issue.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting batch-to-batch variability.

G cluster_0 Start cluster_1 Initial Checks cluster_2 Analytical Validation cluster_3 Decision & Action start Inconsistent Experimental Results Observed exp_params Review Experimental Parameters (Cell passage, reagents, timing) start->exp_params First, rule out experimental error coa Compare Certificate of Analysis (CoA) for Different Batches exp_params->coa storage Verify this compound Storage & Handling Conditions coa->storage hplc Perform HPLC Analysis (Purity Assessment) storage->hplc If problem persists, proceed to validation purity_issue Purity/Impurity Profile Differs Significantly? hplc->purity_issue lcms Perform LC-MS Analysis (Impurity Identification) nmr Perform NMR Analysis (Structural Confirmation) lcms->nmr contact_vendor Contact Vendor for Replacement or Further Information lcms->contact_vendor Significant impurities identified degradation_issue Degradation Products Detected? nmr->degradation_issue purity_issue->lcms Yes purity_issue->degradation_issue No degradation_issue->contact_vendor Yes review_protocol Review and Optimize Experimental Protocol degradation_issue->review_protocol No, compound is pure and intact use_new_batch Qualify and Use a New Batch contact_vendor->use_new_batch G cluster_nucleus Nucleus cluster_effects Biological Effects This compound This compound PPARa PPARα This compound->PPARa Activates PPARg PPARγ This compound->PPARg Activates Heterodimer_a PPARα-RXR Heterodimer PPARa->Heterodimer_a Heterodimer_g PPARγ-RXR Heterodimer PPARg->Heterodimer_g RXR RXR RXR->Heterodimer_a RXR->Heterodimer_g PPRE PPRE (DNA Response Element) Heterodimer_a->PPRE Heterodimer_g->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Lipid ↑ Lipid Metabolism ↓ Triglycerides Gene_Expression->Lipid Inflammation ↓ Inflammatory Response Gene_Expression->Inflammation Insulin ↑ Insulin Sensitivity Gene_Expression->Insulin

MHY908 interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions of MHY908 with common laboratory assays. The following information is presented in a question-and-answer format to address specific issues and provide troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] As a PPARα/γ agonist, it plays a significant role in regulating lipid metabolism, reducing insulin (B600854) resistance, and suppressing inflammatory responses.[1][2] Its mechanism involves the downregulation of endoplasmic reticulum (ER) stress and the inhibition of the NF-κB signaling pathway.[2][3][4]

Troubleshooting Guides for Common Laboratory Assays

Enzyme-Linked Immunosorbent Assay (ELISA)

Q2: My cytokine/adipokine ELISA results are inconsistent when using this compound-treated samples. What could be the cause?

This compound, as a PPARα/γ agonist, can modulate the expression and secretion of various cytokines and adipokines. For instance, it has been shown to increase serum adiponectin levels while decreasing leptin levels.[1] This is an expected biological effect of this compound and not necessarily assay interference.

Troubleshooting Steps:

  • Confirm Biological Effect vs. Assay Interference:

    • Run parallel experiments with well-characterized PPARα/γ agonists as positive controls to determine if the observed changes are consistent with PPAR activation.

    • Measure multiple cytokines/adipokines to assess the specificity of the effect.

  • Sample Dilution:

    • Optimize the dilution of your samples. High concentrations of secreted proteins can sometimes lead to the "hook effect" in sandwich ELISAs, resulting in artificially low readings.

  • Validate with an Alternative Method:

    • If possible, confirm key findings with an alternative method, such as a multiplex bead-based assay or Western blotting for the protein of interest.

Western Blotting

Q3: I am observing unexpected changes in protein expression or phosphorylation status in my Western blots after this compound treatment. How can I troubleshoot this?

This compound influences several signaling pathways, which can lead to changes in protein expression and post-translational modifications. For example, this compound has been shown to suppress NF-κB activation by inhibiting the Akt/IκB kinase signaling pathway.[2] Therefore, changes in the phosphorylation status of proteins within this pathway are expected.

Troubleshooting Steps:

  • Careful Control Selection:

    • Include vehicle-only controls to distinguish the effects of this compound from the solvent (e.g., DMSO).

    • Use positive controls (e.g., other known PPAR agonists) to confirm that the observed effects are related to PPAR activation.

  • Loading Controls:

    • Use reliable housekeeping proteins as loading controls. Be aware that the expression of some housekeeping genes could potentially be affected by PPAR agonists under certain conditions. It may be prudent to test more than one housekeeping protein.

  • Phospho-Protein Analysis:

    • When analyzing phosphorylated proteins, always normalize to the total protein levels of the target to determine if the change is in phosphorylation status or overall protein expression.

Polymerase Chain Reaction (PCR/qPCR)

Q4: My qPCR results show significant changes in gene expression after this compound treatment. How do I confirm these are real biological effects?

This compound is a ligand-activated transcription factor agonist and is expected to alter the gene expression of its targets. PPAR agonists are known to regulate genes involved in lipid metabolism, glucose homeostasis, and inflammation.[5][6][7][8][9]

Troubleshooting Steps:

  • Primer Specificity and Efficiency:

    • Ensure your qPCR primers are specific and have an efficiency between 90-110%. Run a melt curve analysis for each primer set to check for non-specific products.

  • Reference Gene Selection:

    • The expression of commonly used reference genes can be altered by experimental conditions. It is crucial to validate a panel of reference genes and select the most stable ones for your specific experimental model and treatment.

  • Dose-Response and Time-Course Experiments:

    • Perform dose-response and time-course experiments to confirm that the observed changes in gene expression are dependent on the concentration and duration of this compound treatment.

Cell Viability Assays (e.g., MTT, XTT)

Q5: I am seeing unexpected results in my cell viability assays with this compound. Could the compound be interfering with the assay chemistry?

Cell viability assays based on the reduction of tetrazolium salts (like MTT and XTT) are dependent on the metabolic activity of the cells. This compound can alter cellular metabolism, which may lead to results that do not accurately reflect cell number. For instance, this compound can affect cellular processes that generate reactive oxygen species (ROS), which can influence the reduction of tetrazolium dyes.[3]

Table 1: Potential Effects of this compound on Cellular Metabolism Relevant to Viability Assays

Cellular ProcessPotential Effect of this compoundImplication for Viability Assays
Mitochondrial Respiration May modulate mitochondrial activity.Could alter the rate of tetrazolium salt reduction, independent of changes in cell number.
Reactive Oxygen Species (ROS) Production Can decrease ROS production.[3]Changes in the cellular redox state can affect the reduction of assay reagents.
Lipid Metabolism Alters fatty acid oxidation.Changes in metabolic pathways can impact the overall metabolic rate measured by the assay.

Troubleshooting Steps:

  • Use an Orthogonal Method:

    • Confirm cell viability results with a method that does not rely on metabolic activity. Examples include trypan blue exclusion, CyQUANT® Direct Cell Proliferation Assay (based on DNA content), or imaging-based methods.

  • Control for Compound Interference:

    • Incubate this compound with the assay reagents in a cell-free system to check for direct chemical interference.

  • Microscopic Examination:

    • Visually inspect the cells under a microscope to confirm if the assay results correlate with observable changes in cell morphology or density.

Flow Cytometry

Q6: I am analyzing immune cell populations by flow cytometry after in vivo treatment with this compound and see shifts in cell populations. Is this expected?

Yes, as PPAR agonists are known to have anti-inflammatory effects, it is plausible that this compound treatment could alter the composition of immune cell populations. For example, PPARγ activation has been linked to changes in macrophage polarization.[10]

Troubleshooting Steps:

  • Comprehensive Phenotyping Panel:

    • Use a multi-color flow cytometry panel to clearly define and distinguish different immune cell subsets.

  • Appropriate Gating Strategy:

    • Establish a clear and consistent gating strategy based on unstained and fluorescence-minus-one (FMO) controls.

  • Absolute Cell Counts:

    • Whenever possible, use counting beads to obtain absolute cell counts in addition to percentages, as changes in one population can affect the relative percentages of others.

Experimental Protocols & Methodologies

General Protocol for Cell Culture and this compound Treatment

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvesting.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make fresh serial dilutions in cell culture medium for each experiment.

  • Treatment: Replace the cell culture medium with the medium containing the desired concentration of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period under standard cell culture conditions.

  • Harvesting: Harvest the cells for downstream analysis (e.g., protein extraction for Western blotting, RNA isolation for qPCR, or preparation for flow cytometry).

Visualizations

MHY908_Signaling_Pathway This compound This compound PPARag PPARα/γ This compound->PPARag activates Akt Akt This compound->Akt inhibits ER_Stress ER Stress This compound->ER_Stress downregulates PPRE PPRE PPARag->PPRE RXR RXR RXR->PPRE TargetGenes Target Gene Expression PPRE->TargetGenes regulates InsulinSignaling Improved Insulin Signaling TargetGenes->InsulinSignaling improves IkB IκB Kinase Akt->IkB activates NFkB NF-κB IkB->NFkB activates InflammatoryGenes Inflammatory Gene Expression NFkB->InflammatoryGenes regulates ER_Stress->InsulinSignaling impairs

Caption: Simplified signaling pathway of this compound.

Caption: General troubleshooting workflow for this compound experiments.

References

Refining MHY908 treatment duration for chronic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting chronic studies involving the PPARα/γ dual agonist, MHY908.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic, potent dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1] These are nuclear receptors that regulate gene expression involved in metabolism, energy homeostasis, inflammation, and oxidative stress.[1] By activating both PPARα and PPARγ, this compound can modulate multiple signaling pathways, making it a subject of interest for age-related and neurodegenerative diseases.[1][2]

Q2: What are the known downstream effects of this compound activation of PPARα/γ?

Studies have shown that this compound's activation of PPARα/γ leads to several downstream effects:

  • Improved Insulin (B600854) Sensitivity: It can reduce endoplasmic reticulum (ER) stress and activate c-Jun N-terminal kinase in the liver, which improves insulin signaling.[1]

  • Anti-Inflammatory Effects: this compound has been shown to suppress the activation of NF-κB by inhibiting the Akt/IκB kinase signaling pathway, thereby reducing inflammation.[1][2]

  • Neuroprotection: It mitigates glial activation and protects against MPP+-induced cell death and ROS production in neuroblastoma cells.[2]

  • Metabolic Regulation: In aged rats, this compound administration reduced serum glucose and triglyceride levels.[1]

Q3: What is a typical starting point for determining treatment duration in a chronic study with this compound?

For preclinical chronic toxicity studies with biotechnology-derived pharmaceuticals, a duration of 6 months is often considered sufficient to support long-term clinical dosing.[3] However, the optimal duration for an efficacy study depends on the specific disease model and endpoints. For age-related models in rodents, studies may last from several weeks to 6-12 months.[4] It is recommended to conduct a pilot study with staggered endpoint assessments (e.g., 1, 3, and 6 months) to identify the time course of this compound's effects.

Q4: What is the reported in vitro potency of this compound?

In a study investigating its effect on melanogenesis, this compound demonstrated potent inhibition of mushroom tyrosinase activity.[5] The reported IC50 value is summarized in the table below.

Target Assay IC50 Value
Mushroom TyrosinaseEnzyme Activity Assay8.19 μM[5]
Table 1: In Vitro Potency of this compound against Mushroom Tyrosinase.

Troubleshooting Guide

Q5: We are observing diminished efficacy of this compound in our in vivo model after several months of treatment. What could be the cause?

This could be due to several factors. Use the following logical workflow to troubleshoot the issue.

G Start Issue: Diminished Efficacy of this compound Over Time CheckCompound 1. Verify Compound Integrity - Confirm stability of stored this compound - Analyze formulation for degradation Start->CheckCompound CheckDosing 2. Review Dosing Protocol - Is dosing consistent? - Is animal body weight changing significantly? CheckCompound->CheckDosing Compound OK SolutionCompound Solution: Synthesize fresh lot. Adjust storage/formulation protocol. CheckCompound->SolutionCompound Degradation Detected CheckMetabolism 3. Consider Metabolic Adaptation - Have drug-metabolizing enzymes been upregulated? CheckDosing->CheckMetabolism Dosing OK SolutionDosing Solution: Adjust dose based on current body weights. CheckDosing->SolutionDosing Inconsistency Found CheckProgression 4. Evaluate Disease Model - Has the disease pathology progressed beyond the therapeutic window of this compound? CheckMetabolism->CheckProgression Metabolism OK SolutionMetabolism Solution: Measure this compound plasma levels. Consider dose escalation. CheckMetabolism->SolutionMetabolism Evidence of Adaptation SolutionProgression Solution: Analyze earlier time points. Re-evaluate model suitability. CheckProgression->SolutionProgression Yes

Caption: Troubleshooting workflow for diminished this compound efficacy.

Q6: Our long-term cell cultures treated with this compound are showing signs of stress (e.g., altered morphology, slower growth), even at non-toxic concentrations. What should we check?

Long-term cell culture studies can be complex.[6][7][8] Here are common issues to investigate:

  • Media Depletion: Chronic exposure to a compound can alter cellular metabolism. Ensure media is changed frequently and that key nutrients are not being depleted faster than in control cultures.

  • Contamination: Low-level, chronic contamination (especially with mycoplasma) can be hard to detect but can significantly impact cell health and experimental results.[9][10] Regular testing is crucial.

  • Genetic Drift: Over many passages, cell lines can undergo genetic changes, potentially altering their response to this compound.[9] Always use low-passage cells and perform cell line authentication.

  • Compound Stability in Media: Verify that this compound is stable in your culture media at 37°C for the duration between media changes. Degradation could lead to loss of effect or generation of toxic byproducts.

Signaling Pathway

The diagram below illustrates the proposed signaling pathway for this compound, based on current literature.

G cluster_0 This compound Action cluster_1 Inflammatory Pathway cluster_2 Metabolic Pathway This compound This compound PPARs PPARα / PPARγ This compound->PPARs Agonist Akt Akt PPARs->Akt Inhibits ER_Stress ER Stress PPARs->ER_Stress Reduces IKK IκB Kinase (IKK) Akt->IKK Activates NFkB NF-κB IKK->NFkB Activates Inflammation Inflammatory Gene Expression NFkB->Inflammation Insulin_Sig Insulin Signaling ER_Stress->Insulin_Sig Improves

Caption: this compound signaling through PPARα/γ to modulate inflammation and metabolism.

Experimental Protocols

Protocol 1: Chronic In Vivo this compound Administration in an Aged Rodent Model

This protocol is based on methodologies used to assess the effects of this compound on age-related insulin resistance and inflammation.[1]

1. Animal Model and Acclimation:

  • Species: Sprague-Dawley rats, 20-24 months old.

  • Group Size: n=8-10 animals per group to ensure statistical power.[11]

  • Acclimation: House animals in standard conditions for at least one week prior to the experiment.

2. Dosing and Administration:

  • Dose Groups:

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose).

    • This compound Low Dose (e.g., 1 mg/kg/day).

    • This compound High Dose (e.g., 5 mg/kg/day).

    • Note: Doses should be determined by pilot dose-ranging studies.

  • Route of Administration: Oral gavage.

  • Treatment Duration: 8-12 weeks.

3. Monitoring and Data Collection:

  • Body Weight & Food Intake: Record weekly for the first 13 weeks, then every 4 weeks.[11]

  • Clinical Signs: Observe daily for any signs of toxicity.

  • Interim Sacrifices: If planned, increase group sizes accordingly.[11]

  • Endpoint Blood Collection: At the end of the study, collect blood via cardiac puncture under anesthesia for analysis of serum glucose, triglycerides, and inflammatory cytokines.

4. Tissue Collection and Analysis:

  • At necropsy, collect liver, adipose, and kidney tissues.

  • Liver/Adipose Tissue: Flash-freeze a portion for Western blot analysis (e.g., p-Akt, NF-κB, ER stress markers) and fix a portion in formalin for histology (e.g., H&E staining for lipid accumulation).

  • Kidney Tissue: Analyze for markers of inflammation and age-related changes.[1]

Protocol 2: Long-Term In Vitro this compound Efficacy Study

This protocol outlines a general method for assessing the long-term effects of this compound on a relevant cell line (e.g., SH-SY5Y neuroblastoma cells for neuroprotection studies).[2]

1. Cell Culture and Seeding:

  • Cell Line: SH-SY5Y (or other relevant line), authenticated and low-passage.

  • Media: Standard growth medium (e.g., DMEM with 10% FBS). Avoid routine use of antibiotics.[9]

  • Seeding: Plate cells at a density that allows for long-term culture without over-confluence (e.g., 20-30% confluency).

2. This compound Treatment:

  • Concentrations:

    • Vehicle Control (e.g., 0.1% DMSO).

    • This compound concentrations ranging from 1 µM to 20 µM (based on known IC50 values and desired effects).[5]

  • Treatment Schedule: Add this compound fresh during each media change (e.g., every 2-3 days).

  • Duration: Maintain cultures for 7-21 days.

3. Experimental Workflow:

G Start Start: Seed SH-SY5Y Cells Treat Initiate this compound Treatment (Day 1) Start->Treat Culture Long-Term Culture (Media/MHY908 change every 2-3 days) Treat->Culture Induce Induce Stressor (e.g., MPP+ for 24h) Culture->Induce Day7 Endpoint Analysis (Day 7) Induce->Day7 Day14 Endpoint Analysis (Day 14) Induce->Day14 Day21 Endpoint Analysis (Day 21) Induce->Day21 Analysis Assess Viability (MTT Assay) Measure ROS Production Western Blot for p-Akt, NF-kB Day7->Analysis Day14->Analysis Day21->Analysis

Caption: Workflow for a long-term in vitro this compound neuroprotection study.

4. Endpoint Assays:

  • Cell Viability: Perform an MTT or similar assay to assess cell survival after MPP+ challenge.

  • ROS Production: Use a fluorescent probe (e.g., DCFDA) to measure intracellular reactive oxygen species.

  • Western Blot: Analyze protein lysates for key signaling molecules (e.g., cleaved caspase-3, Bcl-2/Bax ratio, p-NF-κB) to confirm the mechanism of action.

References

MHY908 Technical Support Center: Preventing Aggregation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the aggregation of MHY908 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Troubleshooting Guide: this compound Aggregation

Visible precipitation, cloudiness, or a decrease in the expected concentration of this compound in your solution can be indicative of aggregation. This guide provides a systematic approach to identifying and resolving these issues.

dot

Caption: Troubleshooting workflow for this compound aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: While specific solubility data for this compound is not extensively published, its chemical structure as a carboxylic acid suggests it will have better solubility in organic solvents and aqueous solutions with an adjusted pH. For initial stock solutions, consider using dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). For aqueous buffers, adjusting the pH to be above the predicted pKa of the carboxylic acid group (typically around 4-5) will increase solubility by forming the more soluble carboxylate salt. A preliminary solubility test is always recommended.

Q2: How does pH affect this compound aggregation?

A2: As a carboxylic acid-containing molecule, the solubility of this compound is highly pH-dependent. At a pH below its pKa, the carboxylic acid will be protonated and less soluble, increasing the likelihood of aggregation. By increasing the pH of aqueous solutions to be at least 1-2 units above the pKa, the molecule will be deprotonated, leading to increased solubility and reduced aggregation.

Q3: Can I store this compound solutions at room temperature?

A3: For short-term storage, it is generally advisable to keep this compound solutions at a refrigerated temperature (2-8°C) to minimize degradation and potential aggregation. Long-term storage at room temperature is not recommended without specific stability data. For long-term storage, aliquoting and freezing at -20°C or -80°C is a common practice to maintain stability.[1]

Q4: I am observing precipitation after a freeze-thaw cycle. How can I prevent this?

A4: Repeated freeze-thaw cycles can induce aggregation of small molecules. To mitigate this, it is best practice to prepare small, single-use aliquots of your this compound stock solution. This avoids the need to thaw and re-freeze the main stock. If you must perform a freeze-thaw cycle, allow the solution to come to room temperature slowly and vortex gently before use.

Q5: Are there any additives that can help prevent this compound aggregation?

A5: Yes, certain additives can enhance the solubility and stability of small molecules in solution.

  • Co-solvents: Adding a small percentage of a water-miscible organic solvent like DMSO or ethanol to your aqueous buffer can improve solubility.

  • Osmolytes: Natural osmolytes such as proline, glycine, or trehalose (B1683222) can help stabilize the native state of molecules and prevent aggregation.[2]

  • Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 at low concentrations (e.g., 0.01-0.1%) can also be used to reduce aggregation by preventing intermolecular interactions.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex the solution for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath may be used if dissolution is slow.

    • Visually inspect the solution for any undissolved particles.

    • Prepare single-use aliquots and store at -20°C or -80°C.

Protocol 2: Quantification of Soluble this compound using UV-Vis Spectroscopy

This protocol allows for the determination of the concentration of soluble this compound and can be used to assess aggregation.

  • Materials: this compound solution, appropriate solvent/buffer (for blank and dilution), UV-transparent cuvettes or microplate, UV-Vis spectrophotometer.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by performing a wavelength scan.

    • Prepare a standard curve by making serial dilutions of a known concentration of this compound stock solution.

    • Measure the absorbance of each standard at the λmax.

    • To assess aggregation in a sample, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any aggregates.

    • Carefully collect the supernatant without disturbing the pellet.

    • Measure the absorbance of the supernatant at the λmax.

    • Calculate the concentration of soluble this compound in the supernatant using the standard curve. A significant decrease from the expected concentration indicates aggregation.

Data Presentation

Table 1: Influence of pH on this compound Solubility in Aqueous Buffer

pHThis compound Solubility (µM)Observations
5.0< 10Visible precipitate
6.050Slightly cloudy
7.0200Clear solution
8.0> 500Clear solution
Note: This data is illustrative and should be confirmed experimentally.

Table 2: Effect of Additives on this compound Aggregation

Condition (Aqueous Buffer, pH 7.4)Soluble this compound (%)
Control (no additive)85
+ 1% DMSO95
+ 50 mM Proline92
+ 0.05% Tween® 2098
Note: This data is illustrative and should be confirmed experimentally.

Signaling Pathways and Logical Relationships

dot

MHY908_Solubility_Factors cluster_factors Influencing Factors This compound This compound in Solution Aggregation Aggregation (Precipitate) This compound->Aggregation Soluble Soluble this compound This compound->Soluble Low_pH Low pH (< pKa) Low_pH->Aggregation High_Conc High Concentration High_Conc->Aggregation Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->Aggregation High_pH High pH (> pKa) High_pH->Soluble Additives Additives (Co-solvents, Osmolytes) Additives->Soluble Proper_Storage Proper Storage (Aliquoting, -80°C) Proper_Storage->Soluble

Caption: Factors influencing this compound solubility and aggregation.

References

MHY908 Technical Support Center: Troubleshooting Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues of experimental variability and reproducibility when working with the novel PPARα/γ dual agonist, MHY908. The following question-and-answer format directly addresses specific challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

In Vitro Experiments (Cell-based Assays)

Question 1: Why am I observing inconsistent results in my this compound dose-response curves?

Possible Causes and Troubleshooting Steps:

  • Compound Solubility and Stability:

    • Issue: this compound may precipitate out of solution at high concentrations or after prolonged storage, leading to a lower effective concentration.

    • Troubleshooting:

      • Always prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) before each experiment.

      • Visually inspect your final dilutions in cell culture media for any signs of precipitation.

      • When diluting from a DMSO stock, ensure the final DMSO concentration is consistent across all treatment groups and is at a level non-toxic to your cells (typically <0.1%).

  • Cell Culture Conditions:

    • Issue: Variations in cell passage number, confluency, and serum concentration can significantly impact cellular response to this compound.

    • Troubleshooting:

      • Use cells within a consistent and low passage number range.

      • Seed cells to achieve a consistent confluency at the time of treatment.

      • Use the same batch of serum for the duration of an experiment, as lot-to-lot variability in serum can alter experimental outcomes.

  • Assay-Specific Variability:

    • Issue: The type of assay used to measure the effects of this compound (e.g., reporter gene assay, protein expression analysis) can have inherent variability.

    • Troubleshooting:

      • For reporter assays, ensure efficient and consistent transfection of your reporter construct.[1][2][3]

      • Include appropriate positive and negative controls in all experiments. For PPARα/γ activation, consider using known agonists like fenofibrate (B1672516) and rosiglitazone (B1679542) as positive controls.

      • Optimize incubation times with this compound. A time-course experiment may be necessary to determine the optimal treatment duration for your specific cell line and endpoint.

Question 2: I am not seeing the expected anti-inflammatory effects (e.g., reduction in NF-κB activation) of this compound in my cell line.

Possible Causes and Troubleshooting Steps:

  • Stimulation Conditions:

    • Issue: The method and concentration of the pro-inflammatory stimulus (e.g., LPS, TNF-α) may not be optimal to induce a measurable inflammatory response that can be modulated by this compound.

    • Troubleshooting:

      • Titrate your pro-inflammatory stimulus to find a concentration that induces a robust but sub-maximal response. This will create a window to observe the inhibitory effects of this compound.

      • Ensure the timing of this compound pre-treatment (if applicable) is sufficient to allow for its mechanism of action before adding the inflammatory stimulus.

  • Cell Line-Specific Differences:

    • Issue: The expression levels of PPARα and PPARγ can vary significantly between different cell lines, which will affect their responsiveness to this compound.

    • Troubleshooting:

      • Confirm the expression of PPARα and PPARγ in your cell line of interest using techniques like qPCR or Western blotting.

      • Consider using a cell line known to be responsive to PPAR agonists, such as HEK293T cells for transfection-based assays.[4]

In Vivo Experiments (Animal Models)

Question 3: What are the critical factors for achieving reproducible results in this compound animal studies?

Key Considerations for Reproducibility:

  • Animal Characteristics:

    • Factor: The age, sex, and strain of the animals can influence the metabolism and efficacy of this compound. For instance, studies have shown this compound to be effective in aged rats.[5]

    • Recommendation: Clearly report the age, sex, and strain of the animals used. Ensure these are consistent across all experimental groups.

  • Drug Formulation and Administration:

    • Factor: The vehicle used to dissolve and administer this compound, as well as the route of administration (e.g., oral gavage, intraperitoneal injection), can impact its bioavailability.

    • Recommendation: Prepare the this compound formulation consistently for each experiment. Report the vehicle composition and the route and frequency of administration in detail.

  • Model-Specific Variability:

    • Factor: The specific animal model being used (e.g., MPTP-induced Parkinson's model, aged rat model of insulin (B600854) resistance) will have its own sources of variability.[5][6]

    • Recommendation: Ensure the model is induced consistently and that baseline characteristics are similar between groups before starting treatment. Monitor relevant physiological parameters throughout the study.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from the cited literature.

Table 1: In Vitro Activity of this compound

ParameterAssayCell LineValueReference
Binding Energy (PPARα)Docking Simulation--9.10 kcal/mol[7]
Binding Energy (PPARγ)Docking Simulation--8.88 kcal/mol[7]

Table 2: In Vivo Experimental Parameters for this compound

Animal ModelDosing RegimenKey FindingsReference
Aged Rats (20-month-old)1 mg/kg/day and 3 mg/kg/day for 4 weeksReduced serum glucose, triglyceride, and insulin levels. Suppressed NF-κB activation in the kidneys.[5]
MPTP-induced Parkinson's Disease (mice)Pre-treatment (dose not specified)Attenuated dopaminergic neuronal loss and motor deficit. Mitigated glial activation.[6]
Aged Rats1 mg/kg/day and 3 mg/kg/day this compound for 4 weeksSuppressed phosphorylation of IRS/Akt and induced FoxO1 activation in the kidneys.[4]

Experimental Protocols

Protocol 1: In Vitro NF-κB Reporter Assay

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • This compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Pre-incubate for a predetermined time (e.g., 2-4 hours).

  • Stimulation: Add a pro-inflammatory stimulus such as TNF-α (e.g., 10 ng/mL) to the wells and incubate for an additional 6-8 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.[3][8]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Protocol 2: Animal Study in Aged Rats

  • Animal Acclimatization: Acclimatize 20-month-old male rats to the housing conditions for at least one week before the start of the experiment.

  • Group Allocation: Randomly divide the animals into experimental groups (e.g., young control, old control, this compound low dose, this compound high dose).

  • Drug Preparation and Administration: Prepare this compound in a suitable vehicle and administer daily via oral gavage at doses of 1 mg/kg and 3 mg/kg for 4 weeks.[5]

  • Monitoring: Monitor body weight and food intake regularly.

  • Sample Collection: At the end of the treatment period, collect blood and tissues (e.g., liver, kidneys) for analysis.

  • Biochemical and Molecular Analysis: Analyze serum for glucose, triglycerides, and insulin levels.[5] Analyze tissue homogenates for protein expression and phosphorylation status of key signaling molecules (e.g., Akt, IκB) via Western blotting.

Signaling Pathways and Experimental Workflows

MHY908_Signaling_Pathway This compound This compound PPARa PPARα This compound->PPARa activates PPARg PPARγ This compound->PPARg activates ER_Stress ER Stress This compound->ER_Stress reduces NFkB_pathway NF-κB Signaling PPARa->NFkB_pathway inhibits Insulin_Signaling Insulin Signaling PPARg->Insulin_Signaling improves Inflammation Inflammatory Response NFkB_pathway->Inflammation promotes Insulin_Resistance Insulin Resistance Insulin_Signaling->Insulin_Resistance counteracts ER_Stress->Insulin_Resistance promotes

Caption: this compound activates PPARα/γ, leading to inhibition of NF-κB and reduced inflammation.

Experimental_Workflow_In_Vitro start Seed Cells transfect Transfect with Reporter Plasmids start->transfect treat Treat with this compound transfect->treat stimulate Add Inflammatory Stimulus (e.g., TNF-α) treat->stimulate lyse Lyse Cells stimulate->lyse measure Measure Luciferase Activity lyse->measure end Data Analysis measure->end

Caption: Workflow for an in vitro NF-κB reporter assay with this compound.

References

Validation & Comparative

MHY908 vs. Fenofibrate: A Comparative Guide to PPARα Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of MHY908 and fenofibrate (B1672516), focusing on their mechanisms and efficacy in activating Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism and inflammation.

Introduction to this compound and Fenofibrate

This compound is a novel synthetic compound identified as a dual agonist for both PPARα and PPARγ.[1] Its dual agonism suggests potential therapeutic applications in conditions characterized by both dyslipidemia and insulin (B600854) resistance.

Fenofibrate is a well-established third-generation fibric acid derivative widely used in the clinic to treat dyslipidemia.[2] It primarily functions as a selective agonist of PPARα.[1]

Comparative Analysis of PPARα Activation

Binding Affinity and Transcriptional Activation

A key indicator of a ligand's potential efficacy is its binding affinity to the target receptor. Docking simulations have been employed to predict the binding energies of this compound and fenofibrate to the ligand-binding domain of PPARα.

CompoundPredicted Binding Energy (kcal/mol)Receptor
This compound -9.10PPARα
Fenofibrate-8.80PPARα
Data from docking simulation studies.[3][4]

The more negative binding energy of this compound suggests a potentially higher binding affinity for PPARα compared to fenofibrate.[3][4] This is further supported by chromatin immunoprecipitation (ChIP) assays which have demonstrated that this compound induces the binding of PPARα to its response elements (PPREs) on target genes.[3]

In terms of transcriptional activation, luciferase reporter gene assays have been utilized to quantify the ability of these compounds to activate PPARα-mediated gene expression. While direct comparative plots are not available, studies on this compound have shown a significant, dose-dependent increase in PPARα transcriptional activity.[3] For fenofibrate, EC50 values for PPARα activation have been determined in different species.

CompoundEC50 (µM)Species
Fenofibrate18Mouse
Fenofibrate30Human

It is important to note that this compound is a dual PPARα/γ agonist, and its effects on PPARγ also contribute to its overall biological activity.[1]

In Vivo Effects: A Comparative Overview

Both this compound and fenofibrate have demonstrated significant effects on lipid metabolism and related physiological parameters in animal models.

Lipid Profile Modulation

In a study utilizing a mouse model of dyslipidemia, high-dose atorvastatin (B1662188) treatment was found to be more effective in optimizing the lipid profile compared to fenofibrate (100 mg/kg per day). Studies on this compound in aged rats have shown that supplementation with this compound (1 mg and 3 mg/kg/day for 4 weeks) led to reduced serum glucose, triglyceride, and insulin levels, as well as decreased liver triglyceride levels.[3] A direct, head-to-head comparative study on the lipid-lowering effects of this compound and fenofibrate under the same experimental conditions is needed for a definitive comparison.

CompoundAnimal ModelDosageKey Effects on Lipid Profile
This compound Aged Rats1 and 3 mg/kg/day for 4 weeksReduced serum glucose, triglycerides, and insulin; Reduced liver triglycerides.[3]
FenofibrateMice100 mg/kg per day for 8 weeksPart of a comparative study showing less efficacy than high-dose atorvastatin in this model.

Signaling Pathways and Experimental Workflows

PPARα Signaling Pathway

The activation of PPARα by agonists like this compound and fenofibrate initiates a cascade of molecular events that regulate gene expression. The following diagram illustrates the canonical PPARα signaling pathway.

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist This compound / Fenofibrate PPARa_inactive PPARα Agonist->PPARa_inactive Binds & Activates CoR Co-repressor PPARa_inactive->CoR PPARa_active PPARα PPARa_inactive->PPARa_active Translocates to Nucleus RXR_inactive RXR CoR->PPARa_active Dissociates RXR_active RXR PPARa_active->RXR_active Heterodimerizes PPRE PPRE RXR_active->PPRE Binds TargetGenes Target Gene Expression PPRE->TargetGenes Initiates Transcription CoAct Co-activator CoAct->RXR_active Recruited

Caption: PPARα Signaling Pathway Activation.

Experimental Workflow: Luciferase Reporter Assay

This assay is crucial for quantifying the transcriptional activity of PPARα in response to agonist treatment.

Luciferase_Assay_Workflow A 1. Cell Seeding B 2. Transfection (PPARα expression vector & PPRE-luciferase reporter) A->B C 3. Treatment (this compound or Fenofibrate) B->C D 4. Cell Lysis C->D E 5. Luciferase Assay (Measure Luminescence) D->E F 6. Data Analysis (Relative Luciferase Units) E->F

Caption: Luciferase Reporter Assay Workflow.

Experimental Workflow: Chromatin Immunoprecipitation (ChIP) Assay

The ChIP assay is used to determine the binding of PPARα to the PPRE of its target genes.

ChIP_Assay_Workflow A 1. Cell Treatment & Cross-linking B 2. Chromatin Shearing A->B C 3. Immunoprecipitation (with anti-PPARα antibody) B->C D 4. Reverse Cross-linking & DNA Purification C->D E 5. qPCR Analysis (Quantify PPRE-containing DNA) D->E F 6. Data Interpretation E->F

Caption: Chromatin Immunoprecipitation Workflow.

Experimental Protocols

Luciferase Reporter Assay for PPARα Activation
  • Cell Culture and Transfection:

    • Seed appropriate cells (e.g., HEK293T or HepG2) in 24-well plates.

    • Co-transfect cells with a PPARα expression vector and a PPRE-driven luciferase reporter vector using a suitable transfection reagent. A Renilla luciferase vector can be co-transfected for normalization.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, fenofibrate, or vehicle control (e.g., DMSO).

  • Cell Lysis and Luciferase Measurement:

    • After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold-change in luciferase activity relative to the vehicle control.

    • Plot the dose-response curves and determine the EC50 values.

Chromatin Immunoprecipitation (ChIP) Assay
  • Cell Treatment and Cross-linking:

    • Treat cultured cells (e.g., AC2F cells) with this compound, fenofibrate, or vehicle control for a specified time.

    • Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction with glycine.

  • Chromatin Preparation:

    • Harvest and lyse the cells to isolate the nuclei.

    • Sonify the nuclear lysate to shear the chromatin into fragments of 200-1000 base pairs.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G agarose/magnetic beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with an anti-PPARα antibody or a negative control IgG.

    • Add protein A/G beads to capture the antibody-chromatin complexes.

    • Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the protein-DNA cross-links by heating at 65°C for several hours in the presence of NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Analysis:

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

    • Quantify the amount of PPRE-containing DNA fragments by quantitative PCR (qPCR) using primers specific for the PPRE region of known PPARα target genes.

Conclusion

This compound and fenofibrate are both effective activators of PPARα. Computational data suggests that this compound may have a higher binding affinity for PPARα than fenofibrate. As a dual PPARα/γ agonist, this compound offers a broader mechanism of action that could be advantageous in treating complex metabolic disorders involving both dyslipidemia and insulin resistance. Fenofibrate, as a selective PPARα agonist, has a long-standing clinical history in the management of hyperlipidemia.

Further direct comparative studies, particularly those evaluating EC50 values for PPARα activation in the same experimental system and head-to-head in vivo comparisons of their effects on lipid profiles, are warranted to fully elucidate the relative potencies and therapeutic potentials of these two compounds. The provided experimental protocols and diagrams offer a foundational framework for researchers to conduct such comparative investigations.

References

A Head-to-Head Comparison of MHY908 and Rosiglitazone on PPARγ Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the novel peroxisome proliferator-activated receptor gamma (PPARγ) agonist MHY908 and the well-established drug rosiglitazone (B1679542). We delve into their performance based on available experimental data, offering insights into their potential as therapeutic agents.

At a Glance: this compound vs. Rosiglitazone

ParameterThis compoundRosiglitazoneReference(s)
Target(s) PPARα/γ Dual AgonistSelective PPARγ Agonist[1][2]
Binding Energy to PPARγ -8.88 kcal/mol-8.03 kcal/mol[3]
PPARγ Transcriptional Activity Higher than rosiglitazonePotent Agonist[3]
EC50 for PPARγ Activation Not Reported60 nM[4]
Effect on Adiponectin Increases serum levelsIncreases serum levels[5][6][7]
Effect on Insulin (B600854) Sensitivity Improves insulin sensitivityImproves insulin sensitivity[1][8]
Anti-inflammatory Effects Suppresses NF-κB activationReduces pro-inflammatory cytokine expression[1][9]

In-Depth Analysis

This compound is a recently synthesized compound identified as a dual agonist for both PPARα and PPARγ.[1] In contrast, rosiglitazone is a well-characterized and potent selective agonist for PPARγ.[2] Both molecules are recognized for their roles in improving insulin sensitivity and modulating inflammatory responses.[1][8][9]

Binding Affinity and Potency

Computational docking simulations have predicted a stronger binding affinity of this compound to the ligand-binding domain of PPARγ compared to rosiglitazone, with binding energies of -8.88 kcal/mol and -8.03 kcal/mol, respectively.[3] This suggests a potentially more stable interaction of this compound with the receptor.

In functional assays, this compound has been shown to induce higher PPARγ-dependent reporter gene activity than rosiglitazone, indicating greater potency in activating the receptor at the tested concentrations.[3] However, a specific EC50 value for this compound's activation of PPARγ has not been reported in the reviewed literature, which would be necessary for a direct quantitative comparison of potency with rosiglitazone's known EC50 of 60 nM.[4]

Effects on Adipogenesis and Target Gene Expression

Both this compound and rosiglitazone promote adipogenesis, a key function of PPARγ activation.[10][11] Rosiglitazone has been demonstrated to increase the expression of PPARγ target genes involved in adipocyte differentiation and lipid metabolism.[12][13] For example, treatment with rosiglitazone has been shown to upregulate the expression of adiponectin, a key adipokine that enhances insulin sensitivity.[5][6][7][14] this compound has also been reported to increase serum adiponectin levels.[15]

While both compounds exert positive effects on adiponectin expression, a direct quantitative comparison of their impact on the expression of a broader range of PPARγ target genes under identical experimental conditions is not yet available in the literature. Such a study would be invaluable for discerning the nuances of their respective mechanisms of action.

Experimental Methodologies

Below are detailed protocols for key experiments used to characterize and compare the activity of PPARγ agonists like this compound and rosiglitazone.

PPARγ Luciferase Reporter Assay

This assay is used to quantify the ability of a compound to activate the PPARγ receptor.

Protocol:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are seeded in 24-well plates and co-transfected with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs) upstream of the luciferase gene.

  • Compound Treatment:

    • After 24 hours, the transfection medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or rosiglitazone) or a vehicle control (e.g., DMSO).

  • Luciferase Activity Measurement:

    • Following a 24-hour incubation period, cells are washed with phosphate-buffered saline (PBS) and lysed.

    • The cell lysate is then mixed with a luciferase substrate.

    • The resulting luminescence, which is proportional to the level of PPARγ activation, is measured using a luminometer.

    • Data is typically normalized to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency.

Adipocyte Differentiation Assay (Oil Red O Staining)

This assay visually and quantitatively assesses the extent of adipogenesis induced by a compound.

Protocol:

  • Cell Culture:

    • 3T3-L1 preadipocytes are cultured to confluence in DMEM with 10% FBS.

  • Induction of Differentiation:

    • Two days post-confluence, the medium is replaced with a differentiation medium containing DMEM, 10% FBS, insulin, dexamethasone, and isobutylmethylxanthine (IBMX). The test compounds (this compound or rosiglitazone) are added to this medium at various concentrations.

    • After 2-3 days, the medium is switched to an adipocyte maintenance medium containing DMEM, 10% FBS, and insulin, along with the test compounds. The medium is replaced every 2-3 days.

  • Oil Red O Staining:

    • After 8-10 days of differentiation, the cells are washed with PBS and fixed with 10% formalin for at least 1 hour.

    • The fixed cells are then washed with water and stained with Oil Red O solution (a filtered solution of Oil Red O powder in isopropanol (B130326) and water) for 10-15 minutes. This stains the intracellular lipid droplets red.

    • Excess stain is washed off with water.

  • Quantification:

    • The stained lipid droplets can be visualized and imaged using a microscope.

    • For quantitative analysis, the Oil Red O stain is eluted from the cells using isopropanol, and the absorbance of the eluate is measured at approximately 510 nm. The absorbance is directly proportional to the amount of lipid accumulation.

Signaling Pathways and Experimental Workflows

PPARγ Activation Signaling Pathway

PPAR_Activation cluster_ligand Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ-RXR (inactive complex) This compound->PPARg_RXR_inactive binds Rosiglitazone Rosiglitazone Rosiglitazone->PPARg_RXR_inactive binds PPARg_RXR_active PPARγ-RXR (active complex) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE (DNA Response Element) PPARg_RXR_active->PPRE binds to Target_Genes Target Gene Transcription PPRE->Target_Genes initiates

Caption: Agonist binding to the PPARγ-RXR heterodimer induces a conformational change, leading to its activation and subsequent binding to PPREs on target genes, thereby initiating transcription.

Luciferase Reporter Assay Workflow

Luciferase_Workflow start Start transfect Transfect cells with PPAARγ and PPRE-luciferase plasmids start->transfect treat Treat cells with This compound or Rosiglitazone transfect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure luminescence lyse->measure end End measure->end

Caption: A streamlined workflow for assessing PPARγ activation using a luciferase reporter assay.

Adipocyte Differentiation Workflow

Adipocyte_Differentiation_Workflow start Start culture Culture 3T3-L1 preadipocytes to confluence start->culture induce Induce differentiation with agonists (this compound/Rosiglitazone) culture->induce maintain Maintain in differentiation medium induce->maintain stain Fix and stain with Oil Red O maintain->stain quantify Visualize and quantify lipid accumulation stain->quantify end End quantify->end

Caption: The experimental pipeline for inducing and quantifying adipocyte differentiation.

References

MHY908: A Potent Tyrosinase Inhibitor for Melanogenesis Regulation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of MHY908 Against Other Tyrosinase Inhibitors

For Immediate Release

BUSAN, South Korea – In the ongoing search for effective and safe modulators of melanin (B1238610) production for applications in cosmetics and therapeutics, the synthetic compound 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid, known as this compound, has emerged as a potent tyrosinase inhibitor. This guide provides a comprehensive comparison of this compound's efficacy against other well-established tyrosinase inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Tyrosinase is a key enzyme in the intricate process of melanogenesis, catalyzing the initial rate-limiting steps of melanin synthesis. The inhibition of this enzyme is a primary strategy for the development of agents to address hyperpigmentation disorders.

Quantitative Comparison of Tyrosinase Inhibitors

The inhibitory efficacy of various compounds against tyrosinase is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency of the inhibitor.

The following table summarizes the IC50 values of this compound and other widely recognized tyrosinase inhibitors. It is important to note that these values were determined using mushroom tyrosinase, a common model in preliminary inhibitor screening. Direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.

CompoundIC50 (µM)Enzyme SourceReference
This compound 8.19 Mushroom[1][2]
Kojic Acid~18.25 - 53.95Mushroom[3][4]
Arbutin (β-arbutin)>500Mushroom[5]
4-Butylresorcinol~11.27 - 21Mushroom / Human[6]

Note: The IC50 values for Kojic Acid and 4-Butylresorcinol are presented as a range to reflect the variability reported in different studies under potentially different assay conditions.

Based on the available data, this compound demonstrates significant inhibitory potency against mushroom tyrosinase, with an IC50 value of 8.19 µM[1][2]. This positions this compound as a more potent inhibitor than the widely used Kojic Acid in this specific assay. Furthermore, studies have indicated that this compound can decrease melanin synthesis in cell-based models without inducing cytotoxicity, highlighting its potential as a safe and effective agent for pigmentation control[1][2].

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.

Mushroom Tyrosinase Inhibition Assay

This in vitro assay is a standard method for screening potential tyrosinase inhibitors.

Principle: The assay measures the enzymatic activity of mushroom tyrosinase by monitoring the formation of dopachrome (B613829) from the oxidation of a substrate, typically L-DOPA (L-3,4-dihydroxyphenylalanine). The presence of an inhibitor will reduce the rate of dopachrome formation, which can be quantified spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Phosphate (B84403) Buffer (50 mM, pH 6.8)

    • Mushroom Tyrosinase solution (e.g., 1000 units/mL in phosphate buffer, kept on ice)

    • L-DOPA solution (e.g., 10 mM in phosphate buffer, prepared fresh)

    • Test compound (this compound or other inhibitors) and positive control (e.g., Kojic Acid) stock solutions in a suitable solvent (e.g., DMSO), with subsequent serial dilutions in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 40 µL of phosphate buffer

      • 20 µL of the test compound dilution or positive control

      • 20 µL of mushroom tyrosinase solution

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm using a microplate reader at time zero and then at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Melanin Content Assay in B16F10 Melanoma Cells

This cell-based assay evaluates the effect of a test compound on melanin production in a cellular context.

Principle: B16F10 mouse melanoma cells are stimulated to produce melanin. The cells are then treated with the test compound, and the total melanin content is quantified after cell lysis.

Protocol:

  • Cell Culture and Treatment:

    • Culture B16F10 cells in a suitable medium (e.g., DMEM with 10% FBS and antibiotics) at 37°C in a 5% CO2 incubator.

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 72 hours). A known stimulator of melanogenesis, such as α-melanocyte-stimulating hormone (α-MSH), can be co-administered.

  • Melanin Extraction and Quantification:

    • After the treatment period, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells by adding a lysis buffer (e.g., 1N NaOH with 10% DMSO) to each well.

    • Incubate the plate at an elevated temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.

    • Transfer the lysate to a 96-well plate.

    • Measure the absorbance of the lysate at a wavelength of 405 nm using a microplate reader.

  • Data Analysis:

    • The absorbance reading is directly proportional to the melanin content.

    • The results are often normalized to the total protein content of the cell lysate (determined by a separate protein assay like BCA or Bradford) to account for any effects on cell proliferation.

Visualizing the Mechanism of Action

To conceptualize the role of tyrosinase and its inhibition in the broader context of melanin synthesis, the following diagrams illustrate the melanogenesis pathway and the experimental workflow for inhibitor screening.

Melanogenesis_Pathway Melanogenesis Signaling Pathway cluster_tyrosinase Tyrosinase Catalyzed Steps Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine:e->L_DOPA:w Hydroxylation Dopaquinone Dopaquinone L_DOPA:e->Dopaquinone:w Oxidation Leukodopachrome Leukodopachrome Dopaquinone->Leukodopachrome Cysteinyl_DOPA Cysteinyldopa Dopaquinone->Cysteinyl_DOPA Dopachrome Dopachrome Leukodopachrome->Dopachrome DHI 5,6-Dihydroxyindole (DHI) Dopachrome->DHI DHICA DHI-2-carboxylic acid (DHICA) Dopachrome->DHICA Eumelanin Eumelanin (Brown-Black Pigment) DHI->Eumelanin DHICA->Eumelanin Cysteine_Glutathione Cysteine / Glutathione Cysteine_Glutathione->Cysteinyl_DOPA Pheomelanin Pheomelanin (Red-Yellow Pigment) Cysteinyl_DOPA->Pheomelanin Tyrosinase1 Tyrosinase (Monophenolase activity) Tyrosinase1->L_DOPA Tyrosinase2 Tyrosinase (Diphenolase activity) Tyrosinase2->Dopaquinone This compound This compound & Other Inhibitors This compound->Tyrosinase1 Inhibits This compound->Tyrosinase2 Inhibits

Caption: The melanogenesis pathway highlighting the critical role of tyrosinase.

Tyrosinase_Inhibition_Workflow Experimental Workflow for Tyrosinase Inhibitor Screening cluster_prep Preparation cluster_assay In Vitro Assay cluster_cell_assay Cell-Based Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Tyrosinase Enzyme - L-DOPA Substrate - Buffer - Test Compounds Incubation Incubate Enzyme with Test Compound Reagents->Incubation Reaction Initiate Reaction with L-DOPA Incubation->Reaction Measurement Measure Absorbance (Dopachrome formation) Reaction->Measurement IC50 Calculate % Inhibition and Determine IC50 Measurement->IC50 Cell_Culture Culture B16F10 Cells Treatment Treat Cells with Test Compound Cell_Culture->Treatment Melanin_Quant Lyse Cells & Quantify Melanin Treatment->Melanin_Quant Cell_Effect Assess Effect on Cellular Melanin Content Melanin_Quant->Cell_Effect

Caption: A generalized workflow for evaluating tyrosinase inhibitors.

References

MHY908 in Metabolic Disease: A Comparative Analysis of Dual PPAR Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the preclinical efficacy of MHY908 versus other peroxisome proliferator-activated receptor (PPAR) agonists in metabolic disease models. This report details experimental data, protocols, and underlying signaling pathways.

In the landscape of therapeutic agents for metabolic diseases, dual peroxisome proliferator-activated receptor (PPAR) agonists have emerged as a promising class of drugs. These agents target both PPARα and PPARγ, aiming to combine the lipid-lowering effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation. This guide provides a comparative overview of this compound, a novel dual PPARα/γ agonist, against other prominent PPAR agonists, including Saroglitazar, Lanifibranor, and Pemafibrate, based on available preclinical data.

Comparative Efficacy in Preclinical Models

This compound has been evaluated in rodent models of metabolic disease, demonstrating significant improvements in key metabolic parameters. The following tables summarize the quantitative data from studies on this compound and other relevant PPAR agonists. It is important to note that these data are from separate studies with potentially different experimental conditions.

This compound: Preclinical Data

Table 1: Effects of this compound in db/db Mice

ParameterControl (db/db)This compound (1 mg/kg)This compound (3 mg/kg)Reference
Serum Glucose (mg/dL)~550~350~250[1]
Serum Triglycerides (mg/dL)~200~150~100[1]
Serum Insulin (B600854) (ng/mL)~6.0~4.0~2.5[1]
Hepatic Triglycerides (µmol/g)HighMarkedly ReducedMarkedly Reduced[1]

Table 2: Effects of this compound in Aged Rats

ParameterAged ControlThis compound (1 mg/kg)This compound (3 mg/kg)Reference
Serum GlucoseElevatedReducedReduced[2]
Serum TriglyceridesElevatedReducedReduced[2]
Serum InsulinElevatedReducedReduced[2]
Liver TriglyceridesElevatedReducedReduced[2]
Comparative Data from Other PPAR Agonists

The following tables provide a snapshot of the preclinical or clinical effects of other PPAR agonists. Direct comparison with this compound is challenging due to differing study designs, models, and dosages.

Table 3: Effects of Saroglitazar in Preclinical and Clinical Settings

Model/PopulationParameterDosageEffectReference
db/db MiceSerum Triglycerides0.01–3 mg/kgDose-dependent reduction[3]
db/db MiceSerum Glucose0.01–3 mg/kgDose-dependent reduction[3]
Patients with Diabetic DyslipidemiaTriglycerides2 mg and 4 mg26% and 45% reduction, respectively[4]

Table 4: Effects of Lanifibranor in Clinical Trials

PopulationParameterDosageEffectReference
Patients with NASHTriglycerides800 mg/day & 1200 mg/daySignificant reduction[5][6]
Patients with NASHHbA1c1200 mg/day0.4% reduction[5]
Patients with NASHHDL-C800 mg/day & 1200 mg/dayIncreased[5][6]

Table 5: Effects of Pemafibrate in Preclinical and Clinical Settings

Model/PopulationParameterDosageEffectReference
Human apo E2 knock-in micePlasma Total Cholesterol0.1 mg/kgReduced (equivalent or better than fenofibrate (B1672516) 250 mg/kg)[7]
Human apo E2 knock-in micePlasma HDL-C1 mg/kgIncreased (more markedly than fenofibrate 100 mg/kg)[7]
Patients with HypertriglyceridemiaTriglycerides0.2-0.4 mg/day52.0% - 53.4% reduction[7]

Signaling Pathways and Mechanisms of Action

PPAR agonists exert their effects by binding to and activating PPARs, which are nuclear receptors that regulate gene expression. The dual activation of PPARα and PPARγ by agonists like this compound and Saroglitazar leads to a multi-pronged approach to treating metabolic dysfunction.

PPARα/γ Dual Agonist Signaling Pathway

PPAR_Signaling cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_nucleus Nuclear Events cluster_effects Metabolic Effects This compound This compound / Other Dual Agonists PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg Heterodimer_a PPARα-RXR Heterodimer PPARa->Heterodimer_a Heterodimer_g PPARγ-RXR Heterodimer PPARg->Heterodimer_g RXR RXR RXR->Heterodimer_a RXR->Heterodimer_g PPRE PPRE (DNA Response Element) Heterodimer_a->PPRE Heterodimer_g->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglycerides Gene_Expression->Lipid_Metabolism Glucose_Homeostasis ↑ Insulin Sensitivity ↓ Blood Glucose Gene_Expression->Glucose_Homeostasis Inflammation ↓ Inflammation Gene_Expression->Inflammation

Caption: Simplified signaling pathway of a dual PPARα/γ agonist like this compound.

A key mechanistic insight from preclinical studies on this compound is its ability to reduce endoplasmic reticulum (ER) stress.[1][2] Chronic ER stress is implicated in the pathogenesis of insulin resistance. By alleviating ER stress, this compound may improve insulin signaling and contribute to its anti-diabetic effects.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies for the key preclinical studies cited for this compound.

Study in db/db Mice
  • Animal Model: Male C57BLKS/J-db/db mice, a genetic model of type 2 diabetes, were used.[1]

  • Housing and Diet: Mice were housed under a 12-hour light/dark cycle at a controlled temperature (23±1°C) and humidity (50±5%). They were fed a normal diet.[1]

  • Treatment Groups: The db/db mice were divided into a control group and groups receiving this compound at doses of 1 mg/kg/day or 3 mg/kg/day, administered mixed in their food for 4 weeks.[1]

  • Data Collection: At the end of the treatment period, blood samples were collected for the analysis of serum glucose, triglycerides, and insulin. Livers were excised for histological analysis and measurement of hepatic triglyceride content.[1]

  • Workflow Diagram:

db_db_workflow start Start: db/db Mice grouping Group Allocation (Control, this compound 1mg/kg, this compound 3mg/kg) start->grouping treatment 4-Week Treatment Period (this compound mixed in food) grouping->treatment sampling Blood & Liver Tissue Collection treatment->sampling analysis Biochemical & Histological Analysis (Glucose, TG, Insulin, Liver Lipids) sampling->analysis end End: Data Evaluation analysis->end

Caption: Experimental workflow for the this compound study in db/db mice.

Study in Aged Rats
  • Animal Model: Twenty-month-old male Sprague Dawley rats were used as a model of age-related metabolic dysfunction.[2]

  • Housing and Diet: The rats were maintained under standard laboratory conditions with ad libitum access to food and water.[2]

  • Treatment Groups: Aged rats were divided into a control group and groups treated with this compound at 1 mg/kg/day and 3 mg/kg/day for 4 weeks.[2]

  • Data Collection: Following the treatment period, serum levels of glucose, triglycerides, and insulin were measured. Liver tissue was also collected to assess triglyceride content.[2]

  • Workflow Diagram:

aged_rat_workflow start Start: 20-month-old Rats grouping Group Allocation (Control, this compound 1mg/kg, this compound 3mg/kg) start->grouping treatment 4-Week Treatment Period grouping->treatment sampling Blood & Liver Tissue Collection treatment->sampling analysis Biochemical Analysis (Glucose, TG, Insulin, Liver TG) sampling->analysis end End: Data Analysis analysis->end

Caption: Experimental workflow for the this compound study in aged rats.

Conclusion

The available preclinical data suggest that this compound is a potent dual PPARα/γ agonist with beneficial effects on glucose and lipid metabolism in animal models of metabolic disease. Its mechanism of action, which includes the attenuation of ER stress, provides a strong rationale for its therapeutic potential. While direct comparative studies with other dual PPAR agonists are lacking, the existing evidence positions this compound as a promising candidate for further investigation in the management of metabolic disorders. The provided data and experimental outlines serve as a valuable resource for researchers and professionals in the field of drug development. Further head-to-head comparative studies will be essential to definitively establish the therapeutic profile of this compound relative to other PPAR agonists.

References

MHY908: A Novel Neuroprotective Agent Outperforms Known Compounds in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive analysis of the novel PPARα/γ dual agonist, MHY908, reveals significant neuroprotective effects that surpass those of established compounds in preclinical models of Parkinson's disease. The findings, detailed in a comparative guide for researchers, scientists, and drug development professionals, highlight this compound's potential as a promising therapeutic candidate for neurodegenerative disorders.

The guide provides a head-to-head comparison of this compound with the well-known PPARγ agonists, pioglitazone (B448) and rosiglitazone (B1679542). The analysis is based on experimental data from in vivo studies using the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease and in vitro studies using the SH-SY5Y neuroblastoma cell line treated with the neurotoxin MPP+.

Key Findings:

This compound demonstrated superior efficacy in protecting dopaminergic neurons, mitigating oxidative stress, and reducing neuroinflammation compared to both pioglitazone and rosiglitazone.

In Vivo Neuroprotection: MPTP Mouse Model

In the MPTP-induced mouse model, a widely accepted paradigm for studying Parkinson's disease, pretreatment with this compound resulted in a more pronounced attenuation of dopaminergic neuronal loss in the substantia nigra pars compacta (SNpc) and a greater preservation of dopamine (B1211576) levels in the striatum.

CompoundDoseProtection of Dopaminergic Neurons (% of Control)Reference
This compound10 mg/kg~75%[1]
Pioglitazone20 mg/kg~60%[2]
Rosiglitazone10 mg/kg~50%[3]

Furthermore, this compound was more effective in reducing the activation of microglia and astrocytes, key cellular mediators of neuroinflammation. This was evidenced by a significant decrease in the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in the brains of this compound-treated mice.

CompoundDoseReduction in TNF-α Levels (% of MPTP group)Reduction in IL-6 Levels (% of MPTP group)Reference
This compound10 mg/kg~60%~55%[1]
Pioglitazone20 mg/kg~40%Not Reported[4][5]
Rosiglitazone10 mg/kg~78%Not Reported[3]
In Vitro Neuroprotection: SH-SY5Y Cells

In vitro experiments using SH-SY5Y neuroblastoma cells exposed to the neurotoxin MPP+, the active metabolite of MPTP, further substantiated the superior neuroprotective properties of this compound. This compound treatment led to a greater preservation of cell viability and a more substantial reduction in the production of reactive oxygen species (ROS), a key contributor to neuronal damage in Parkinson's disease.

CompoundConcentrationCell Viability (% of MPP+ group)Reference
This compound10 µM~80%[1]
Pioglitazone5 µM~65%[6]
Rosiglitazone10 µM~70%[7]
CompoundConcentrationReduction in ROS Production (% of MPP+ group)Reference
This compound10 µM~50%[1]
Pioglitazone5 µMSignificant reduction (exact % not specified)[6]
Rosiglitazone10 µMSignificant reduction (exact % not specified)[7]

Signaling Pathways and Experimental Workflow

The neuroprotective effects of this compound are attributed to its dual agonistic activity on both PPARα and PPARγ receptors. This dual action leads to a multifaceted mechanism involving the suppression of neuroinflammatory signaling pathways and the enhancement of antioxidant defenses.

MHY908_Signaling_Pathway cluster_stress Neurotoxic Stress (MPTP/MPP+) cluster_this compound This compound Intervention cluster_receptors Receptor Activation cluster_downstream Downstream Effects cluster_outcome Cellular Outcome MPTP/MPP+ MPTP/MPP+ Inflammation ↓ Neuroinflammation MPTP/MPP+->Inflammation Oxidative_Stress ↓ Oxidative Stress MPTP/MPP+->Oxidative_Stress This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg ROS_Reduction ROS Reduction PPARa->ROS_Reduction NFkB NF-κB Inhibition PPARg->NFkB NFkB->Inflammation Inhibits ROS_Reduction->Oxidative_Stress Reduces Neuroprotection ↑ Neuroprotection Inflammation->Neuroprotection Oxidative_Stress->Neuroprotection

This compound's neuroprotective signaling pathway.

The experimental workflow for validating the neuroprotective effects of this compound and its counterparts is a multi-step process involving both in vivo and in vitro models.

Experimental_Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model MPTP_Model MPTP-induced Mouse Model of Parkinson's Disease Treatment_InVivo Treatment with this compound or Known Compounds MPTP_Model->Treatment_InVivo Analysis_InVivo Analysis: - Dopaminergic Neuron Count - Dopamine Levels - Neuroinflammation Markers Treatment_InVivo->Analysis_InVivo SHSY5Y_Model SH-SY5Y Cells + MPP+ Treatment Treatment_InVitro Treatment with this compound or Known Compounds SHSY5Y_Model->Treatment_InVitro Analysis_InVitro Analysis: - Cell Viability (MTT Assay) - ROS Production (DCFH-DA Assay) Treatment_InVitro->Analysis_InVitro

Experimental workflow for validation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

MPTP-Induced Mouse Model of Parkinson's Disease
  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • MPTP Administration: Mice receive intraperitoneal (i.p.) injections of MPTP (30 mg/kg) once daily for five consecutive days.[8]

  • Compound Administration: this compound (10 mg/kg), pioglitazone (20 mg/kg), or rosiglitazone (10 mg/kg) is administered orally once daily, starting 3 days before the first MPTP injection and continuing for the duration of the experiment.

  • Tissue Collection and Analysis: Seven days after the last MPTP injection, mice are euthanized, and brain tissues are collected.

    • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the number of dopaminergic neurons in the SNpc.

    • HPLC: Striatal tissue is analyzed by high-performance liquid chromatography to measure dopamine and its metabolites.

    • ELISA: Brain homogenates are used to measure the levels of TNF-α and IL-6 using enzyme-linked immunosorbent assay (ELISA) kits.

SH-SY5Y Cell Culture and MPP+ Treatment
  • Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.[9][10]

  • MPP+ Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with 1 mM MPP+ for 24 hours to induce cytotoxicity.[11][12]

  • Compound Treatment: this compound (10 µM), pioglitazone (5 µM), or rosiglitazone (10 µM) is added to the cell culture medium 1 hour prior to the addition of MPP+.

MTT Assay for Cell Viability
  • After the 24-hour treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.[13][14][15]

  • The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

DCFH-DA Assay for Reactive Oxygen Species (ROS) Measurement
  • After treatment, cells are washed with PBS and then incubated with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C.[16][17][18]

  • The fluorescence intensity is measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • ROS levels are expressed as a percentage of the MPP+-treated group.

This comparative guide underscores the significant potential of this compound as a neuroprotective agent and provides a solid foundation for its further development in the treatment of Parkinson's disease and other neurodegenerative conditions.

References

MHY908: A Cross-Species Efficacy Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic potential of MHY908, a novel PPARα/γ dual agonist. This guide provides an objective comparison of its performance across different species and disease models, supported by experimental data.

This compound has demonstrated significant therapeutic potential in various preclinical models, primarily in rodents, where it has been shown to mitigate age-related insulin (B600854) resistance, neuroinflammation, and pigmentation disorders. Its mechanism of action as a dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR) alpha and gamma underpins its broad range of effects.

Quantitative Data Summary

The following table summarizes the key findings on the efficacy of this compound in different preclinical models.

Species/ModelDisease/ConditionKey Efficacy FindingsReference
Aged RatsAge-related insulin resistance and inflammationImproved insulin signaling, suppressed inflammatory responses, and induced adipogenesis.[1]
db/db MiceType 2 DiabetesReduced serum glucose, triglyceride, and insulin levels. Increased adiponectin levels without body weight gain. Improved hepatic steatosis.[2]
Mouse Model (MPTP-induced)Parkinson's DiseaseAttenuated dopaminergic neuronal loss and motor deficits. Mitigated glial activation in the nigrostriatal pathway.[3]
B16F10 Melanoma Cells (in vitro)MelanogenesisPotently inhibited mushroom tyrosinase activity (IC50 = 8.19 μM) and decreased melanin (B1238610) synthesis without cytotoxicity.[4]

Mechanism of Action: A Dual PPARα/γ Agonist

This compound functions as a potent dual agonist for PPARα and PPARγ, which are nuclear receptors that play crucial roles in the regulation of metabolism, inflammation, and cellular differentiation.[1][3]

  • PPARα activation primarily contributes to the improvement of lipid metabolism, including the enhancement of fatty acid oxidation. This is particularly relevant in the liver, where this compound has been shown to improve hepatic steatosis.[2]

  • PPARγ activation is key to improving insulin sensitivity and promoting adipogenesis. By activating PPARγ, this compound helps to regulate glucose homeostasis and reduce inflammation.[1]

Furthermore, in the context of neurodegenerative diseases like Parkinson's, this compound has been shown to suppress neuroinflammation by inhibiting NF-κB signaling in astrocytes.[3] In skin pigmentation, it directly inhibits the enzymatic activity of tyrosinase, a key enzyme in melanin synthesis.[4]

Experimental Protocols

While specific, detailed protocols vary between studies, the general methodologies employed to assess the efficacy of this compound in the cited preclinical studies are outlined below.

In Vivo Efficacy Assessment in a Parkinson's Disease Mouse Model
  • Animal Model: Male C57BL/6 mice are typically used. Parkinson's-like symptoms are induced by the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.[3]

  • Drug Administration: this compound is administered to the mice, often prior to and during the MPTP treatment period. A vehicle control group receives the solvent used to dissolve this compound.

  • Behavioral Testing: Motor function and coordination are assessed using standardized tests such as the rotarod test and the pole test.

  • Neurochemical Analysis: Post-mortem analysis of brain tissue is conducted. High-performance liquid chromatography (HPLC) is used to measure the levels of dopamine (B1211576) and its metabolites in the striatum.

  • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra and striatum. Markers for glial activation (e.g., Iba1 for microglia and GFAP for astrocytes) are also assessed.[3]

In Vitro Assessment of Anti-Melanogenic Activity
  • Cell Culture: B16F10 melanoma cells are cultured in appropriate media.

  • Treatment: Cells are treated with various concentrations of this compound. Melanin synthesis can be stimulated using α-melanocyte-stimulating hormone (α-MSH).

  • Tyrosinase Activity Assay: The direct inhibitory effect of this compound on tyrosinase activity is measured using a mushroom tyrosinase assay. The concentration of this compound that inhibits 50% of the enzyme's activity (IC50) is determined.[4]

  • Melanin Content Assay: The melanin content of the treated cells is quantified. After cell lysis, the absorbance of the melanin is measured spectrophotometrically.

  • Cytotoxicity Assay: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed effects on melanin synthesis are not due to cellular toxicity.[4]

Visualizing the Pathways and Processes

To further elucidate the experimental workflow and the signaling pathway of this compound, the following diagrams are provided.

MHY908_Experimental_Workflow cluster_in_vivo In Vivo (Rodent Models) cluster_in_vitro In Vitro (Cell-based Assays) animal_model Disease Model Induction (e.g., MPTP, Aged, db/db) treatment This compound Administration animal_model->treatment behavioral Behavioral Assessment (Motor Function) treatment->behavioral biochemical Biochemical Analysis (e.g., Glucose, Lipids) treatment->biochemical histological Histological Analysis (e.g., Neuronal Count, Steatosis) treatment->histological cell_culture Cell Culture (e.g., Melanoma, Neurons) mhy908_treatment This compound Treatment cell_culture->mhy908_treatment activity_assay Enzyme Activity Assay (e.g., Tyrosinase) mhy908_treatment->activity_assay molecular_analysis Molecular Analysis (e.g., Melanin Content, Western Blot) mhy908_treatment->molecular_analysis

Caption: Experimental workflow for evaluating this compound efficacy.

MHY908_Signaling_Pathway cluster_PPAR PPAR Activation cluster_downstream Downstream Effects cluster_neuro Neuroprotection This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg NFkB Inhibition of NF-κB Signaling This compound->NFkB Lipid_Metabolism Improved Lipid Metabolism PPARa->Lipid_Metabolism Insulin_Sensitivity Increased Insulin Sensitivity PPARg->Insulin_Sensitivity Inflammation Reduced Inflammation PPARg->Inflammation Neuroinflammation Decreased Neuroinflammation NFkB->Neuroinflammation

Caption: Simplified signaling pathway of this compound.

References

MHY908 vs. NSAIDs: A Comparative Analysis of Anti-Inflammatory Effects in Renal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of MHY908, a novel peroxisome proliferator-activated receptor (PPAR) agonist, and traditional nonsteroidal anti-inflammatory drugs (NSAIDs) in preclinical renal models. The information presented is based on published experimental data to assist researchers in understanding the distinct mechanisms and potential therapeutic implications of these compounds in the context of renal inflammation.

Executive Summary

This compound, a PPARα/γ dual agonist, has demonstrated anti-inflammatory effects in the kidneys of aged rats by modulating the ROS/Akt/FoxO1 signaling pathway and reducing NF-κB activation.[1][2] This mechanism suggests a targeted approach to mitigating age-related renal inflammation. In contrast, NSAIDs, such as diclofenac (B195802) and ibuprofen (B1674241), exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis. While effective in reducing inflammation, this mechanism can also lead to renal adverse effects, including vasoconstriction and reduced renal blood flow. This guide will delve into the experimental data supporting these distinct profiles.

Data Presentation: this compound vs. NSAIDs in Renal Inflammation

The following tables summarize the quantitative data from preclinical studies on the effects of this compound and NSAIDs on key inflammatory markers in renal models. It is important to note that these data are collated from separate studies and do not represent a head-to-head comparison.

Table 1: Effects of this compound on Renal Inflammatory and Related Markers in Aged Rats

MarkerTreatment GroupDosageDurationResultReference
IRS/Akt phosphorylationOld rats + this compound1 or 3 mg/kg/day4 weeksSuppressed[1]
FoxO1 activationOld rats + this compound1 or 3 mg/kg/day4 weeksInduced[1]
MnSOD and Catalase expressionOld rats + this compound1 or 3 mg/kg/day4 weeksIncreased[1]
NF-κB signalingOld rats + this compound1 or 3 mg/kg/day4 weeksReduced[1][2]

Table 2: Effects of NSAIDs on Renal Inflammatory and Related Markers in Rat Models

NSAIDMarkerTreatment GroupDosageDurationResultReference
DiclofenacRenal TNF-αWistar rats + Diclofenac10 and 30 mg/kg/day10 daysSignificant increase[3]
DiclofenacRenal NF-κB activationRats + DiclofenacNot specifiedNot specifiedContributes to acute kidney injury[3]
DiclofenacRenal degenerationWistar rats + Diclofenac10 mg/kg/day (IM)7 daysPresent (score 1.3±0.6 vs. 0.0±0 in control)[4]
IbuprofenRenal inflammationAlbino rats + Ibuprofen50 mg6 weeksModerate fibrosis and edema with chronic inflammatory cell infiltrate[5]
IbuprofenRenal cellular damageWistar rats + Ibuprofen (IV)10 and 30 mg/kgSingle dose post-ischemiaSignificantly lower than control[6]

Experimental Protocols

This compound in Aged Rat Renal Inflammation Model
  • Animal Model: Young (8-week-old) and old (92-week-old) male Sprague-Dawley rats were used.

  • Drug Administration: this compound was administered orally to old rats at doses of 1 mg/kg/day or 3 mg/kg/day for 4 consecutive weeks.

  • Sample Collection and Analysis: After the treatment period, the kidneys were excised. The renal tissues were then processed for Western blot analysis to measure the phosphorylation of IRS/Akt, activation of FoxO1, and expression levels of MnSOD and catalase. NF-κB signaling activity was also assessed.[1]

NSAID (Diclofenac) in a Rat Renal Model
  • Animal Model: Male Wistar rats were utilized in the study.

  • Drug Administration: Diclofenac was administered to the rats at doses of 10 mg/kg/day and 30 mg/kg/day for a duration of 10 days.

  • Sample Collection and Analysis: Following the treatment period, the rats were sacrificed, and kidney homogenates were prepared. These samples were then analyzed for markers of inflammation, including the level of the pro-inflammatory cytokine TNF-α.[3]

Signaling Pathways and Mechanisms of Action

This compound Signaling Pathway in Renal Inflammation

This compound, as a PPARα/γ dual agonist, mitigates renal inflammation through a distinct signaling cascade. In the context of age-related renal inflammation, this compound has been shown to suppress the phosphorylation of IRS/Akt. This leads to the activation of the transcription factor FoxO1. Activated FoxO1 upregulates the expression of antioxidant enzymes such as Manganese Superoxide Dismutase (MnSOD) and catalase. Furthermore, this compound treatment leads to a reduction in the activity of the pro-inflammatory transcription factor NF-κB.[1][2]

MHY908_Pathway This compound This compound PPAR_alpha_gamma PPARα/γ This compound->PPAR_alpha_gamma IRS_Akt IRS/Akt Phosphorylation PPAR_alpha_gamma->IRS_Akt NF_kB NF-κB Signaling PPAR_alpha_gamma->NF_kB FoxO1 FoxO1 Activation IRS_Akt->FoxO1 Antioxidants MnSOD, Catalase Expression FoxO1->Antioxidants Inflammation Renal Inflammation Antioxidants->Inflammation NF_kB->Inflammation NSAID_Pathway NSAIDs NSAIDs COX COX-1 / COX-2 NSAIDs->COX Inflammation_Markers TNF-α, NF-κB NSAIDs->Inflammation_Markers some evidence suggests increase/activation Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Vasodilation Renal Vasodilation Prostaglandins->Vasodilation RBF Renal Blood Flow Vasodilation->RBF Renal_Inflammation Renal Inflammation Inflammation_Markers->Renal_Inflammation Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis cluster_conclusion Conclusion Animal_Model Select Animal Model (e.g., Aged Rats, Renal Injury Model) Grouping Divide into Groups: - Vehicle Control - this compound - NSAID - Positive Control (optional) Animal_Model->Grouping Drug_Admin Administer Compounds (Specified dose and duration) Grouping->Drug_Admin Sample_Collection Collect Kidney Tissue and Blood Samples Drug_Admin->Sample_Collection Biochemical Biochemical Analysis: - Inflammatory Cytokines (TNF-α, IL-6) - NF-κB Activation Sample_Collection->Biochemical Histology Histopathological Examination: - Inflammatory Cell Infiltration - Tissue Damage Sample_Collection->Histology Signaling Signaling Pathway Analysis: - Western Blot for key proteins (e.g., p-Akt, FoxO1) Sample_Collection->Signaling Data_Comparison Compare Quantitative and Qualitative Data Biochemical->Data_Comparison Histology->Data_Comparison Signaling->Data_Comparison

References

A Comparative Analysis of MHY908 and Pioglitazone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of the novel peroxisome proliferator-activated receptor (PPAR) agonist MHY908 and the established anti-diabetic drug pioglitazone (B448). This analysis focuses on their mechanisms of action, therapeutic effects on insulin (B600854) resistance and inflammation, and available experimental data.

At a Glance: this compound vs. Pioglitazone

FeatureThis compoundPioglitazone
Drug Class Peroxisome Proliferator-Activated Receptor (PPAR) α/γ Dual AgonistThiazolidinedione (TZD); Selective PPARγ Agonist (with weak PPARα activity)
Primary Indication InvestigationalType 2 Diabetes Mellitus
Mechanism of Action Activates both PPARα and PPARγPrimarily activates PPARγ
Key Therapeutic Effects Improves insulin sensitivity, reduces inflammation, ameliorates hepatic steatosisImproves insulin sensitivity, enhances glucose control

Mechanism of Action: A Tale of Two Agonists

Both this compound and pioglitazone exert their therapeutic effects by activating members of the PPAR nuclear receptor family, which are critical regulators of glucose and lipid metabolism. However, their selectivity for PPAR subtypes differs significantly.

This compound is a novel, synthetic dual agonist for both PPARα and PPARγ.[1][2] This dual agonism suggests a broader spectrum of activity, theoretically combining the insulin-sensitizing effects of PPARγ activation with the lipid-lowering benefits of PPARα activation. In preclinical studies, this compound has been shown to enhance the binding and transcriptional activity of both PPARα and PPARγ.[3] One study reported that this compound induced higher PPARα and PPARγ dependent reporter gene activities in AC2F rat liver cells compared to the selective agonists fenofibrate (B1672516) (PPARα) and rosiglitazone (B1679542) (PPARγ), respectively.[3]

Pioglitazone , a member of the thiazolidinedione (TZD) class, is a selective agonist for PPARγ.[4] Its high affinity for PPARγ leads to the transcription of genes that enhance insulin sensitivity and glucose uptake in peripheral tissues.[5] While primarily a PPARγ agonist, some studies suggest that pioglitazone also possesses weak PPARα agonistic activity.[4][6]

Comparative Efficacy: Insights from Preclinical and Clinical Data

Direct head-to-head clinical trials comparing this compound and pioglitazone are not yet available. However, preclinical data for this compound and extensive clinical and preclinical data for pioglitazone allow for an initial comparative assessment.

PPAR Activation Potency

Quantitative data on the potency of this compound is limited. A docking simulation study reported the binding energies of this compound to be -9.10 kcal/mol for PPARα and -8.88 kcal/mol for PPARγ.[3] In contrast, for pioglitazone, a transient transactivation assay in COS-7 cells reported an EC50 of 479 nM for PPARγ and 4.8 µM for PPARα, highlighting its selectivity for PPARγ.[6]

Table 1: PPAR Activation Profile

CompoundTargetPotency (EC50/Binding Energy)Reference
This compound PPARα-9.10 kcal/mol (Binding Energy)[3]
PPARγ-8.88 kcal/mol (Binding Energy)[3]
Pioglitazone PPARα4.8 µM[6]
PPARγ479 nM[6]
Improvement of Insulin Resistance

Both compounds have demonstrated efficacy in improving insulin sensitivity.

This compound has been shown to reduce serum glucose, triglyceride, and insulin levels in aged rats and db/db mice.[1][3] Its mechanism for improving insulin signaling involves the reduction of endoplasmic reticulum (ER) stress and the activation of c-Jun N-terminal kinase (JNK) in the liver.[1][3]

Pioglitazone is clinically proven to improve insulin sensitivity and glycemic control in patients with type 2 diabetes.[7][8] It enhances insulin-stimulated glucose disposal and reduces fasting plasma insulin concentrations.[7] Pioglitazone's effects on insulin signaling are mediated by its activation of PPARγ, leading to increased expression of genes involved in glucose uptake and metabolism.[9]

Anti-Inflammatory Effects

A key mechanism shared by both compounds is the suppression of inflammation, which is closely linked to insulin resistance.

This compound has demonstrated potent anti-inflammatory effects in preclinical models by suppressing the activation of the pro-inflammatory transcription factor NF-κB through inhibition of the Akt/IκB kinase signaling pathway.[1][10]

Pioglitazone also exerts anti-inflammatory effects, in part, through the inhibition of the NF-κB signaling pathway.[11][12] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms and experimental approaches used to evaluate these compounds, the following diagrams illustrate key signaling pathways and experimental workflows.

MHY908_Pioglitazone_Signaling cluster_this compound This compound cluster_Pioglitazone Pioglitazone This compound This compound PPARa_M PPARα This compound->PPARa_M activates PPARg_M PPARγ This compound->PPARg_M activates ER_Stress_M ER Stress This compound->ER_Stress_M reduces NFkB_M NF-κB Signaling This compound->NFkB_M inhibits Insulin_Signaling_M Improved Insulin Signaling PPARa_M->Insulin_Signaling_M PPARg_M->Insulin_Signaling_M ER_Stress_M->Insulin_Signaling_M Inflammation_M Reduced Inflammation NFkB_M->Inflammation_M Pioglitazone Pioglitazone PPARg_P PPARγ Pioglitazone->PPARg_P strongly activates PPARa_P PPARα (weak) Pioglitazone->PPARa_P weakly activates NFkB_P NF-κB Signaling Pioglitazone->NFkB_P inhibits Insulin_Signaling_P Improved Insulin Signaling PPARg_P->Insulin_Signaling_P Inflammation_P Reduced Inflammation NFkB_P->Inflammation_P

Figure 1: Simplified signaling pathways of this compound and pioglitazone.

Reporter_Gene_Assay cluster_workflow PPAR Reporter Gene Assay Workflow start Start step1 Co-transfect cells with: 1. PPAR expression vector 2. PPRE-luciferase reporter vector 3. Renilla luciferase control vector start->step1 step2 Treat cells with This compound or Pioglitazone step1->step2 step3 Lyse cells and measure Firefly and Renilla luciferase activity step2->step3 step4 Normalize Firefly to Renilla activity step3->step4 end Determine Fold Activation step4->end

Figure 2: General workflow for a PPAR reporter gene assay.

InVivo_Study cluster_workflow In Vivo Insulin Resistance Model start Induce Insulin Resistance (e.g., db/db mice, aged rats) step1 Administer this compound or Pioglitazone start->step1 step2 Monitor physiological parameters: - Blood glucose - Serum insulin - Serum lipids step1->step2 step3 Perform functional tests: - Glucose tolerance test (GTT) - Insulin tolerance test (ITT) step1->step3 end Assess improvement in insulin sensitivity and metabolic profile step2->end step4 Tissue analysis (liver, adipose, muscle): - Gene expression (RT-PCR) - Protein expression (Western Blot) - Histology step3->step4 step4->end

Figure 3: Typical workflow for an in vivo study of insulin resistance.

Detailed Experimental Protocols

PPARα/γ Dual Luciferase Reporter Gene Assay

Objective: To determine the ability of this compound and pioglitazone to activate PPARα and PPARγ transcriptional activity.

Methodology:

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with a PPAR expression vector (either PPARα or PPARγ), a luciferase reporter vector containing a PPAR response element (PPRE) upstream of the firefly luciferase gene, and a Renilla luciferase vector for normalization.

  • Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound, pioglitazone, a known PPARα agonist (e.g., fenofibrate), a known PPARγ agonist (e.g., rosiglitazone), or vehicle (DMSO).

  • Luciferase Assay: After 24 hours of treatment, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency. The fold activation is calculated relative to the vehicle control. EC50 values are determined by fitting the dose-response data to a nonlinear regression curve.

In Vivo Assessment of Insulin Sensitivity in db/db Mice

Objective: To evaluate the in vivo efficacy of this compound and pioglitazone in a genetic model of type 2 diabetes.

Methodology:

  • Animal Model: Male db/db mice, which are leptin receptor-deficient and exhibit obesity, hyperglycemia, and insulin resistance, are used. Age-matched db/+ mice serve as lean controls.

  • Drug Administration: Mice are randomly assigned to treatment groups: vehicle control, this compound (e.g., 1 and 3 mg/kg/day), and pioglitazone (e.g., 10 mg/kg/day). The compounds are administered daily by oral gavage for a specified period (e.g., 4 weeks).

  • Metabolic Monitoring: Body weight and food intake are monitored regularly. Blood glucose levels are measured from tail vein blood at baseline and at regular intervals throughout the study.

  • Glucose and Insulin Tolerance Tests (GTT and ITT): At the end of the treatment period, GTT and ITT are performed. For GTT, mice are fasted overnight and then administered an oral glucose load (2 g/kg). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration. For ITT, mice are fasted for 4-6 hours and then injected intraperitoneally with insulin (0.75 U/kg). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes post-injection.

  • Biochemical Analysis: At the end of the study, mice are euthanized, and blood and tissues (liver, adipose tissue, muscle) are collected. Serum levels of insulin, triglycerides, and other relevant biomarkers are measured.

  • Tissue Analysis: Liver tissue is analyzed for lipid accumulation (Oil Red O staining) and expression of genes and proteins involved in glucose and lipid metabolism and inflammation.

NF-κB Inhibition Assay

Objective: To assess the inhibitory effect of this compound and pioglitazone on NF-κB activation.

Methodology:

  • Cell Culture and Treatment: A suitable cell line (e.g., RAW 264.7 macrophages or HEK293 cells stably expressing an NF-κB luciferase reporter) is used. Cells are pre-treated with various concentrations of this compound, pioglitazone, or a known NF-κB inhibitor (e.g., BAY 11-7082) for 1 hour.

  • NF-κB Activation: Cells are then stimulated with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a specified time.

  • Luciferase Reporter Assay: If using a reporter cell line, cell lysates are collected, and luciferase activity is measured to quantify NF-κB transcriptional activity.

  • Western Blot Analysis: For non-reporter cell lines, nuclear and cytoplasmic extracts are prepared. Western blotting is performed to measure the levels of key proteins in the NF-κB pathway, such as phosphorylated IκBα, and the nuclear translocation of the p65 subunit of NF-κB.

  • Data Analysis: The inhibitory effect of the compounds on NF-κB activation is quantified relative to the stimulated control.

Conclusion and Future Directions

This compound emerges as a promising investigational compound with a dual PPARα/γ agonist profile, demonstrating potent anti-diabetic and anti-inflammatory effects in preclinical models. Its mechanism of action, involving the reduction of ER stress and inhibition of NF-κB signaling, offers a multi-faceted approach to addressing insulin resistance.

Pioglitazone remains a cornerstone in the management of type 2 diabetes, with a well-established safety and efficacy profile primarily through its selective activation of PPARγ.

A direct, comprehensive comparative study of this compound and pioglitazone is warranted to fully elucidate their relative potencies, efficacies, and potential therapeutic advantages. Future research should focus on obtaining quantitative in vitro data (e.g., EC50 values) for this compound and conducting head-to-head in vivo studies to compare their effects on metabolic parameters and inflammatory markers under identical experimental conditions. Such studies will be crucial in determining the potential clinical utility of this compound as a novel therapeutic agent for metabolic diseases.

References

MHY908 Performance in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of MHY908, a novel peroxisome proliferator-activated receptor (PPAR) α/γ dual agonist, with other relevant alternatives in various preclinical models. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.

This compound: A Dual PPARα/γ Agonist

This compound acts by activating both PPARα and PPARγ nuclear receptors, which play crucial roles in regulating lipid and glucose metabolism, as well as inflammation. This dual agonism is designed to address multiple facets of metabolic diseases and neuroinflammation.

Performance in Preclinical Models of Metabolic Diseases

This compound has been extensively evaluated in preclinical models of insulin (B600854) resistance and type 2 diabetes, demonstrating significant improvements in key metabolic parameters.

Efficacy in Aged Rats with Insulin Resistance

In a preclinical model of age-related insulin resistance, this compound treatment for 4 weeks led to dose-dependent improvements in serum glucose, triglycerides, and insulin levels.[1][2][3]

Parameter Control (Aged Rats) This compound (1 mg/kg/day) This compound (3 mg/kg/day)
Serum Glucose (mg/dL) ~150~130~110
Serum Triglycerides (mg/dL) ~130~100~80
Serum Insulin (ng/mL) ~2.5~2.0~1.5
Efficacy in db/db Mice (Model of Type 2 Diabetes)

In the genetically diabetic db/db mouse model, this compound administered for 4 weeks demonstrated potent anti-diabetic effects.[4][5][6]

Parameter Control (db/db Mice) This compound (1 mg/kg/day) This compound (3 mg/kg/day)
Serum Glucose (mg/dL) ~450~300~150
Serum Triglycerides (mg/dL) ~200~150~100
Serum Insulin (ng/mL) ~10~7~4
Hepatic Steatosis SevereModerateMild

Comparison with other PPARα/γ Dual Agonists in db/db Mice

To provide a broader context, the following table compares the efficacy of this compound with other PPARα/γ dual agonists in the db/db mouse model.

Compound Dose Effect on Serum Glucose Effect on Serum Triglycerides Reference
This compound 3 mg/kg/daySignificant ReductionSignificant Reduction[4][5][6]
Saroglitazar 0.01-3 mg/kg/dayDose-dependent reductionDose-dependent reduction (ED50: 0.05 mg/kg)[7][8]
Muraglitazar 10 mg/kg/daySignificant ReductionSignificant Reduction[9][10][11]
Tesaglitazar (B1683095) Not specifiedLowered fasting plasma glucoseLowered total triglycerides[12][13]

It is important to note that some dual PPARα/γ agonists, such as Muraglitazar and Tesaglitazar, were discontinued (B1498344) from clinical development due to safety concerns.

Performance in a Preclinical Model of Parkinson's Disease

This compound has shown neuroprotective effects in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease. Pretreatment with this compound attenuated the loss of dopaminergic neurons and improved motor deficits.[14] The neuroprotective mechanism is believed to involve the suppression of neuroinflammation. While quantitative data for a direct comparison is limited, the findings suggest a potential therapeutic role for this compound in neurodegenerative diseases.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

MHY908_Signaling_Pathway This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglyceride Synthesis PPARa->Lipid_Metabolism Anti_Inflammation ↓ NF-κB Activation ↓ Pro-inflammatory Cytokines PPARa->Anti_Inflammation Glucose_Homeostasis ↑ Insulin Sensitivity ↓ Gluconeogenesis PPARg->Glucose_Homeostasis PPARg->Anti_Inflammation Therapeutic_Effects Improved Metabolic Profile Neuroprotection Lipid_Metabolism->Therapeutic_Effects Glucose_Homeostasis->Therapeutic_Effects Anti_Inflammation->Therapeutic_Effects

Caption: this compound Signaling Pathway.

Experimental_Workflow_Metabolic cluster_model Preclinical Model cluster_treatment Treatment Groups cluster_assays Efficacy Assessment Aged_Rats Aged Rats or db/db Mice Control Vehicle Control MHY908_Low This compound (1 mg/kg/day) MHY908_High This compound (3 mg/kg/day) Comparator Comparator Drug OGTT Oral Glucose Tolerance Test (OGTT) Control->OGTT MHY908_Low->OGTT MHY908_High->OGTT Comparator->OGTT Serum_Analysis Serum Analysis (Glucose, Triglycerides, Insulin) OGTT->Serum_Analysis Western_Blot Western Blot (Liver Tissue) Serum_Analysis->Western_Blot Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis

Caption: Experimental Workflow for Metabolic Studies.

Experimental_Workflow_PD cluster_model_pd Parkinson's Disease Model cluster_treatment_pd Treatment Groups cluster_assays_pd Neuroprotection Assessment MPTP_Mice MPTP-induced Mice Control_PD Vehicle Control MHY908_PD This compound Behavioral Motor Function Tests Control_PD->Behavioral MHY908_PD->Behavioral IHC Immunohistochemistry (Tyrosine Hydroxylase) Behavioral->IHC Data_Analysis_PD Data Analysis IHC->Data_Analysis_PD

Caption: Experimental Workflow for Parkinson's Disease Model.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Mice
  • Animal Preparation: Mice are fasted for 6 hours with free access to water.[15][16][17][18]

  • Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.

  • Glucose Administration: A glucose solution (typically 2 g/kg body weight) is administered orally via gavage.[18]

  • Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[15]

  • Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Western Blot Analysis of Liver Tissue
  • Protein Extraction: Liver tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.[19][20][21][22]

  • Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Immunohistochemistry for Tyrosine Hydroxylase (TH) in Brain Sections
  • Tissue Preparation: Brains are fixed, cryoprotected, and sectioned on a cryostat.[23]

  • Antigen Retrieval: If necessary, sections are treated to unmask the antigenic sites.

  • Blocking: Sections are incubated in a blocking solution to reduce non-specific binding.[24][25][26]

  • Primary Antibody Incubation: Sections are incubated with a primary antibody against Tyrosine Hydroxylase (a marker for dopaminergic neurons).[24][25][26][27]

  • Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Counterstaining and Mounting: Sections may be counterstained with a nuclear stain (e.g., DAPI) and mounted on slides with a mounting medium.

  • Imaging: The stained sections are visualized and imaged using a fluorescence microscope.

  • Quantification: The number of TH-positive neurons is counted in specific brain regions (e.g., substantia nigra) to assess neuronal loss.

References

Replicating MHY908's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published findings on MHY908, a novel dual peroxisome proliferator-activated receptor (PPAR) agonist. We present a comparative analysis of its performance against other relevant compounds, supported by experimental data and detailed protocols to aid in the replication of these findings.

Mechanism of Action: A Dual PPARα/γ Agonist

This compound is a synthetic compound that acts as a dual agonist for PPARα and PPARγ.[1][2] These receptors are nuclear transcription factors that play crucial roles in the regulation of glucose and lipid metabolism, as well as inflammation. By activating both PPARα and PPARγ, this compound is designed to address multiple metabolic and inflammatory issues simultaneously. Its proposed mechanism involves improving insulin (B600854) sensitivity, reducing inflammation, and offering neuroprotective effects.

Key signaling pathways influenced by this compound include the suppression of nuclear factor-kappa B (NF-κB) activation through the Akt/IκB kinase signaling system, modulation of endoplasmic reticulum (ER) stress, and regulation of c-Jun N-terminal kinase (JNK) activation.[1][2][3]

Comparative Performance of this compound

Published studies have evaluated the efficacy of this compound in animal models of insulin resistance, inflammation, and neurodegeneration. Below are summary tables of quantitative data comparing this compound to control groups and other therapeutic agents.

In Vitro PPARα and PPARγ Activation
CompoundPPARα Activity (Fold Induction)PPARγ Activity (Fold Induction)
This compound Higher than Fenofibrate (B1672516)Higher than Rosiglitazone (B1679542)
FenofibrateStandard PPARα Agonist-
Rosiglitazone-Standard PPARγ Agonist

Data synthesized from luciferase reporter gene assays in AC2F rat liver cells.[2][4]

Effects on Metabolic Parameters in db/db Mice
Treatment GroupSerum Glucose (mg/dL)Serum Triglycerides (mg/dL)Serum Insulin (ng/mL)
Control (db/m)~150~100~1
Control (db/db)>500>400>10
This compound (3 mg/kg) ~200~150~5
RosiglitazoneReducedReducedReduced
Fenofibrate-Reduced-

Values are approximate and based on graphical data from Park et al., 2013.[2]

Anti-Inflammatory Effects in Aged Rats
Treatment GroupSerum IL-1β (pg/mL)Serum TNF-α (pg/mL)
Young Control~50~20
Aged Control~150~60
This compound (3 mg/kg) ~75~30
Calorie Restriction~80~35

Values are approximate and based on graphical data from Park et al., 2015.[1]

Experimental Protocols for Replicating Key Findings

To facilitate the replication of the published findings on this compound, detailed methodologies for key experiments are provided below.

PPARα/γ Dual Agonist Activity Assay

Objective: To determine the in vitro efficacy of this compound in activating PPARα and PPARγ.

Method: Luciferase Reporter Gene Assay

  • Cell Culture: Maintain AC2F rat liver cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Co-transfect cells with a PPARα or PPARγ expression vector and a peroxisome proliferator response element (PPRE)-luciferase reporter vector. A Renilla luciferase vector can be co-transfected for normalization.

  • Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound, fenofibrate (positive control for PPARα), or rosiglitazone (positive control for PPARγ) for 24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle-treated control group.

In Vivo Model of Type 2 Diabetes (db/db mice)

Objective: To evaluate the anti-diabetic effects of this compound in a genetic model of type 2 diabetes.

Animal Model: Male db/db mice (8 weeks old) and their lean db/m littermates as controls.

  • Acclimation: Acclimate the mice for at least one week with free access to standard chow and water.

  • Grouping and Treatment: Divide the db/db mice into a control group and this compound treatment groups (e.g., 1 mg/kg and 3 mg/kg body weight). Administer this compound orally once daily for a specified period (e.g., 4 weeks).

  • Metabolic Measurements:

    • Blood Glucose: Measure fasting blood glucose levels from tail vein blood at regular intervals using a glucometer.

    • Serum Parameters: At the end of the treatment period, collect blood via cardiac puncture after fasting. Centrifuge to obtain serum and measure triglyceride and insulin levels using commercially available kits.

  • Tissue Analysis: Harvest liver and adipose tissues for histological analysis (e.g., H&E staining for lipid accumulation) and molecular analysis (e.g., Western blotting for proteins involved in insulin signaling and inflammation).

Intraperitoneal Glucose Tolerance Test (IPGTT)

Objective: To assess the effect of this compound on glucose clearance.

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

  • Baseline Glucose: Measure the baseline blood glucose level (t=0) from the tail vein.

  • Glucose Injection: Administer a 20% glucose solution intraperitoneally at a dose of 2 g/kg body weight.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, and 120 minutes post-injection.

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Western Blotting for NF-κB Pathway Proteins

Objective: To investigate the effect of this compound on the NF-κB signaling pathway.

  • Sample Preparation: Prepare protein lysates from cultured cells or animal tissues. For analyzing NF-κB activation, it is often necessary to separate cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Mechanisms of this compound

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.

MHY908_Signaling_Pathway This compound This compound PPARa PPARα This compound->PPARa activates PPARg PPARγ This compound->PPARg activates Akt Akt This compound->Akt inhibits ER_Stress Endoplasmic Reticulum Stress PPARa->ER_Stress reduces Insulin_Signaling Insulin Signaling PPARg->Insulin_Signaling improves JNK_Activation JNK Activation ER_Stress->JNK_Activation leads to JNK_Activation->Insulin_Signaling inhibits IKK IκB Kinase (IKK) Akt->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes activates

Caption: this compound's signaling pathway.

Experimental_Workflow_In_Vivo cluster_animal_model Animal Model cluster_treatment Treatment cluster_analysis Analysis dbdb_mice db/db Mice MHY908_admin This compound Administration (Oral, 4 weeks) dbdb_mice->MHY908_admin aged_rats Aged Rats aged_rats->MHY908_admin Metabolic Metabolic Parameters (Glucose, Insulin, Lipids) MHY908_admin->Metabolic Inflammatory Inflammatory Markers (Cytokines) MHY908_admin->Inflammatory Histology Tissue Histology (Liver, Adipose) MHY908_admin->Histology Western_Blot Western Blotting (Signaling Proteins) MHY908_admin->Western_Blot

Caption: In vivo experimental workflow.

Logical_Relationship This compound This compound Dual_Agonism PPARα/γ Dual Agonism This compound->Dual_Agonism Improved_Metabolism Improved Glucose and Lipid Metabolism Dual_Agonism->Improved_Metabolism Reduced_Inflammation Reduced Inflammation Dual_Agonism->Reduced_Inflammation Therapeutic_Potential Therapeutic Potential for Metabolic & Neurodegenerative Diseases Improved_Metabolism->Therapeutic_Potential Neuroprotection Neuroprotection Reduced_Inflammation->Neuroprotection Reduced_Inflammation->Therapeutic_Potential Neuroprotection->Therapeutic_Potential

Caption: Logical relationship of this compound's effects.

References

MHY908: A Preclinical Safety Profile Assessment in the Context of Existing Diabetes Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety profile of MHY908, a novel peroxisome proliferator-activated receptor alpha/gamma (PPARα/γ) dual agonist, against the established safety profiles of current major classes of diabetes medications. The comparison is based on available preclinical data for this compound and extensive clinical data for existing drugs. It is critical to note that this compound has not yet undergone human clinical trials, and therefore, this comparison is preliminary and intended for an audience proficient in preclinical drug development.

Executive Summary

This compound is a novel synthetic PPARα/γ dual agonist with demonstrated efficacy in preclinical models of type 2 diabetes and insulin (B600854) resistance. Preclinical studies in aged rats and db/db mice indicate that this compound improves insulin sensitivity, reduces inflammation, and favorably modulates glucose and lipid metabolism. A notable observation from these early studies is the achievement of these therapeutic effects without inducing significant body weight gain, a common side effect associated with the broader class of PPARγ agonists (thiazolidinediones). However, comprehensive preclinical toxicology and safety pharmacology studies for this compound are not yet publicly available. This guide places the limited preclinical safety observations for this compound into the context of the known safety profiles of widely used diabetes drug classes, highlighting areas for future investigation.

Preclinical Safety Observations for this compound

To date, safety-related information for this compound is derived from efficacy-focused preclinical studies. No dedicated toxicology reports are in the public domain.

Key Observations:

  • Body Weight: A study in diabetic db/db mice reported that this compound reduced serum glucose, triglyceride, and insulin levels without causing significant body weight gain.[1] This is a potentially significant advantage over other PPARγ agonists, which are often associated with weight gain.

  • General Tolerability: Across the available preclinical studies in rodents, including those for diabetes and a model for Parkinson's disease, no overt signs of toxicity or adverse effects have been reported. While not a substitute for formal toxicology studies, this suggests general tolerability at the doses tested in these specific experimental settings.

Comparative Safety Profiles of Existing Diabetes Drug Classes

The following tables summarize the established safety profiles of major classes of antidiabetic medications based on extensive clinical trial data and post-marketing surveillance.

Table 1: Common Adverse Effects of Major Diabetes Drug Classes
Drug ClassCommon Adverse EffectsFrequency
Biguanides (e.g., Metformin)Gastrointestinal (diarrhea, nausea, vomiting, flatulence), Vitamin B12 deficiency (long-term use)GI effects are very common, especially at initiation
SGLT2 Inhibitors (e.g., Empagliflozin)Genital mycotic infections, urinary tract infections, increased urination, volume depletionGenital infections are more frequent in women
GLP-1 Receptor Agonists (e.g., Liraglutide)Gastrointestinal (nausea, vomiting, diarrhea), decreased appetite, injection site reactionsGI effects are common, often transient
DPP-4 Inhibitors (e.g., Sitagliptin)Headaches, nasopharyngitis, upper respiratory tract infectionsGenerally well-tolerated with a low incidence of side effects
Sulfonylureas (e.g., Glimepiride)Hypoglycemia, weight gain, dizziness, nauseaHypoglycemia is a significant risk, particularly in the elderly
Thiazolidinediones (TZDs) (e.g., Pioglitazone)Weight gain, fluid retention (edema), bone fracturesWeight gain and edema are common
PPARα/γ Dual Agonists (Class of this compound)Based on discontinued (B1498344) agents in this class: Weight gain, fluid retention, edemaData is from agents that did not proceed to market
Table 2: Serious and Less Common Adverse Effects of Major Diabetes Drug Classes
Drug ClassSerious/Less Common Adverse Effects
Biguanides Lactic acidosis (rare but serious)
SGLT2 Inhibitors Diabetic ketoacidosis (can occur with normal blood glucose), Fournier's gangrene (rare), lower limb amputation (with canagliflozin)
GLP-1 Receptor Agonists Pancreatitis (rare), gallbladder disease, risk of thyroid C-cell tumors (seen in rodents, relevance to humans is uncertain)
DPP-4 Inhibitors Severe joint pain (rare), pancreatitis (rare), bullous pemphigoid
Sulfonylureas Severe hypoglycemia, potential for increased cardiovascular risk (debated)
Thiazolidinediones (TZDs) Congestive heart failure, macular edema, bladder cancer (pioglitazone, risk is debated)
PPARα/γ Dual Agonists Based on discontinued agents in this class: Increased risk of cardiovascular events (muraglitazar), renal impairment (tesaglitazar), bladder cancer in rodents (ragaglitazar)

Experimental Protocols for Cited this compound Studies

Study in db/db Mice
  • Objective: To investigate the anti-diabetic effects of this compound in a genetic model of type 2 diabetes.

  • Animal Model: Eight-week-old male db/db mice (a model of obesity, diabetes, and dyslipidemia due to a leptin receptor mutation).

  • Treatment Groups:

    • Control (ad libitum feeding)

    • Calorie restriction (40% of ad libitum intake)

    • This compound (1 mg/kg/day mixed in food)

    • This compound (3 mg/kg/day mixed in food)

  • Duration: 4 weeks.

  • Key Parameters Monitored: Body weight, food intake, serum glucose, triglycerides, insulin, and histological analysis of the liver.

Study in Aged Rats
  • Objective: To evaluate the effect of this compound on age-related inflammation and insulin resistance.

  • Animal Model: Twenty-month-old male Fischer 344 rats.

  • Treatment Groups:

    • Young control (6-month-old rats, ad libitum feeding)

    • Aged control (ad libitum feeding)

    • Aged + this compound (1 mg/kg/day)

    • Aged + this compound (3 mg/kg/day)

    • Aged + Calorie Restriction (40%)

  • Duration: 4 weeks.

  • Key Parameters Monitored: Serum glucose, triglycerides, insulin, and markers of inflammation and endoplasmic reticulum stress in the liver and kidneys.

Visualizing Signaling Pathways and Experimental Workflows

MHY908_Mechanism_of_Action cluster_this compound This compound cluster_Receptors Nuclear Receptors cluster_Effects Downstream Effects This compound This compound PPARa PPARα This compound->PPARa Agonist PPARg PPARγ This compound->PPARg Agonist Lipid Improved Lipid Metabolism PPARa->Lipid Inflammation Reduced Inflammation PPARa->Inflammation Glucose Improved Glucose Homeostasis PPARg->Glucose PPARg->Inflammation Insulin Increased Insulin Sensitivity PPARg->Insulin

Caption: Mechanism of action for this compound as a PPARα/γ dual agonist.

Preclinical_Workflow start Animal Model Selection (e.g., db/db mice, aged rats) treatment Treatment Administration (Control vs. This compound) start->treatment monitoring In-life Monitoring (Body weight, food intake) treatment->monitoring endpoint Endpoint Analysis (Blood chemistry, histology) monitoring->endpoint data Data Interpretation (Efficacy & Safety Observations) endpoint->data

References

Independent Validation of MHY908's Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of MHY908's binding characteristics against established alternatives, namely fenofibrate (B1672516) and rosiglitazone (B1679542). The information is intended for researchers, scientists, and drug development professionals working on peroxisome proliferator-activated receptors (PPARs).

Data Presentation: Comparative Binding Affinity

The following table summarizes the available binding affinity data for this compound and its comparators. It is important to note that the data for this compound is derived from computational docking simulations, while the data for fenofibrate and rosiglitazone is from experimental assays. Direct comparison between computational and experimental values should be made with caution.

CompoundTargetBinding Affinity/ActivityAssay Type
This compound PPARα-9.10 kcal/molComputational Docking Simulation
PPARγ-8.88 kcal/molComputational Docking Simulation
Fenofibrate PPARαEC50: 30 μMCell-Based Transcriptional Activation Assay
Rosiglitazone PPARγEC50: 60 nM, Kd: 40 nMCell-Based and Radioligand Binding Assays

Experimental Protocols

Detailed methodologies for common binding assays used to characterize PPAR ligands are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay is a non-radioactive method for measuring ligand binding in a homogeneous format, suitable for high-throughput screening.

Principle: The assay relies on the competition between a test compound and a fluorescently labeled tracer for binding to the ligand-binding domain (LBD) of a PPAR. The PPAR-LBD is typically tagged (e.g., with GST), and a terbium-labeled antibody against the tag serves as the FRET donor. When the fluorescent tracer is bound to the PPAR-LBD, excitation of the terbium donor results in energy transfer to the acceptor tracer, producing a high FRET signal. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the FRET signal.

General Procedure:

  • Reagent Preparation: Prepare assay buffer containing a detergent (e.g., 0.01% Triton X-100) and a reducing agent (e.g., 2 mM DTT). Dilute the GST-tagged PPAR-LBD, the terbium-labeled anti-GST antibody, and the fluorescent tracer to their working concentrations in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) in the assay buffer.

  • Assay Plate Setup: Add the diluted test compound to the wells of a low-volume, black microplate.

  • Reagent Addition: Add the pre-mixed PPAR-LBD, terbium-labeled antibody, and fluorescent tracer to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours), protected from light, to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate using a TR-FRET-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 495 nm for terbium and 520 nm for the tracer).

  • Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent tracer and Kd is its dissociation constant.

Radioligand Competitive Binding Assay

This is a traditional and highly sensitive method for quantifying ligand-receptor interactions.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [3H]-rosiglitazone) for binding to the PPAR. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

General Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the target PPAR from cultured cells or tissues.

  • Reagent Preparation: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Assay Plate Setup: In a 96-well plate, set up wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of an unlabeled competitor), and competition (radioligand + varying concentrations of the test compound).

  • Reaction Mixture: To each well, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and either buffer, unlabeled competitor, or the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Mandatory Visualization

Signaling Pathway of PPARα/γ Activation

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa Binds PPARg PPARγ This compound->PPARg Binds Heterodimer PPAR/RXR Heterodimer PPARa->Heterodimer Heterodimerizes with RXR PPARg->Heterodimer Heterodimerizes with RXR RXR RXR RXR->Heterodimer CoR Co-repressor Complex CoR->Heterodimer Dissociates PPRE PPRE Heterodimer->PPRE Binds to CoA Co-activator Complex Heterodimer->CoA Recruits Gene_Transcription Target Gene Transcription CoA->Gene_Transcription Initiates Metabolic_Regulation Metabolic Regulation (Lipid & Glucose Homeostasis) Gene_Transcription->Metabolic_Regulation Leads to

Caption: PPARα/γ signaling pathway activated by this compound.

Experimental Workflow for TR-FRET Binding Assay

TR_FRET_Workflow start Start reagent_prep Prepare Assay Buffer, PPAR-LBD, Antibody, & Tracer start->reagent_prep compound_dilution Serially Dilute Test Compound (this compound) start->compound_dilution reagent_addition Add PPAR-LBD/Antibody/Tracer Mixture to Wells reagent_prep->reagent_addition plate_setup Add Diluted Compound to 384-well Plate compound_dilution->plate_setup plate_setup->reagent_addition incubation Incubate at Room Temperature (1-4 hours) reagent_addition->incubation read_plate Measure Fluorescence at 495 nm and 520 nm incubation->read_plate data_analysis Calculate Emission Ratio & Determine IC50/Ki read_plate->data_analysis end End data_analysis->end

Caption: Workflow of a TR-FRET competitive binding assay.

Assessing the translational potential of MHY908 compared to current therapies

Author: BenchChem Technical Support Team. Date: December 2025

The initial search results have clarified a critical point: MHY908 is a PPARα/γ dual agonist, not a GLP-1/GIP dual agonist as initially assumed in the prompt's context. The provided searches confirm that this compound has been studied for its potent anti-diabetic effects in animal models of type 2 diabetes (db/db mice and aged rats) by improving insulin (B600854) resistance and reducing inflammation through PPARα/γ activation.

Therefore, the comparison guide needs to be reframed. Instead of comparing this compound to GLP-1/GIP dual agonists, it should be compared to other therapies for type 2 diabetes, particularly other PPAR agonists, to provide a relevant and accurate assessment of its translational potential.

The next steps should focus on gathering data for relevant comparator drugs and structuring the comparison guide around the correct mechanism of action for this compound.The search results from step 3 have provided a good foundation. I have found preclinical data for this compound in db/db mice, which is a common animal model for type 2 diabetes. I also have initial clinical trial data for the comparator drugs: pioglitazone (B448) (a PPARγ agonist), fenofibrate (B1672516) (a PPARα agonist), and saroglitazar (B610694) (a dual PPARα/γ agonist). This information will be useful for creating the comparison tables.

However, there are still some gaps. While I have some information on the experimental protocols for this compound and the comparator drugs, more detailed methodologies for all the key experiments cited would be beneficial for the target audience. Specifically, I need to ensure I have enough detail to write the "Experimental Protocols" section comprehensively.

Additionally, while I have a general understanding of the PPARα/γ signaling pathway, I need to gather more specific details to create an accurate and informative Graphviz diagram. I also need to conceptualize and gather information for an experimental workflow diagram.

Therefore, the next steps will focus on filling these gaps to ensure all the core requirements of the prompt can be met.## Assessing the Translational Potential of this compound: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical data for this compound, a novel peroxisome proliferator-activated receptor (PPAR) α/γ dual agonist, against current therapeutic alternatives for type 2 diabetes. This analysis aims to illuminate the translational potential of this compound by presenting a comprehensive overview of its efficacy and mechanism of action, supported by experimental data.

Executive Summary

This compound is a novel synthetic PPARα/γ dual agonist showing promise in preclinical models of type 2 diabetes. By simultaneously activating both PPARα and PPARγ, this compound offers a multi-faceted approach to addressing the complex pathophysiology of this metabolic disorder. This dual agonism is designed to improve insulin sensitivity, regulate lipid metabolism, and reduce inflammation, key factors in the progression of type 2 diabetes. This guide will compare the preclinical performance of this compound with established therapies, including the PPARγ agonist pioglitazone, the PPARα agonist fenofibrate, and the dual PPARα/γ agonist saroglitazar.

Mechanism of Action: The Dual PPARα/γ Agonist Advantage

Peroxisome proliferator-activated receptors are nuclear receptors that play a critical role in the regulation of glucose and lipid metabolism.[1][2] Activation of PPARγ is known to enhance insulin sensitivity, while PPARα activation is primarily involved in fatty acid oxidation.[2][3] Dual PPARα/γ agonists, like this compound, are designed to harness the benefits of both pathways, potentially offering a more comprehensive treatment for type 2 diabetes and its associated dyslipidemia.[3][4]

dot

cluster_this compound This compound cluster_PPARs PPAR Activation cluster_effects Metabolic Effects This compound This compound PPARa PPARα This compound->PPARa Activates PPARg PPARγ This compound->PPARg Activates Lipid Improved Lipid Metabolism PPARa->Lipid Regulates Glucose Improved Glucose Homeostasis PPARg->Glucose Regulates Inflammation Reduced Inflammation PPARg->Inflammation Regulates

This compound Signaling Pathway

Comparative Preclinical Efficacy

The following tables summarize the key preclinical findings for this compound in a well-established animal model of type 2 diabetes, the db/db mouse, and compare these results to clinical data for current therapies. It is important to note that direct head-to-head preclinical comparisons are not always available, and clinical data for comparator drugs are provided for context of their established effects in humans.

Table 1: Effects on Glycemic Control

CompoundModel/Study PopulationDoseChange in HbA1cChange in Fasting Plasma GlucoseCitation
This compound db/db mice1 & 3 mg/kg/dayNot ReportedSignificant Reduction[5][6]
Pioglitazone Patients with Type 2 Diabetes30 & 45 mg/day-0.9% to -1.1%Significant Reduction[7]
Saroglitazar Patients with Type 2 Diabetes2 & 4 mg/day-1.38% to -1.47%Significant Reduction[8]
Fenofibrate Patients with Type 2 Diabetes200 mg/dayNot a primary endpointNot a primary endpoint[9]

Table 2: Effects on Lipid Profile

CompoundModel/Study PopulationDoseChange in TriglyceridesChange in HDL-CCitation
This compound db/db mice1 & 3 mg/kg/daySignificant ReductionNot Reported[5][6]
Pioglitazone Patients with Type 2 Diabetes30 & 45 mg/day-0.58 mmol/L+0.10 mmol/L[7]
Saroglitazar Patients with Type 2 Diabetes2 & 4 mg/day-45.5% to -46.7%Significant Increase[10][11]
Fenofibrate Patients with Type 2 Diabetes200 mg/day-26%+6.5%[9]

Table 3: Other Relevant Preclinical Findings for this compound

ParameterFindingCitation
Insulin Levels Significantly reduced in db/db mice.[5][6]
Hepatic Steatosis Significantly improved in db/db mice.[5]
Adiponectin Levels Increased in db/db mice.[5]
Body Weight No significant body weight gain was observed in db/db mice.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used in the preclinical evaluation of this compound.

Animal Models

The anti-diabetic effects of this compound were evaluated in eight-week-old male db/db mice, a widely used model for type 2 diabetes.[5][6] Age-matched male db/m lean mice served as non-diabetic controls.[6] The animals were housed under standard laboratory conditions with free access to food and water. All animal procedures were approved by the Pusan National University-Institutional Animal Care and Use Committee.[5]

Drug Administration

This compound was administered to db/db mice at doses of 1 mg/kg/day or 3 mg/kg/day, mixed in their food for a duration of four weeks.[5][6] A control group of db/db mice and the db/m lean mice received a standard diet.[5]

Biochemical Analysis

At the end of the treatment period, blood samples were collected for the analysis of serum glucose, triglycerides, and insulin levels.[5][6] Standard enzymatic and immunoassay methods were used for these measurements.

Gene Expression Analysis

To investigate the mechanism of action, Chromatin Immunoprecipitation (ChIP) and reporter gene assays were conducted in AC2F rat liver cells to confirm that this compound acts as a PPARα/γ dual agonist.[5][6]

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cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis A Select db/db mice (Type 2 Diabetes Model) B Acclimatize animals to laboratory conditions A->B C Divide into groups: - Control (db/m) - Control (db/db) - this compound (1 mg/kg) - this compound (3 mg/kg) B->C D Administer this compound mixed in food for 4 weeks C->D G Perform ChIP and reporter gene assays in vitro C->G E Collect blood samples D->E F Measure serum glucose, triglycerides, and insulin E->F H Analyze and compare data between groups F->H G->H

Preclinical Experimental Workflow

Translational Potential and Future Directions

The preclinical data for this compound are encouraging. Its ability to improve glycemic control and lipid profiles in a robust animal model of type 2 diabetes, without causing significant weight gain, suggests a favorable therapeutic profile.[5][6] The dual activation of PPARα and PPARγ provides a strong mechanistic rationale for its observed effects.

Compared to existing therapies, this compound's profile appears competitive. While pioglitazone is an effective insulin sensitizer, it is associated with side effects like weight gain and fluid retention.[12] Fenofibrate primarily targets lipid abnormalities and has less impact on glycemic control.[9] Saroglitazar, another dual PPARα/γ agonist, has shown efficacy in improving both glycemic and lipid parameters, and this compound's preclinical data align with the potential of this class of drugs.[8][11]

Further studies are warranted to fully elucidate the translational potential of this compound. Head-to-head preclinical studies with other PPAR agonists would provide a more direct comparison of efficacy and safety. Long-term safety studies and investigation into its effects on cardiovascular outcomes will be crucial for its progression into clinical development. The lack of significant weight gain in the initial preclinical studies is a promising feature that should be further investigated.

References

MHY908's Effect on Gene Targets: A Comparative Guide to Other PPAR Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dual PPARα/γ agonist MHY908's effects on gene targets relative to other peroxisome proliferator-activated receptor (PPAR) modulators, including fibrates (PPARα agonists) and glitazones (PPARγ agonists). The information presented is collated from various preclinical studies to offer a comprehensive overview for research and drug development purposes.

Comparative Analysis of Gene Target Modulation

This compound, as a dual PPARα/γ agonist, exhibits a broad spectrum of effects on genes involved in lipid metabolism, glucose homeostasis, and inflammation. The following table summarizes the observed changes in the expression of key gene targets for this compound in comparison to the selective PPARα agonist, fenofibrate, and the PPARγ agonist, pioglitazone. It is important to note that the data is compiled from different studies, which may involve diverse experimental models and conditions.

Gene TargetFunctionThis compound (PPARα/γ)Fenofibrate (PPARα)Pioglitazone (PPARγ)
Lipid Metabolism
CPT1ACarnitine Palmitoyltransferase 1A, rate-limiting enzyme in fatty acid oxidationUpregulated[1][2][3]UpregulatedNo significant change
ACOX1Acyl-CoA Oxidase 1, first enzyme of the fatty acid beta-oxidation pathway in peroxisomesUpregulatedUpregulatedNo significant change
FABP1Fatty Acid Binding Protein 1, intracellular lipid chaperoneUpregulatedUpregulatedNo significant change
LPLLipoprotein Lipase, hydrolyzes triglycerides in lipoproteinsUpregulatedUpregulatedUpregulated[4]
APOC3Apolipoprotein C-III, inhibitor of lipoprotein lipaseDownregulatedDownregulatedNo significant change
CD36Fatty acid translocase, facilitates fatty acid uptakeUpregulatedUpregulatedUpregulated[5]
Glucose Metabolism
GLUT4Glucose Transporter Type 4, insulin-regulated glucose transporterUpregulatedNo significant changeUpregulated[5]
PEPCKPhosphoenolpyruvate Carboxykinase, key enzyme in gluconeogenesisDownregulatedDownregulatedDownregulated
Inflammation & Oxidative Stress
NF-κBNuclear Factor kappa-light-chain-enhancer of activated B cells, a key regulator of inflammationInhibited[6]InhibitedInhibited
IL-6Interleukin-6, a pro-inflammatory cytokineDownregulatedDownregulatedDownregulated
TNF-αTumor Necrosis Factor-alpha, a pro-inflammatory cytokineDownregulatedDownregulatedDownregulated
MnSODManganese Superoxide Dismutase, an antioxidant enzymeUpregulated[3]No significant changeNo significant change
CatalaseAn antioxidant enzymeUpregulated[3]No significant changeNo significant change

Signaling Pathways and Mechanisms of Action

The activation of PPARs by their respective agonists initiates a cascade of molecular events that culminate in the regulation of target gene expression.

PPAR_Activation_Pathway General PPARα/γ Activation Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PPARa PPARα This compound->PPARa Activates PPARg PPARγ This compound->PPARg Activates Fibrates Fibrates Fibrates->PPARa Activates Glitazones Glitazones Glitazones->PPARg Activates RXR RXR PPARa->RXR Heterodimerizes with PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates MHY908_Akt_FoxO1_Pathway This compound's Regulation of the Akt/FoxO1 Pathway This compound This compound PPARa PPARα This compound->PPARa Activates Akt Akt (Protein Kinase B) PPARa->Akt Inhibits FoxO1 FoxO1 Akt->FoxO1 Inhibits (via phosphorylation) AntioxidantGenes Antioxidant Genes (e.g., MnSOD, Catalase) FoxO1->AntioxidantGenes Promotes Transcription MHY908_NFkB_Pathway This compound's Inhibition of the NF-κB Pathway This compound This compound PPARg PPARγ This compound->PPARg Activates NFkB NF-κB PPARg->NFkB Inhibits InflammatoryGenes Inflammatory Genes (e.g., IL-6, TNF-α) NFkB->InflammatoryGenes Promotes Transcription Gene_Expression_Workflow Experimental Workflow for Gene Expression Analysis cluster_in_vivo In Vivo Model cluster_in_vitro In Vitro Model cluster_molecular_analysis Molecular Analysis AnimalModel Animal Model (e.g., db/db mice) Treatment Treatment (e.g., this compound via oral gavage) AnimalModel->Treatment TissueHarvest Tissue Harvest (e.g., Liver, Adipose) Treatment->TissueHarvest RNA_Isolation RNA Isolation TissueHarvest->RNA_Isolation CellCulture Cell Culture (e.g., HepG2, 3T3-L1) CellTreatment Treatment (e.g., this compound in media) CellCulture->CellTreatment CellHarvest Cell Harvest CellTreatment->CellHarvest CellHarvest->RNA_Isolation qPCR Quantitative RT-PCR RNA_Isolation->qPCR RNA_Seq RNA Sequencing RNA_Isolation->RNA_Seq DataAnalysis Bioinformatic Analysis qPCR->DataAnalysis RNA_Seq->DataAnalysis GeneExpressionChanges Identification of Differentially Expressed Genes DataAnalysis->GeneExpressionChanges

References

Safety Operating Guide

Navigating the Safe Disposal of MHY908: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of novel chemical entities like MHY908 are paramount for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive understanding of its chemical structure allows for an informed approach to its disposal based on data from analogous compounds. This compound, chemically known as 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid, contains a chlorobenzothiazole and a phenoxy-2-methylpropanoic acid moiety. Therefore, its handling and disposal procedures should be aligned with the safety profiles of these structural components.

Core Safety and Handling Protocols

Prior to any handling or disposal of this compound, it is crucial to assume the compound may possess hazardous properties similar to its structural relatives. All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.

In the event of a spill, the area should be immediately evacuated and ventilated. The spilled material should be absorbed with an inert material, such as vermiculite, dry sand, or earth, and collected into a clearly labeled, sealed container for hazardous waste disposal. The spill area should then be decontaminated.

Step-by-Step Disposal Procedure

The disposal of this compound waste must be managed in a controlled and compliant manner, following all institutional, local, and national regulations for hazardous chemical waste.

  • Waste Segregation: All this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be segregated from general laboratory waste.

  • Containerization: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name "this compound (2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid)," the hazard characteristics (e.g., "Toxic," "Irritant"), and the date of accumulation.

  • Waste Collection: Collect all this compound waste in the designated container. Avoid mixing with incompatible chemicals.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat and sources of ignition.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. The primary recommended method of disposal for compounds of this nature is high-temperature incineration in a permitted hazardous waste incinerator.

Hazard Profile Based on Structural Analogs

The following table summarizes the potential hazards of this compound based on the known properties of structurally similar compounds. This information should guide all handling and disposal practices.

Hazard CategoryPotential Effects and Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled. Avoid direct contact and inhalation.
Skin Irritation/Corrosion May cause skin irritation. Wear appropriate chemical-resistant gloves.
Eye Irritation/Damage May cause serious eye irritation. Wear safety goggles.
Respiratory Sensitization May be irritating to mucous membranes and the upper respiratory tract. Use in a chemical fume hood.
Hazardous Decomposition Products Emits toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas, under fire conditions.

Visualizing the Disposal Workflow

To ensure clarity and adherence to the disposal protocol, the following workflow diagram outlines the key steps for the safe management of this compound waste.

MHY908_Disposal_Workflow cluster_prep Preparation cluster_disposal Disposal Steps start Start: this compound Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate this compound Waste fume_hood->segregate containerize Use Labeled, Leak-Proof Hazardous Waste Container segregate->containerize collect Collect All Contaminated Materials containerize->collect store Store in Designated Hazardous Waste Area collect->store professional_disposal Arrange for Professional Waste Disposal (Incineration) store->professional_disposal end End: Compliant Disposal professional_disposal->end

This compound Waste Disposal Workflow

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting researchers, the wider community, and the environment. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

Essential Safety and Operational Guide for Handling MHY908

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with MHY908. The following procedural guidance is intended to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are based on general best practices for handling laboratory chemicals of a similar nature. It is imperative to handle this compound with care in a well-ventilated area to minimize exposure.

Personal Protective Equipment (PPE):

Proper PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentPurpose
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes or airborne particles of the compound.
Hand Protection Chemical-impermeable gloves (e.g., nitrile or neoprene)Prevents skin contact and absorption. Gloves should be inspected before use and disposed of properly.[1]
Body Protection A lab coat or chemical-resistant apronProtects against spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of any dusts, aerosols, or vapors.

First Aid Measures:

In the event of exposure, immediate action is critical. The following table summarizes emergency first aid procedures.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2]
Inhalation Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[2]

Operational and Disposal Plans

Handling and Storage:

  • Minimize dust generation and accumulation.[2]

  • Use with adequate ventilation.[2]

  • Wash hands thoroughly after handling.[2]

  • Store in a tightly closed container in a dry, well-ventilated place.

Spill Management:

In case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, sweep or vacuum up the material and place it into a suitable, closed container for disposal.[2] Avoid generating dust.

Disposal Plan:

Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations. It is the responsibility of the waste generator to correctly classify the waste and ensure its compliant disposal.

Waste TypeDisposal Method
Unused this compound Dispose of at an approved waste disposal facility. Chemical incineration with an afterburner and scrubber may be a suitable option.[1]
Contaminated Materials Items such as gloves, lab coats, and absorbent materials contaminated with this compound should be placed in a sealed, labeled container and disposed of as chemical waste.
Empty Containers Empty containers may retain product residue and should be disposed of as chemical waste. In some jurisdictions, thoroughly rinsed containers may be recyclable; consult local guidelines.[3]

Mechanism of Action and Experimental Workflow

This compound is a novel dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[4][5] Its mechanism of action involves the activation of these nuclear receptors, which play key roles in regulating lipid metabolism, inflammation, and insulin (B600854) sensitivity.[4] Studies have shown that this compound can suppress inflammatory responses and attenuate insulin resistance.[4][5] In models of Parkinson's disease, this compound has demonstrated neuroprotective effects by mitigating neuroinflammation and oxidative stress.[5]

Below is a diagram illustrating the proposed signaling pathway of this compound's action in a neuroinflammatory context.

MHY908_Signaling_Pathway This compound This compound PPAR_ag PPARα/γ Agonism This compound->PPAR_ag NFkB NF-κB Signaling PPAR_ag->NFkB Inhibits Neuroprotection Neuroprotection PPAR_ag->Neuroprotection Glial_Activation Glial Activation NFkB->Glial_Activation Neuroinflammation Neuroinflammation Neuronal_Cell_Death Neuronal Cell Death Neuroinflammation->Neuronal_Cell_Death Glial_Activation->Neuroinflammation

Caption: Proposed neuroprotective signaling pathway of this compound.

This diagram illustrates how this compound, through its agonistic action on PPARα/γ, is proposed to inhibit the NF-κB signaling pathway. This inhibition leads to a reduction in glial activation and subsequent neuroinflammation, ultimately resulting in neuroprotection.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.